molecular formula C19H23NO3 B1679249 Reboxetine CAS No. 71620-89-8

Reboxetine

Numéro de catalogue: B1679249
Numéro CAS: 71620-89-8
Poids moléculaire: 313.4 g/mol
Clé InChI: CBQGYUDMJHNJBX-RTBURBONSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Reboxetine is a potent and selective norepinephrine reuptake inhibitor (NRI) that acts by binding to the norepinephrine transporter (NET) with high affinity (Ki = ~13.4 nM for NET vs. 273.5 nM for SERT), thereby increasing the extracellular concentration of norepinephrine in the synaptic cleft . Its mechanism provides a specific tool for elucidating noradrenergic neurotransmission and the neural circuits involved in mood regulation, arousal, and cognitive processes . Originally developed as an antidepressant, its primary research value lies in modeling noradrenergic pathways and investigating therapeutic mechanisms for major depressive disorder . Studies also support its research applications in areas such as panic disorder, attention-deficit/hyperactivity disorder (ADHD) for enhancing attention, and attenuation of antipsychotic-induced weight gain . From a neuroimaging perspective, this compound administration has been shown to modulate neural network connectivity, enhancing effective connectivity between parietal and frontal regions during visuomotor tasks . It also acutely biases implicit emotional processing, improving the recognition of positive facial expressions and the recall of positive self-referent memory in depressed patients, providing a model for studying the neurobiology of emotional perception . This compound is metabolized predominantly by the cytochrome P450 CYP3A4 isoenzyme and has a pharmacokinetic profile featuring high oral bioavailability (≥94%), extensive plasma protein binding (97-98%), and an elimination half-life of approximately 12-13 hours . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQGYUDMJHNJBX-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048257, DTXSID401315414
Record name Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility: greater than 5 mg/mL in water /Mesylate/
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

71620-89-8, 105017-38-7, 98769-81-4
Record name Reboxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71620-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,R)-(-)-Reboxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105017-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reboxetine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071620898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REBOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947S0YZ36I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

170-171 °C (Mesylate salt), 170-171 °C
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Reboxetine's Binding Affinity for the Norepinephrine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been utilized in the treatment of major depressive disorder.[1] Its therapeutic efficacy is primarily attributed to its high binding affinity for the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][3] By inhibiting NET, this compound effectively increases the concentration and duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This guide provides an in-depth technical overview of this compound's binding affinity for the NET, including quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Quantitative Binding Affinity Data

The binding affinity of a compound for its target is a critical parameter in drug development, typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity. This compound is a chiral molecule, existing as (S,S) and (R,R) enantiomers, which exhibit different binding affinities for the NET.[4][5][6]

The following tables summarize the quantitative data for this compound and its enantiomers' binding affinity for the human norepinephrine transporter (hNET). For comparative purposes, data for other relevant monoamine transporters are also included to illustrate this compound's selectivity.

Table 1: Binding Affinity (Ki) of this compound and its Enantiomers for the Human Norepinephrine Transporter (hNET)

CompoundTransporterKi (nM)Reference(s)
(S,S)-ReboxetinehNET~1.1[4]
(R,R)-ReboxetinehNET~145[4]
Racemic this compoundhNET~10[7]

Table 2: Inhibitory Potency (IC50) of this compound for the Human Norepinephrine Transporter (hNET)

CompoundTransporterIC50 (nM)Reference(s)
Racemic this compoundhNET~5-15[7]

Table 3: Comparative Binding Affinity (Ki) of Racemic this compound for Monoamine Transporters

CompoundTransporterKi (nM)Selectivity (vs. hNET)Reference(s)
Racemic this compoundhNET~10-[7]
Racemic this compoundhSERT>1000>100-fold[1]
Racemic this compoundhDAT>1000>100-fold[1]

hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter

Experimental Protocols

The determination of binding affinity is predominantly achieved through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand that specifically binds to the target protein by the test compound.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol is a standard method for determining the binding affinity of compounds like this compound for the human norepinephrine transporter (hNET).

Objective: To determine the Ki and IC50 values of a test compound (e.g., this compound) for the hNET using a competitive radioligand binding assay with [3H]-nisoxetine.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human norepinephrine transporter (e.g., HEK293-hNET or CHO-hNET cells).

  • Radioligand: [3H]-nisoxetine (a high-affinity ligand for NET).[7][8]

  • Test Compound: this compound.

  • Reference Compound: Desipramine (a well-characterized NET inhibitor).[7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[7]

  • Wash Buffer: Ice-cold Assay Buffer.[7]

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.[7]

  • Filtration apparatus (e.g., cell harvester).

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing hNET to confluency.

    • Harvest cells and centrifuge at low speed (e.g., 500 x g for 10 minutes at 4°C).

    • Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

    • Resuspend the pellet in fresh Assay Buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in Assay Buffer, determine protein concentration, and store at -80°C.[7]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-nisoxetine (final concentration ~1-3 nM), and 100 µL of membrane preparation (20-50 µg of protein).[7]

    • Non-specific Binding (NSB): 50 µL of a high concentration of a competing ligand (e.g., 10 µM Desipramine), 50 µL of [3H]-nisoxetine, and 100 µL of membrane preparation.[7]

    • Competitive Binding: 50 µL of varying concentrations of the test compound (this compound), 50 µL of [3H]-nisoxetine, and 100 µL of membrane preparation.[7]

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach binding equilibrium.[7][8]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times (e.g., 3 times with 3 mL) with ice-cold Wash Buffer to remove unbound radioligand.[7]

  • Quantification:

    • Dry the filters.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to stand for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7]

  • Data Analysis:

    • Specific Binding: Calculate by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

    • Ki Calculation: Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the transporter.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay Experimental Workflow for NET Binding Affinity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Culture hNET-expressing cells prep_membranes Prepare cell membranes prep_cells->prep_membranes incubation Incubate membranes with radioligand and varying concentrations of this compound prep_membranes->incubation prep_reagents Prepare reagents ([3H]-nisoxetine, buffers, test compounds) prep_reagents->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration washing Wash filters to remove non-specific binding filtration->washing quantification Quantify bound radioactivity (Liquid Scintillation Counting) washing->quantification calculation Calculate IC50 and Ki values (Non-linear regression, Cheng-Prusoff) quantification->calculation

Caption: Workflow for NET Radioligand Binding Assay.

Signaling Pathway: Mechanism of this compound Action

Reboxetine_Mechanism Mechanism of Action of this compound at the Noradrenergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_synthesis Norepinephrine (NE) Synthesis NE_vesicle Vesicular Storage NE_synthesis->NE_vesicle NE_release NE Release NE_vesicle->NE_release NE_synapse Increased Synaptic NE NE_release->NE_synapse NET Norepinephrine Transporter (NET) NET->NE_vesicle NE Reuptake This compound This compound This compound->NET Binds to and inhibits Adrenergic_receptors Adrenergic Receptors (e.g., α, β) NE_synapse->Adrenergic_receptors Binds to Postsynaptic_signaling Downstream Signaling & Neuronal Response Adrenergic_receptors->Postsynaptic_signaling

References

An In-Depth Technical Guide to the Enantioselective Synthesis of (S,S)- and (R,R)-Reboxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of (S,S)-reboxetine and (R,R)-reboxetine, potent and selective norepinephrine (B1679862) reuptake inhibitors. Reboxetine is clinically used as a racemic mixture of its (S,S) and (R,R) enantiomers; however, studies have indicated that the (S,S)-enantiomer is significantly more active and selective for the norepinephrine transporter (NET).[1][2] This has driven the development of various stereoselective synthetic routes to access the individual enantiomers for further research and potential therapeutic applications.

This document details several key asymmetric and stereodivergent synthetic strategies, presenting quantitative data in structured tables and providing detailed experimental protocols for pivotal reactions. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the synthetic logic.

Asymmetric Synthesis of (S,S)-Reboxetine from a Chiral Pool Precursor

A notable strategy for the synthesis of (S,S)-reboxetine utilizes the commercially available chiral starting material, (S)-3-amino-1,2-propanediol. This approach establishes the initial stereocenter, which is carried through the synthetic sequence. A key advantage of this method is the high enantiomeric excess (e.e.) achieved in the final product.

One reported synthesis achieved a 30% overall yield and a 99% e.e. over eight linear steps.[1] The synthesis involves the initial construction of the chiral morpholine (B109124) core, followed by the introduction of the phenyl and 2-ethoxyphenoxy moieties.

Key Transformations and Intermediates

The synthesis commences with the reaction of (S)-3-amino-1,2-propanediol with chloroacetyl chloride to form an amide intermediate. This is followed by cyclization to the corresponding morpholinone. The morpholine nitrogen is then protected, and the hydroxymethyl group is oxidized to an aldehyde. The introduction of the phenyl group is achieved through the addition of a phenylating agent, such as diphenylzinc (B92339), to the aldehyde, yielding a mixture of diastereomers that can be separated chromatographically. The desired diastereomer then undergoes a nucleophilic aromatic substitution to introduce the 2-ethoxyphenoxy group. Finally, deprotection of the morpholine nitrogen affords (S,S)-reboxetine.

Quantitative Data Summary
StepTransformationReagents/ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
1Amide FormationChloroacetyl chloride, CH3CN/MeOH94--
2Cyclizationt-BuOK, t-AmOH---
3N-ProtectionBoc2O---
4Oxidation----
5PhenylationPh2Zn, THF, -10 °C60 (desired diastereomer)--
6Aryl Ether Formation2-Ethoxyphenol, Mitsunobu conditions53--
7DeprotectionCF3CO2H98-99
Overall (S)-3-amino-1,2-propanediol to (S,S)-Reboxetine 8 steps 30 - 99
Experimental Protocol: Phenylation of N-Boc-(S)-2-formylmorpholine
  • A solution of phenylmagnesium bromide in THF is added to a solution of anhydrous zinc bromide in THF at 0 °C under an inert atmosphere.

  • The resulting solution of diphenylzinc is stirred for 30 minutes at room temperature.

  • The reaction mixture is then cooled to -10 °C.

  • A solution of N-Boc-(S)-2-formylmorpholine in THF is added dropwise to the diphenylzinc solution.

  • The reaction is stirred at -10 °C for the specified time and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting diastereomers are separated by flash chromatography on silica (B1680970) gel to afford the (2S,3S) and (2S,3R) alcohols.[1]

Synthetic Pathway Diagram

Asymmetric_Synthesis start (S)-3-amino-1,2-propanediol inter1 N-Boc-(S)-2-hydroxymethylmorpholine start->inter1 Multiple Steps inter2 N-Boc-(S)-2-formylmorpholine inter1->inter2 Oxidation inter3 (2S,3S)-N-Boc-2-(hydroxy(phenyl)methyl)morpholine inter2->inter3 Ph2Zn final (S,S)-Reboxetine inter3->final Multiple Steps

Caption: Asymmetric synthesis of (S,S)-Reboxetine from a chiral pool precursor.

Stereodivergent Synthesis of all Four Stereoisomers

A stereodivergent approach allows for the synthesis of all four stereoisomers of this compound from a common precursor by controlling the stereochemical outcome of key reactions. One such method employs a chiral amino alcohol-copper(II) catalyzed diastereoselective nitroaldol (Henry) reaction.

This strategy begins with a chiral aldehyde, which undergoes a nitroaldol reaction with nitromethane. The choice of the chiral catalyst dictates the stereochemistry of the newly formed stereocenters. Subsequent transformations convert the nitroalkanol intermediate into the morpholine ring and introduce the necessary substituents.

Key Transformations and Intermediates

The synthesis starts from either (S)- or (R)-mandelic acid to produce the corresponding chiral aldehyde. The key step is the diastereoselective nitroaldol reaction of this aldehyde with nitromethane, catalyzed by a chiral copper(II) complex. The resulting nitro diol is then subjected to a series of reactions including reduction of the nitro group, cyclization to form the morpholine ring, and introduction of the 2-ethoxyphenoxy group to yield the desired this compound stereoisomer. By selecting the appropriate enantiomer of the starting aldehyde and the chiral catalyst, all four stereoisomers can be selectively synthesized. A reported synthesis using this method achieved an overall yield of up to 30.5%.

Quantitative Data Summary
Starting AldehydeCatalystDiastereomeric Ratio (syn:anti)Yield (%)
(S)-aldehydeCu-L1c10.4:186
(R)-aldehydeCu-ent-L1c1:10.285
Experimental Protocol: Diastereoselective Nitroaldol Reaction
  • To a solution of the chiral aldehyde in a suitable solvent, the chiral amino alcohol-copper(II) catalyst is added.

  • Nitromethane is then added to the reaction mixture.

  • The reaction is stirred at the specified temperature for a set duration, with progress monitored by TLC.

  • Upon completion, the reaction mixture is worked up by adding a mild acid and extracting with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to isolate the desired diastereomer of the nitro diol.

Logical Relationship Diagram

Stereodivergent_Synthesis cluster_S From (S)-Aldehyde cluster_R From (R)-Aldehyde S_aldehyde (S)-Aldehyde S_product (2S,3S)-nitrodiol (major) S_aldehyde->S_product Nitroaldol Reaction S_catalyst Cu-L1c Catalyst S_catalyst->S_product S_final (S,S)-Reboxetine S_product->S_final Further Steps R_aldehyde (R)-Aldehyde R_product (2R,3R)-nitrodiol (major) R_aldehyde->R_product Nitroaldol Reaction R_catalyst Cu-ent-L1c Catalyst R_catalyst->R_product R_final (R,R)-Reboxetine R_product->R_final Further Steps

Caption: Stereodivergent synthesis of this compound enantiomers.

Organocatalyzed Protecting-Group-Free Synthesis

A more recent and efficient approach involves an organocatalyzed, protecting-group-free synthesis of (S,S)- and (S,R)-reboxetine.[3][4] This method is advantageous as it reduces the number of synthetic steps by avoiding the use of protecting groups, which simplifies the overall process and improves atom economy.

This synthesis commences with commercially available trans-cinnamaldehyde and utilizes a sequence of key organocatalytic reactions, including a Jørgensen asymmetric epoxidation, an epoxide migration, and a Mitsunobu inversion.[4]

Key Transformations and Intermediates

The synthesis begins with the asymmetric epoxidation of trans-cinnamaldehyde using an organocatalyst, followed by reduction to the corresponding epoxy alcohol. A key epoxide migration step then occurs, followed by the introduction of the 2-ethoxyphenoxy group via a Mitsunobu reaction, which can proceed with either retention or inversion of stereochemistry depending on the specific conditions and nucleophile, allowing access to different diastereomers. The final step involves the formation of the morpholine ring. This strategy has been reported to produce (S,S)-reboxetine in a 54% overall yield over five linear steps.[4]

Quantitative Data Summary
StereoisomerNumber of StepsOverall Yield (%)Key Reactions
(S,S)-Reboxetine554Asymmetric Epoxidation, Epoxide Migration
(S,R)-Reboxetine650Asymmetric Epoxidation, Epoxide Migration, Mitsunobu Inversion
Experimental Protocol: Organocatalytic Asymmetric Epoxidation
  • To a solution of trans-cinnamaldehyde in a suitable solvent (e.g., CHCl3), the organocatalyst (e.g., a TBD-protected prolinol) is added at a specified temperature (e.g., 4 °C).[4]

  • An oxidant, such as aqueous hydrogen peroxide, is added dropwise to the reaction mixture.[4]

  • The reaction is stirred for a designated period, and its progress is monitored by TLC.

  • After completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude epoxy aldehyde is then reduced in situ with a reducing agent like sodium borohydride (B1222165) in methanol (B129727) to afford the corresponding epoxy alcohol.[4]

  • The final product is purified by column chromatography.

Experimental Workflow Diagram

Organocatalyzed_Synthesis start trans-Cinnamaldehyde step1 Asymmetric Epoxidation (Organocatalyst, H2O2) start->step1 step2 Reduction (NaBH4) step1->step2 step3 Epoxide Migration step2->step3 step4_ss Aryloxylation (2-Ethoxyphenol) step3->step4_ss step4_sr Mitsunobu Inversion (2-Ethoxyphenol, DIAD, PPh3) step3->step4_sr step5 Morpholine Ring Formation step4_ss->step5 step4_sr->step5 final_ss (S,S)-Reboxetine step5->final_ss final_sr (S,R)-Reboxetine step5->final_sr

Caption: Workflow for organocatalyzed synthesis of this compound stereoisomers.

References

The Effect of Reboxetine on Locus Coeruleus Neuronal Firing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), exerts a significant influence on the neuronal activity of the locus coeruleus (LC), the principal source of noradrenergic innervation in the central nervous system. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on LC neurons. It synthesizes quantitative data from key studies, details the experimental methodologies used for these assessments, and visualizes the underlying signaling pathways and experimental workflows. The acute administration of this compound consistently leads to a dose-dependent suppression of LC neuronal firing, a mechanism mediated by the activation of inhibitory α2-adrenergic autoreceptors. Sustained treatment maintains this reduced firing rate, an effect considered relevant to its therapeutic action. This document serves as an in-depth resource for professionals investigating noradrenergic systems and the mechanisms of antidepressant action.

Introduction

The locus coeruleus (LC) is a compact brainstem nucleus that serves as the primary origin of noradrenaline (NA) throughout the central nervous system.[1][2] Through its vast network of projections, the LC-NA system is a critical regulator of numerous physiological and cognitive processes, including arousal, attention, stress responses, and mood.[1][3] Dysfunction of this system and hyperactivity of LC neurons have been implicated in the pathophysiology of depressive disorders.[4][5]

This compound is an antidepressant compound that acts as a potent and selective norepinephrine reuptake inhibitor (NRI).[2][6] By blocking the norepinephrine transporter (NET), this compound increases the concentration of NA in the synaptic cleft.[6] This action directly impacts the firing activity of LC neurons, which is a key area of study for understanding its therapeutic effects. This guide details the acute and chronic effects of this compound on the electrophysiological properties of LC neurons.

Mechanism of Action: this compound's Effect on LC Neuronal Firing

The primary mechanism by which acute administration of this compound alters LC neuronal activity is a negative feedback loop initiated by the blockade of NA reuptake.

  • Norepinephrine Transporter (NET) Blockade: this compound selectively binds to and inhibits the NET on the presynaptic terminals and somatodendritic regions of LC neurons.[6]

  • Increased Synaptic Noradrenaline: This inhibition prevents the reuptake of NA from the extracellular space, leading to a rapid and significant increase in its local concentration.[7][8]

  • α2-Adrenoceptor Activation: The elevated NA levels result in increased binding and activation of inhibitory α2-adrenergic autoreceptors located on the cell body and dendrites of the LC neurons themselves.[1]

  • Inhibition of Neuronal Firing: The α2-adrenoceptor is a G-protein coupled receptor linked to an inhibitory G-protein (Gi).[1] Its activation initiates a signaling cascade that opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The subsequent efflux of potassium ions (K+) causes hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus decreasing its overall firing rate.[1]

This inhibitory feedback mechanism is responsible for the characteristic dose-dependent decrease in the spontaneous firing rate of LC neurons observed immediately following acute this compound administration.[9][10]

cluster_0 Extracellular Space cluster_1 LC Neuron Membrane cluster_2 Intracellular Space (LC Neuron) This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE ↑ Extracellular Norepinephrine (NE) Alpha2 α2-Adrenergic Autoreceptor (Gi-coupled) NE->Alpha2 Activates NET->NE Reuptake Hyperpolarization Membrane Hyperpolarization (K+ Efflux) Alpha2->Hyperpolarization Initiates Firing ↓ Neuronal Firing Rate Hyperpolarization->Firing Causes cluster_prep Phase 1: Preparation cluster_record Phase 2: Recording & Identification cluster_exp Phase 3: Experimentation cluster_analysis Phase 4: Analysis A1 Anesthetize Animal (e.g., Chloral Hydrate) A2 Mount in Stereotaxic Frame A1->A2 A3 Perform Craniotomy (Drill Burr Hole) A2->A3 B1 Lower Electrode to LC Coordinates A3->B1 B2 Identify LC Neuron (Firing Rate, Waveform, Pinch Response) B1->B2 B3 Record Stable Baseline Firing Rate (≥3 min) B2->B3 C1 Administer this compound (i.v. or via minipump) B3->C1 C2 Record Post-Drug Neuronal Activity C1->C2 D1 Quantify Change in Firing Rate vs. Baseline C2->D1 D2 Analyze Dose-Response or Chronic Effects D1->D2

References

Reboxetine's Role in Modulating Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), has demonstrated therapeutic efficacy in the treatment of major depressive disorder.[1][2] Beyond its established clinical effects, emerging evidence suggests that this compound plays a significant role in modulating synaptic plasticity, the fundamental process underlying learning and memory. This technical guide provides an in-depth overview of the mechanisms through which this compound influences synaptic plasticity, with a focus on long-term potentiation (LTP), the signaling cascades it activates, and its effects on key molecular players such as brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB). Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a comprehensive resource for researchers in the field of neuroscience and drug development.

Introduction: this compound and Synaptic Plasticity

This compound primarily exerts its therapeutic effect by selectively blocking the norepinephrine transporter, leading to an increase in the synaptic availability of norepinephrine.[3][4] This enhanced noradrenergic neurotransmission triggers a cascade of intracellular events that can induce lasting changes in synaptic strength and structure. Notably, chronic treatment with this compound has been shown to restore impaired hippocampal LTP in animal models of depression.[5][6] The restoration of synaptic plasticity is considered a key cellular mechanism contributing to the therapeutic effects of antidepressants.[5][6]

Quantitative Data on this compound's Effects on Synaptic Plasticity

The following tables summarize the quantitative findings from various preclinical studies investigating the impact of this compound on key markers of synaptic plasticity.

Table 1: Effects of this compound on Long-Term Potentiation (LTP)

Animal ModelBrain RegionTreatment DetailsLTP Induction ProtocolKey FindingsReference
Neonatal Clomipramine-Induced Depression (Rat)HippocampusChronic this compound treatment in adulthood.Not specifiedRestored impaired hippocampal LTP.[5][6]
Olanzapine (B1677200) Co-treatment (Rat)Medial Prefrontal CortexAcute this compound (6 mg/kg) with olanzapine (1.25 mg/kg).Not specifiedFacilitated NMDA receptor-mediated transmission.[7]

Table 2: Effects of this compound on BDNF and CREB Signaling

Animal ModelBrain RegionTreatment DetailsAssayKey FindingsReference
Chronic Mild Stress (Rat)HippocampusThis compound (5 mg/kg/day, i.p.) for 5 weeks.ELISA/Western BlotReversed CMS-induced decrease in BDNF levels and increased TrkB levels. Elevated ERK phosphorylation.[8][9]
Healthy RatHippocampusThis compound (40 mg/kg/day) for 2 to 14 days.In Situ HybridizationRapid and sustained increase in BDNF mRNA expression.[4][10]
Healthy RatPrefrontal Cortex & HippocampusChronic this compound.Western BlotDid not significantly increase nuclear phospho-CREB (pCREB) as markedly as fluoxetine (B1211875).[11]

Table 3: Effects of this compound on Glutamate Receptors

Animal ModelBrain RegionTreatment DetailsAssayKey FindingsReference
Olfactory Bulbectomized RatCerebral CortexThis compound for 14 days.Radioligand BindingDid not significantly alter basal or glycine-enhanced binding of [3H]MK-801 to NMDA receptors.[12]
Olfactory Bulbectomized RatCerebral CortexThis compound and sertraline (B1200038) combination for 14 days.Radioligand BindingDecreased the potency of glycine (B1666218) to displace [3H]5,7-dichlorokynurenic acid from the NMDA receptor.[12]

Signaling Pathways Modulated by this compound

This compound initiates a signaling cascade that ultimately leads to changes in gene expression and synaptic function. The primary mechanism involves the enhancement of noradrenergic signaling, which in turn activates the BDNF/TrkB pathway and downstream effectors like CREB.

Reboxetine_Signaling_Pathway This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE ↑ Synaptic Norepinephrine NET->NE Increases Adrenergic_Receptors Adrenergic Receptors NE->Adrenergic_Receptors Activates AC Adenylate Cyclase Adrenergic_Receptors->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Activates BDNF ↑ BDNF Synthesis & Release BDNF_Gene->BDNF Leads to TrkB TrkB Receptor BDNF->TrkB Binds to & Activates PI3K_PLC_MAPK PI3K, PLC, MAPK Signaling Cascades TrkB->PI3K_PLC_MAPK Activates Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., LTP) PI3K_PLC_MAPK->Synaptic_Plasticity Promotes

Caption: this compound-induced signaling cascade.

Experimental Workflows

A typical preclinical study investigating the effects of this compound on synaptic plasticity follows a multi-stage process, from inducing a depression-like phenotype in an animal model to molecular analysis of brain tissue.

Experimental_Workflow Animal_Model 1. Induction of Depression-like Phenotype (e.g., Olfactory Bulbectomy or Chronic Mild Stress) Drug_Administration 2. Chronic this compound Administration Animal_Model->Drug_Administration Behavioral_Testing 3. Behavioral Assessment (e.g., Sucrose (B13894) Preference Test) Drug_Administration->Behavioral_Testing Electrophysiology 4. Electrophysiology (Hippocampal LTP Recording) Behavioral_Testing->Electrophysiology Tissue_Collection 5. Brain Tissue Collection and Processing Electrophysiology->Tissue_Collection Molecular_Analysis 6. Molecular Analysis (Western Blot, In Situ Hybridization, ELISA) Tissue_Collection->Molecular_Analysis Data_Analysis 7. Data Analysis and Interpretation Molecular_Analysis->Data_Analysis

Caption: A typical experimental workflow.

Detailed Experimental Protocols

Olfactory Bulbectomy (OBX) Rat Model of Depression

This surgical model induces a range of behavioral, neurochemical, and neuroendocrine alterations that are reversed by chronic antidepressant treatment.[13][14]

  • Animals: Male rats (e.g., Wistar or Sprague-Dawley), weighing ≥ 200g.[5]

  • Anesthesia: Isoflurane (2%) or a ketamine (50 mg/kg) and xylazine (B1663881) (8 mg/kg) mixture administered intraperitoneally.[13]

  • Surgical Procedure:

    • Place the anesthetized rat in a stereotaxic apparatus.[5]

    • Make a midline incision on the scalp to expose the skull.

    • Drill two small holes over the olfactory bulbs.

    • Aspirate the olfactory bulbs using a suction pipette.[5]

    • Close the incision with wound clips or sutures.[5]

  • Post-operative Care:

    • Administer analgesics as required.

    • Allow a recovery period of at least 2 days before behavioral testing.[5]

    • House animals individually or in small groups.[5]

Chronic Mild Stress (CMS) Protocol

The CMS paradigm exposes rodents to a series of unpredictable, mild stressors to induce a state of anhedonia, a core symptom of depression.[15][16]

  • Animals: Male rats or mice.

  • Stressors (example regimen):

    • Day 1: Cage tilt (45°).

    • Day 2: Soiled cage (100 ml of water in sawdust bedding).

    • Day 3: Paired housing.

    • Day 4: Stroboscopic illumination (150 flashes/min).

    • Day 5: Food and water deprivation.

    • Day 6: White noise (80 dB).

    • Day 7: Continuous overhead illumination.

  • Duration: Typically 3 to 9 weeks.[17]

  • Assessment of Anhedonia:

    • Sucrose Preference Test: Measure the consumption of a 1% sucrose solution versus plain water over a 24-hour period. A significant decrease in sucrose preference is indicative of anhedonia.[17][18]

Hippocampal Slice Preparation and LTP Recording

This ex vivo technique allows for the direct assessment of synaptic plasticity in a controlled environment.[19]

  • Solutions:

    • Artificial Cerebrospinal Fluid (ACSF): 124 mM NaCl, 5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 26 mM NaHCO3, 10 mM glucose, 2 mM CaCl2. Continuously bubble with 95% O2 / 5% CO2.

  • Procedure:

    • Anesthetize the animal and rapidly decapitate.

    • Dissect the brain and place it in ice-cold, oxygenated ACSF.[20]

    • Isolate the hippocampi and prepare 400 µm thick transverse slices using a vibratome or tissue chopper.[20]

    • Transfer slices to an interface or submerged recording chamber perfused with oxygenated ACSF at 32-34°C.[21]

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[21]

    • Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes.

    • Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation: 10 bursts of 4 pulses at 100 Hz, repeated 10 times with a 200 ms (B15284909) interburst interval).

    • Record fEPSPs for at least 60 minutes post-stimulation to measure the potentiation.

Western Blotting for BDNF and CREB

This technique is used to quantify the protein levels of BDNF and the phosphorylation status of CREB.[22]

  • Sample Preparation:

    • Homogenize brain tissue (e.g., hippocampus) in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[1]

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[1]

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.[1]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.[1]

    • Incubate with primary antibodies (e.g., anti-pCREB, anti-total CREB, anti-BDNF) overnight at 4°C.[1]

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

    • Detect chemiluminescence using an imaging system and quantify band intensity using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

In Situ Hybridization for BDNF mRNA

This method allows for the visualization and quantification of BDNF mRNA expression within brain tissue.[23][24][25][26]

  • Probe Preparation:

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA).

    • Dissect the brain and post-fix in 4% PFA overnight.

    • Cryoprotect in 30% sucrose and section at 20-40 µm on a cryostat.

  • Hybridization:

    • Mount sections on coated slides.

    • Permeabilize with proteinase K.

    • Hybridize with the DIG-labeled probe in hybridization buffer overnight at 65°C.[26]

  • Detection:

    • Perform stringent washes to remove non-specifically bound probe.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Develop the color reaction using NBT/BCIP substrate.

    • Dehydrate, clear, and coverslip the slides.

  • Quantification:

    • Capture images using a microscope and quantify the signal intensity using image analysis software.

Conclusion

The evidence presented in this technical guide strongly supports a significant role for this compound in the modulation of synaptic plasticity. Through its primary action as a norepinephrine reuptake inhibitor, this compound initiates a cascade of molecular events that converge on the enhancement of synaptic strength and the promotion of neurotrophic processes. The restoration of LTP in animal models of depression, coupled with the upregulation of the BDNF-CREB signaling pathway, highlights the potential of targeting noradrenergic systems to induce beneficial neuroplastic changes. The detailed protocols provided herein offer a practical framework for researchers to further investigate the intricate mechanisms underlying the therapeutic effects of this compound and to explore novel therapeutic strategies for neuropsychiatric disorders characterized by synaptic dysfunction.

References

Foundational Studies on Reboxetine's Selectivity for the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of the foundational research establishing reboxetine as a selective norepinephrine (B1679862) reuptake inhibitor (NRI). This compound demonstrates a significantly higher affinity for the human norepinephrine transporter (NET) compared to the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), a characteristic that underpins its pharmacological profile. This document collates quantitative data from key studies, details the experimental methodologies employed, and visualizes the underlying biological and experimental frameworks.

Quantitative Analysis of this compound's Transporter Affinity

The selectivity of this compound is quantitatively demonstrated through its binding affinity (Ki) and functional inhibition (IC50) values for the three primary monoamine transporters. The following tables summarize this data from seminal in vitro studies.

Table 1: this compound Binding Affinity (Ki) for Monoamine Transporters

TransporterKi (nM)Reference
Norepinephrine Transporter (NET)8[1]
Serotonin Transporter (SERT)1070[1]
Dopamine Transporter (DAT)>10,000[1]

Table 2: this compound Functional Inhibition (IC50) of Monoamine Uptake

Monoamine Uptake InhibitedIC50 ValueReference
[3H]Norepinephrine ([3H]NE)8.5 nM[2]
[3H]Serotonin ([3H]5-HT)6.9 µM[2]
[3H]Dopamine ([3H]DA)89 µM[2]

These data clearly illustrate this compound's potent and selective inhibition of norepinephrine reuptake. The affinity for NET is substantially higher—by orders of magnitude—than for either SERT or DAT. This pharmacological specificity is a defining feature of this compound.[3][4] Furthermore, this compound exhibits weak affinity (Ki > 1,000 nmol/L) for other neuroreceptors, including muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors, highlighting its targeted mechanism of action.[5]

Experimental Protocols

The determination of this compound's selectivity relies on two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.[5]

Radioligand Binding Assays

These assays quantify the direct interaction between a radiolabeled ligand and a specific receptor or transporter. Competition binding assays are used to determine the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radioligand that is known to bind to the transporter of interest.

Detailed Methodology:

  • Membrane Preparation:

    • Tissues or cells expressing the target transporter (NET, SERT, or DAT) are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the transporters.

    • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the BCA assay.[6]

  • Competition Binding Assay:

    • A fixed concentration of a specific radioligand for the transporter (e.g., [3H]nisoxetine for NET) is incubated with the prepared cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

    • The mixture is incubated to allow binding to reach equilibrium.[7][8]

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[6]

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6]

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes.

Detailed Methodology:

  • Synaptosome Preparation:

    • Brain tissue from specific regions rich in the desired transporters (e.g., hippocampus or striatum) is homogenized in a suitable buffer.

    • The homogenate is centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the monoamine transporters.

  • Uptake Assay:

    • Synaptosomes are pre-incubated with various concentrations of this compound.

    • A radiolabeled neurotransmitter (e.g., [3H]norepinephrine, [3H]serotonin, or [3H]dopamine) is added to initiate the uptake process.

    • The mixture is incubated for a short period to allow for neurotransmitter uptake.

  • Termination and Measurement:

    • The uptake is stopped by rapid filtration, and the synaptosomes are washed to remove extracellular radiolabeled neurotransmitter.

    • The amount of radioactivity taken up by the synaptosomes is quantified by scintillation counting.

  • Data Analysis:

    • The concentration of this compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter (IC50) is calculated. This value directly reflects the functional potency of this compound at each transporter.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

This compound's Selective Inhibition of Norepinephrine Transporter cluster_Presynaptic Presynaptic Neuron cluster_SynapticCleft cluster_Postsynaptic Postsynaptic Neuron Presynaptic_Neuron Norepinephrine (NE) Synthesized Vesicle Synaptic Vesicle Presynaptic_Neuron->Vesicle Packaged NE_Released Norepinephrine Vesicle->NE_Released Released NET Norepinephrine Transporter (NET) NE_Released->NET Reuptake Postsynaptic_Receptor Adrenergic Receptor NE_Released->Postsynaptic_Receptor Binds This compound This compound This compound->NET Blocks

This compound's Mechanism of Action

Radioligand Competition Binding Assay Workflow Start Start Prep Prepare Cell Membranes with Target Transporter Start->Prep Incubate Incubate Membranes with: 1. Radioligand (e.g., [3H]nisoxetine) 2. Unlabeled this compound (Varying Conc.) Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

Logical Relationship of this compound's Selectivity This compound This compound NET NET Affinity (High - Potent Inhibition) This compound->NET SERT SERT Affinity (Low - Weak Inhibition) This compound->SERT DAT DAT Affinity (Very Low - Negligible Inhibition) This compound->DAT Selectivity High Selectivity for NET NET->Selectivity SERT->Selectivity DAT->Selectivity

References

The Dawn of a Selective Norepinephrine Reuptake Inhibitor: Early Research on Reboxetine's Antidepressant Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Reboxetine emerged as a significant development in antidepressant pharmacology, representing the first selective norepinephrine (B1679862) reuptake inhibitor (NRI) marketed for the treatment of major depressive disorder.[1][2] Early research into its properties laid the groundwork for understanding the role of norepinephrine in mood regulation and provided a novel therapeutic option. This technical guide synthesizes the foundational preclinical and clinical research that characterized the antidepressant profile of this compound, with a focus on its mechanism of action, efficacy in animal models, and initial performance in human trials.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

In vitro and in vivo pharmacological studies were pivotal in defining this compound's primary mechanism of action. These early investigations established its high affinity and selectivity for the human norepinephrine transporter (NET) over the serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters.[1][3] This selectivity distinguished it from the tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) that were prevalent at the time.[2][4][5]

Monoamine Transporter Binding Affinity

The selectivity of this compound for the norepinephrine transporter is a cornerstone of its pharmacological profile. Early studies quantified this selectivity through binding and uptake assays.

TransporterThis compound Inhibition (IC50/Ki, nM)Reference CompoundReference Compound Inhibition (IC50/Ki, nM)
Norepinephrine (NET)8.5Desipramine-
Serotonin (SERT)6,900Fluoxetine (B1211875)-
Dopamine (DAT)89,000--
(Data compiled from multiple sources)[6]

Note: Lower IC50/Ki values indicate higher binding affinity. The data clearly demonstrates this compound's potent and selective inhibition of the norepinephrine transporter.

The following diagram illustrates the primary mechanism of action of this compound at the synaptic level.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE Norepinephrine (NE) NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Response Adrenergic_Receptor->Postsynaptic_Effect Signal Transduction This compound This compound This compound->NET Inhibition

Figure 1: Mechanism of Action of this compound.

Preclinical Evaluation in Animal Models of Depression

Early research extensively utilized animal models to investigate the antidepressant-like effects of this compound. These studies provided crucial in vivo evidence of its efficacy and helped to elucidate the behavioral consequences of selective norepinephrine reuptake inhibition.

Key Experimental Protocols and Findings

A common model used in early studies was the olfactory bulbectomized (OB) rat, which exhibits behavioral hyperactivity considered analogous to certain aspects of depression.[7] Another widely used paradigm was the forced swim test, where antidepressant activity is inferred from a reduction in immobility time.[7] The chronic mild stress (CMS) model was also employed to induce depression-like behaviors, such as anhedonia (measured by decreased sucrose (B13894) intake).[8]

Experimental Model Methodology Key Findings with this compound
Olfactory Bulbectomized (OB) Rat Bilateral surgical removal of the olfactory bulbs induces behavioral changes reversed by chronic antidepressant treatment. Behavior is often assessed in an "open-field" test.[7]Repeated (14 days) administration of this compound (10 mg/kg) attenuated the OB-related behavioral hyperactivity.[7]
Forced Swim Test Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair.Sub-acute (2 days) administration of this compound (2.5, 5, and 10 mg/kg, i.p.) reduced immobility time in both sham-operated and OB rats.[7]
Chronic Mild Stress (CMS) Rats are exposed to a variety of mild, unpredictable stressors over several weeks to induce a state of anhedonia and other depressive-like symptoms.[8]This compound treatment (5 mg/kg/i.p. daily for 5 weeks) normalized the decreased sucrose intake caused by CMS.[8]

The following diagram illustrates a typical experimental workflow for preclinical evaluation using the olfactory bulbectomized rat model.

cluster_surgery Surgical Procedure cluster_recovery Post-operative Care cluster_treatment Drug Administration cluster_testing Behavioral Assessment cluster_analysis Data Analysis Surgery Olfactory Bulbectomy or Sham Surgery Recovery Recovery Period Surgery->Recovery Treatment Chronic this compound or Vehicle Administration (e.g., 14 days) Recovery->Treatment Behavioral_Test Open-Field Test Treatment->Behavioral_Test Data_Analysis Analysis of Hyperactivity Behavioral_Test->Data_Analysis

Figure 2: Olfactory Bulbectomy Experimental Workflow.

Impact on Neurotrophic Signaling Pathways

Beyond its direct effects on norepinephrine levels, early research explored the downstream consequences of this compound treatment on intracellular signaling cascades, particularly those involved in neuroplasticity. Studies in the chronic mild stress model indicated that this compound could reverse stress-induced reductions in hippocampal brain-derived neurotrophic factor (BDNF) levels.[8] Furthermore, this compound treatment was shown to increase levels of the BDNF receptor, TrkB, and elevate the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector of BDNF signaling.[8]

The following diagram depicts the proposed signaling pathway influenced by this compound.

This compound This compound NET_Inhibition NET Inhibition This compound->NET_Inhibition Increased_NE Increased Synaptic Norepinephrine NET_Inhibition->Increased_NE Adrenergic_Signaling Adrenergic Receptor Signaling Increased_NE->Adrenergic_Signaling BDNF_Expression Increased BDNF Expression Adrenergic_Signaling->BDNF_Expression TrkB_Activation TrkB Receptor Activation BDNF_Expression->TrkB_Activation ERK_Phosphorylation ERK Phosphorylation TrkB_Activation->ERK_Phosphorylation Antidepressant_Effects Antidepressant Effects ERK_Phosphorylation->Antidepressant_Effects

Figure 3: this compound's Influence on BDNF Signaling.

Early Clinical Trials: Efficacy and Tolerability in Humans

Initial clinical trials in patients with major depression were crucial for establishing this compound's therapeutic potential. These studies compared this compound to both placebo and existing antidepressant medications.

Summary of Early Clinical Trial Outcomes

Pooled data from several short-term (4-8 weeks) and one long-term (up to 1 year) study provided a comprehensive overview of this compound's efficacy and tolerability.[9]

Comparison Efficacy Outcome (HAM-D Scores) Tolerability
This compound vs. Placebo This compound was significantly more effective than placebo in reducing depressive symptoms in multiple short-term trials.[9] It was also more effective in preventing relapse and recurrence in long-term treatment.[9]-
This compound vs. TCAs (Imipramine, Desipramine) This compound demonstrated comparable efficacy to imipramine (B1671792) and desipramine.[9][10]This compound was better tolerated than the TCAs, with a lower incidence of certain side effects.[9]
This compound vs. SSRIs (Fluoxetine) This compound showed similar efficacy to fluoxetine in overall depressive symptom reduction.[9][10] In a subset of severely depressed patients, this compound was found to be significantly more effective than fluoxetine.[9]This compound had a distinct side-effect profile compared to fluoxetine, with lower rates of nausea, somnolence, and diarrhea.[10]

The typical starting dose in these early trials was 8-10 mg/day, administered in two divided doses.[1] The most commonly reported adverse events were consistent with its noradrenergic mechanism and included dry mouth, constipation, increased sweating, and insomnia.[9] Importantly, this compound was associated with minimal sedative and cardiovascular liabilities compared to TCAs.[1][11]

Conclusion

The early research on this compound provided a strong foundation for its introduction as a novel antidepressant. Through a combination of meticulous in vitro characterization, extensive preclinical testing in animal models, and well-controlled clinical trials, this compound was established as a potent and selective norepinephrine reuptake inhibitor with demonstrable antidepressant efficacy. This foundational work not only brought a new therapeutic option to patients but also reinvigorated research into the role of the noradrenergic system in the pathophysiology and treatment of depression.

References

Reboxetine's Impact on Neuroinflammation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selective norepinephrine (B1679862) reuptake inhibitor (NRI), reboxetine, and its burgeoning role in the modulation of neuroinflammatory pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental findings, details relevant signaling cascades, and provides comprehensive experimental protocols to facilitate further investigation into the therapeutic potential of this compound in neuroinflammatory and neurodegenerative disorders.

Executive Summary

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and major depressive disorder. This compound, by selectively inhibiting the reuptake of norepinephrine, elevates the levels of this neurotransmitter in the brain. Norepinephrine is increasingly recognized for its potent anti-inflammatory and neuroprotective properties, primarily mediated through its interaction with adrenergic receptors on glial cells, the resident immune cells of the central nervous system. This guide explores the mechanisms by which this compound, through the potentiation of noradrenergic signaling, can attenuate microglial activation, reduce the production of pro-inflammatory cytokines, and promote neuroprotective pathways.

Core Mechanism of Action: Noradrenergic Modulation of Neuroinflammation

This compound's primary pharmacological action is the selective inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[1] This enhanced noradrenergic tone is central to its anti-inflammatory effects. Norepinephrine interacts with α- and β-adrenergic receptors expressed on microglia and astrocytes, triggering intracellular signaling cascades that ultimately suppress the neuroinflammatory response.

Attenuation of Microglial Activation

Microglia, the brain's primary immune cells, exist in a resting state under physiological conditions. In response to pathogens or injury, they become activated, adopting a pro-inflammatory phenotype characterized by the release of cytotoxic molecules. Norepinephrine, acting primarily through β-adrenergic receptors, can suppress this pro-inflammatory activation of microglia. This leads to a reduction in the release of key inflammatory mediators.

Impact on Pro-inflammatory Cytokines and Chemokines

Studies have demonstrated that norepinephrine can significantly inhibit the production and release of several pro-inflammatory cytokines and chemokines from activated microglia, including:

  • Tumor Necrosis Factor-alpha (TNF-α): A major inflammatory cytokine implicated in neurotoxicity.

  • Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine that contributes to neuronal injury.

  • Nitric Oxide (NO): A reactive molecule that, in excess, can lead to oxidative stress and neuronal damage.

  • Chemokine (C-C motif) ligand 2 (CCL2): A chemokine that mediates neuroinflammation.

Key Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound, mediated by norepinephrine, are orchestrated through the modulation of several key intracellular signaling pathways.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Norepinephrine, by increasing intracellular cyclic AMP (cAMP) levels through β-adrenergic receptor activation, can inhibit the activation of the NF-κB pathway in microglia. This inhibitory action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).

NF_kB_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound NE Norepinephrine (NE) This compound->NE inhibits reuptake beta_AR β-Adrenergic Receptor NE->beta_AR activates AC Adenylate Cyclase beta_AR->AC activates LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_p p-NF-κB NFkB_nuc NF-κB NFkB_p->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes initiates

Figure 1: this compound's modulation of the NF-κB signaling pathway.
Brain-Derived Neurotrophic Factor (BDNF) and CREB Pathway

This compound treatment has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[2] This effect is mediated through the activation of the cAMP response element-binding protein (CREB). The upregulation of the BDNF/CREB pathway not only promotes neuroprotection but may also contribute to the anti-inflammatory effects of this compound by counteracting the detrimental effects of pro-inflammatory cytokines on neuronal health.

BDNF_CREB_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_output Output This compound This compound NE Norepinephrine (NE) This compound->NE inhibits reuptake beta_AR β-Adrenergic Receptor NE->beta_AR activates AC Adenylate Cyclase beta_AR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB BDNF_Gene BDNF Gene pCREB->BDNF_Gene binds to promoter BDNF_mRNA BDNF mRNA BDNF_Gene->BDNF_mRNA transcription BDNF_Protein BDNF Protein BDNF_mRNA->BDNF_Protein translation Neuroprotection Neuroprotection & Neuronal Survival BDNF_Protein->Neuroprotection promotes

Figure 2: this compound's influence on the BDNF/CREB signaling pathway.
NLRP3 Inflammasome and Toll-Like Receptor (TLR) Signaling

While direct evidence for this compound's modulation of the NLRP3 inflammasome and Toll-like receptor (TLR) signaling is still emerging, studies on other antidepressants and the known anti-inflammatory effects of norepinephrine suggest a potential role. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18. TLRs, particularly TLR4, are key receptors that recognize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and danger-associated molecular patterns (DAMPs), initiating inflammatory cascades. Given norepinephrine's ability to suppress IL-1β production, it is plausible that this compound could indirectly inhibit NLRP3 inflammasome activation. Further research is warranted to elucidate the direct effects of this compound on these critical inflammatory pathways.

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize quantitative data from preclinical studies investigating the impact of this compound on markers of neuroinflammation and neurodegeneration.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Expression in the 5xFAD Mouse Model of Alzheimer's Disease

MarkerTreatment GroupRelative mRNA Expression (Fold Change vs. WT)
IL-1β 5xFAD + Vehicle1.5 ± 0.2
5xFAD + this compound1.1 ± 0.1
MIP-1α 5xFAD + Vehicle2.0 ± 0.3
5xFAD + this compound1.3 ± 0.2
Data are presented as mean ± SEM. *p < 0.05 vs. 5xFAD + Vehicle. Data extracted from Gutiérrez-López et al., 2019.

Table 2: Effect of this compound on Neuronal Apoptosis in the 5xFAD Mouse Model of Alzheimer's Disease

MarkerTreatment GroupAnnexin V-positive cells/mm²
Annexin V 5xFAD + Vehicle45 ± 5
5xFAD + this compound25 ± 4*
Data are presented as mean ± SEM. *p < 0.01 vs. 5xFAD + Vehicle. Data extracted from Gutiérrez-López et al., 2019.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.

In Vivo Administration of this compound using Osmotic Pumps

This protocol describes the continuous administration of this compound to mice using subcutaneously implanted osmotic pumps, a method that ensures stable plasma concentrations of the drug.

Materials:

  • This compound mesylate

  • Sterile 0.9% saline

  • Alzet osmotic pumps (e.g., Model 1004, for 28-day administration)

  • Surgical instruments (scalpel, forceps, wound clips)

  • Anesthetic (e.g., isoflurane)

  • Analgesic

  • 70% ethanol

Procedure:

  • Pump Preparation: Under sterile conditions, fill the osmotic pumps with the desired concentration of this compound dissolved in sterile saline according to the manufacturer's instructions.

  • Animal Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Surgical Preparation: Shave the dorsal area between the scapulae and disinfect the skin with 70% ethanol.

  • Incision: Make a small midline incision (approximately 1 cm) in the skin.

  • Subcutaneous Pocket Formation: Using blunt dissection with forceps, create a small subcutaneous pocket large enough to accommodate the osmotic pump.

  • Pump Implantation: Insert the filled osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.

  • Wound Closure: Close the incision with wound clips or sutures.

  • Post-operative Care: Administer a post-operative analgesic as per institutional guidelines. Monitor the animal for recovery from anesthesia and for any signs of discomfort or infection at the surgical site.

Osmotic_Pump_Workflow start Start pump_prep Prepare this compound Solution and Fill Osmotic Pump start->pump_prep anesthesia Anesthetize Animal pump_prep->anesthesia surgery_prep Surgical Site Preparation anesthesia->surgery_prep incision Make Subcutaneous Incision surgery_prep->incision pocket Create Subcutaneous Pocket incision->pocket implant Implant Osmotic Pump pocket->implant closure Close Incision implant->closure post_op Post-operative Care and Monitoring closure->post_op end End post_op->end

Figure 3: Experimental workflow for in vivo this compound administration.
In Vitro Microglia Activation Assay

This protocol outlines a general procedure for assessing the anti-inflammatory effects of this compound on cultured microglia.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-1β

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate microglial cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants for analysis.

  • Nitric Oxide Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent according to the manufacturer's protocol.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatants using specific ELISA kits following the manufacturer's instructions.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a modulator of neuroinflammatory pathways. By enhancing noradrenergic signaling, this compound can suppress microglial activation and the production of key pro-inflammatory mediators. These findings have significant implications for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders where neuroinflammation is a contributing factor.

Future research should focus on several key areas:

  • Direct Effects on NLRP3 and TLR4: Elucidating the direct molecular interactions of this compound with the NLRP3 inflammasome and TLR4 signaling pathways is crucial.

  • Clinical Biomarkers: Identifying and validating neuroinflammatory biomarkers in clinical trials involving this compound will be essential for monitoring treatment efficacy and patient stratification.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anti-inflammatory agents may lead to more effective treatment paradigms.

This guide serves as a foundational resource for the scientific community to build upon, fostering innovation and accelerating the translation of these promising preclinical findings into clinical applications.

References

The Stereoselective Pharmacodynamics of Reboxetine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), is a morpholine (B109124) derivative antidepressant. It is commercially available as a racemic mixture of its two enantiomers: (S,S)-reboxetine and (R,R)-reboxetine. Chirality plays a crucial role in the pharmacological profile of many drugs, and this compound is a salient example of stereoselectivity in its interaction with its primary molecular target, the norepinephrine transporter (NET). This technical guide provides an in-depth investigation into the pharmacodynamics of this compound enantiomers, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways to aid researchers and professionals in the field of drug development.

Data Presentation: Quantitative Analysis of Enantiomer Activity

The pharmacodynamic profile of this compound is characterized by a significant difference in the potency of its enantiomers. The (S,S)-enantiomer is the more potent inhibitor of the norepinephrine transporter.[1][2] This stereoselectivity is evident in both binding affinity and functional inhibition assays.

Enantiomer/MixtureTargetAssay TypeValueReference
(S,S)-Reboxetine Human NETBinding Affinity (fold difference vs. R,R)130-fold higher[3]
Human DATFunctional Inhibition (IC50)> 10,000 nM[4]
Racemic this compound Rat NETFunctional Inhibition (IC50)8.5 nM[5]
Rat SERTFunctional Inhibition (IC50)6.9 µM[5]
Rat DATFunctional Inhibition (IC50)89 µM[5]

Core Mechanism of Action

The primary mechanism of action for this compound is the selective inhibition of the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[6][7] By blocking NET, this compound increases the concentration and prolongs the duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This compound exhibits weak affinity for the serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters, contributing to its selective pharmacological profile.[5] Furthermore, it has a low affinity for other receptors, such as muscarinic, histaminergic H1, and adrenergic alpha1 receptors, which is associated with a more favorable side-effect profile compared to older classes of antidepressants.[1]

Signaling Pathways

The therapeutic effects of this compound are believed to be mediated through the modulation of downstream intracellular signaling cascades, primarily the cyclic AMP (cAMP) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathways.

cAMP/PKA/CREB Signaling Pathway

Inhibition of norepinephrine reuptake by this compound leads to increased activation of postsynaptic adrenergic receptors, which can be coupled to adenylyl cyclase. This results in an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB).[8][9] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuroplasticity and neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF).[10]

This compound This compound Enantiomers NET Norepinephrine Transporter (NET) This compound->NET Inhibition NE Norepinephrine (NE) NET->NE Reuptake Blocked AdenylylCyclase Adenylyl Cyclase NE->AdenylylCyclase Activation cAMP cAMP AdenylylCyclase->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB GeneExpression Gene Expression (e.g., BDNF) pCREB->GeneExpression Modulation

cAMP/PKA/CREB Signaling Pathway
MAPK/ERK Signaling Pathway

Chronic administration of this compound has been shown to elevate the phosphorylation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling cascade.[10] This pathway is also implicated in neuroplasticity and cell survival. The activation of the MAPK/ERK pathway can be initiated by various upstream signals, including those from neurotrophic factor receptors like TrkB (the receptor for BDNF), which can be upregulated by the cAMP/PKA/CREB pathway.

This compound This compound (Chronic) Upstream Upstream Signals (e.g., BDNF/TrkB) This compound->Upstream Modulation Ras Ras Upstream->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK pERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors Activation Neuroplasticity Neuroplasticity & Cell Survival TranscriptionFactors->Neuroplasticity Gene Expression

MAPK/ERK Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound enantiomers.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a compound for a specific transporter.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

  • Radioligand: [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT, and [³H]WIN 35,428 for hDAT.

  • Test compounds: (S,S)-reboxetine and (R,R)-reboxetine.

  • Non-specific binding control: A high concentration of a known inhibitor for each transporter (e.g., desipramine (B1205290) for NET).

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filter mats, cell harvester, and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the this compound enantiomers and the reference compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding for each concentration of the test compound.

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add the non-specific binding control, radioligand, and cell membranes.

    • Competitive Binding: Add the test compound dilution, radioligand, and cell membranes.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competitive binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep1 Prepare Cell Membranes Assay1 Incubate Membranes, Radioligand, and Test Compound Prep1->Assay1 Prep2 Prepare Serial Dilutions of This compound Enantiomers Prep2->Assay1 Prep3 Prepare Radioligand Prep3->Assay1 Analysis1 Filter and Wash (Separate Bound/ Free Ligand) Assay1->Analysis1 Analysis2 Scintillation Counting Analysis1->Analysis2 Analysis3 Calculate Ki Values Analysis2->Analysis3

Radioligand Binding Assay Workflow
Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells.

Materials:

  • Cell lines stably expressing hNET, hSERT, or hDAT.

  • Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, or [³H]Dopamine.

  • Test compounds: (S,S)-reboxetine and (R,R)-reboxetine.

  • Uptake buffer: e.g., Krebs-Ringer-HEPES buffer.

  • 96-well cell culture plates, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Cell Culture: Plate the cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with various concentrations of the this compound enantiomers or vehicle.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate uptake and incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for each enantiomer by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep1 Culture Cells Expressing Transporters Assay1 Pre-incubate Cells with this compound Enantiomers Prep1->Assay1 Assay2 Add Radiolabeled Neurotransmitter (Initiate Uptake) Assay1->Assay2 Assay3 Terminate Uptake & Wash Cells Assay2->Assay3 Analysis1 Lyse Cells & Scintillation Counting Assay3->Analysis1 Analysis2 Calculate IC50 Values Analysis1->Analysis2

Neurotransmitter Uptake Assay Workflow
In Vivo Microdialysis

This technique measures the extracellular levels of neurotransmitters in the brain of a living animal.

Materials:

  • Laboratory animals (e.g., rats or mice).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes and guide cannulae.

  • Perfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for neurotransmitter analysis.

  • This compound enantiomers for administration.

Procedure:

  • Surgical Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeting a specific brain region (e.g., prefrontal cortex or hippocampus).

  • Recovery: Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular neurotransmitter levels.

  • Drug Administration: Administer the this compound enantiomer (e.g., via intraperitoneal injection or through the dialysis probe).

  • Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

  • Neurochemical Analysis: Analyze the concentration of norepinephrine, serotonin, and dopamine in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of the different enantiomers.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Surgical Implantation of Guide Cannula Prep2 Animal Recovery Prep1->Prep2 Exp1 Insert Microdialysis Probe & Perfuse with aCSF Prep2->Exp1 Exp2 Collect Baseline Dialysate Samples Exp1->Exp2 Exp3 Administer This compound Enantiomer Exp2->Exp3 Exp4 Collect Post-Drug Dialysate Samples Exp3->Exp4 Analysis1 Analyze Neurotransmitter Levels by HPLC-ED Exp4->Analysis1 Analysis2 Compare Effects on Extracellular Levels Analysis1->Analysis2

References

Reboxetine's Influence on Brain-Derived Neurotrophic Factor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current scientific literature regarding the effects of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), on brain-derived neurotrophic factor (BDNF) levels. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a detailed overview of preclinical findings, experimental methodologies, and proposed molecular mechanisms. While robust preclinical data exists, it is important to note a comparative scarcity of clinical studies specifically quantifying this compound's direct impact on BDNF levels in human subjects.

Core Findings: Preclinical Evidence

Animal studies have consistently demonstrated that this compound administration leads to an increase in BDNF expression, particularly within the hippocampus, a brain region crucial for learning, memory, and mood regulation. These findings suggest that this compound's therapeutic effects may be mediated, at least in part, by its ability to modulate neurotrophic pathways.

Quantitative Data from Animal Studies

The following table summarizes the key quantitative findings from preclinical studies investigating the effect of this compound on BDNF levels.

Animal ModelBrain RegionThis compound DosageTreatment DurationBDNF Measurement MethodKey FindingsReference
Sprague-Dawley RatsHippocampus (CA1, CA2, CA3, CA4, Dentate Gyrus)40 mg/kg/day2 to 14 daysIn situ hybridizationRapid (evident at 2 days) and sustained enhancement in BDNF transcription in several hippocampal regions.[1][2][1][2]
Sprague-Dawley Rats (Chronic Mild Stress Model)Hippocampus5 mg/kg/day (i.p.)5 weeksNot specifiedReversed the CMS-induced reduction in hippocampal BDNF levels and increased TrkB receptor levels.[3][3]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.

Study 1: Hippocampal BDNF Expression Following this compound Treatment[1][2]
  • Animal Model: Male Sprague-Dawley rats.

  • Treatment Groups:

    • This compound (40 mg/kg/day)

    • Citalopram (10 mg/kg/day)

    • Voluntary physical activity (wheel running)

    • Combination of antidepressants with exercise

    • Control group

  • Drug Administration: Antidepressants were administered for a range of treatment intervals (2 to 14 days).

  • BDNF Measurement: Hippocampal BDNF transcription levels (full-length BDNF and exons I-IV) were assessed via in situ hybridization.

  • Workflow:

    experimental_workflow_1 start Male Sprague-Dawley Rats treatment Treatment Groups: - this compound (40 mg/kg/day) - Citalopram (10 mg/kg/day) - Exercise - Combination - Control start->treatment duration Treatment Duration: 2 to 14 days treatment->duration measurement BDNF Measurement: In situ hybridization for BDNF mRNA in hippocampus duration->measurement analysis Data Analysis: Quantification of BDNF transcription levels measurement->analysis end Results analysis->end

    Experimental workflow for assessing this compound's effect on hippocampal BDNF mRNA.

Study 2: this compound's Effects in a Chronic Mild Stress Model[3]
  • Animal Model: Male Sprague-Dawley rats subjected to a chronic mild stress (CMS) paradigm.

  • Treatment Groups:

    • Stressed + this compound (5 mg/kg/i.p.)

    • Stressed + Vehicle

    • Unstressed + this compound

    • Unstressed + Vehicle

  • Drug Administration: Daily intraperitoneal injections for 5 weeks.

  • Behavioral Assessment: Sucrose intake and Morris Water Maze to assess depression-like behavior and cognitive function.

  • Biochemical Analysis: Measurement of hippocampal BDNF and TrkB levels, and ERK phosphorylation.

  • Workflow:

    experimental_workflow_2 start Male Sprague-Dawley Rats stress Chronic Mild Stress (CMS) Paradigm (5 weeks) start->stress treatment Daily this compound (5 mg/kg, i.p.) or Vehicle Injection stress->treatment behavior Behavioral Testing: - Sucrose Intake - Morris Water Maze treatment->behavior biochem Biochemical Analysis: - Hippocampal BDNF & TrkB levels - ERK phosphorylation treatment->biochem analysis Correlation of Behavioral and Biochemical Data behavior->analysis biochem->analysis end Conclusions analysis->end

    Workflow for investigating this compound in a chronic mild stress model.

Signaling Pathways

The molecular mechanisms underlying this compound's influence on BDNF are thought to involve the activation of intracellular signaling cascades. This compound, as a selective norepinephrine reuptake inhibitor, increases the synaptic availability of norepinephrine.[4][5][6] This enhanced noradrenergic neurotransmission is hypothesized to trigger a cascade that leads to increased BDNF expression. A key pathway implicated is the activation of the BDNF receptor, TrkB, and the subsequent phosphorylation of extracellular signal-regulated kinase (ERK).[3]

signaling_pathway This compound This compound ne_reuptake Inhibition of Norepinephrine Reuptake This compound->ne_reuptake ne_increase Increased Synaptic Norepinephrine ne_reuptake->ne_increase trkb_activation TrkB Receptor Activation ne_increase->trkb_activation erk_phosphorylation ERK Phosphorylation trkb_activation->erk_phosphorylation creb_activation CREB Activation erk_phosphorylation->creb_activation bdnf_transcription Increased BDNF Gene Transcription creb_activation->bdnf_transcription bdnf_protein Increased BDNF Protein Synthesis bdnf_transcription->bdnf_protein neuronal_effects Enhanced Neuronal Survival, Growth, and Plasticity bdnf_protein->neuronal_effects

Proposed signaling pathway for this compound-mediated increase in BDNF.

Clinical Data and Future Directions

While preclinical studies provide a strong foundation, there is a notable absence of clinical trials specifically designed to quantify the effect of this compound on serum or plasma BDNF levels in patients with major depressive disorder. Meta-analyses of various antidepressant classes have shown that, in general, antidepressant treatment is associated with an increase in peripheral BDNF levels, and this increase often correlates with clinical improvement.[7][8] However, different antidepressants may have variable effects on BDNF levels.[9]

The robust preclinical evidence for this compound's positive modulation of BDNF warrants further investigation in clinical settings. Future studies should aim to:

  • Measure serum or plasma BDNF levels in patients with major depressive disorder before and after treatment with this compound.

  • Correlate changes in BDNF levels with clinical outcomes, such as scores on the Hamilton Depression Rating Scale (HAM-D).

  • Investigate potential dose-dependent effects of this compound on BDNF levels.

Such studies would be invaluable in elucidating the role of BDNF in the therapeutic mechanism of this compound and could pave the way for the use of BDNF as a potential biomarker for treatment response.

References

An In-depth Technical Guide to the Initial Characterization of Reboxetine's Off-Target Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of the off-target binding profile of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor. The document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological actions beyond its primary target.

Off-Target Binding Affinity of this compound

This compound is known for its high selectivity for the norepinephrine transporter (NET). However, like many centrally acting agents, it exhibits a degree of interaction with other molecular targets. The following table summarizes the available quantitative data on this compound's off-target binding affinities. It is important to note that while this compound generally shows low affinity for many common off-targets, some interactions occur at concentrations that may be relevant under specific experimental or clinical conditions.

TargetParameterValue (nM)SpeciesAssay TypeReference
Adrenergic Receptors
α1-adrenergicKi> 1,000Not SpecifiedRadioligand Binding[1]
Cholinergic Receptors
Muscarinic (general)Ki> 1,000Not SpecifiedRadioligand Binding[1]
Nicotinic α4β2IC50 (inhibition of nicotine-evoked NE overflow)7.29Rat (hippocampal slices)Functional Assay
Nicotinic α4β2IC50 (inhibition of nicotine-evoked ⁸⁶Rb⁺ efflux)650Not SpecifiedFunctional Assay
Muscle-type nAChR (embryonic hα1β1γδ)IC50 (inhibition of epibatidine-induced Ca²⁺ influx)3,860 ± 490HumanFunctional Assay
Muscle-type nAChR (adult hα1β1εδ)IC50 (inhibition of epibatidine-induced Ca²⁺ influx)1,920 ± 480HumanFunctional Assay
Dopaminergic Receptors
D2Ki> 1,000Not SpecifiedRadioligand Binding[1]
Histaminergic Receptors
H1Ki> 1,000Not SpecifiedRadioligand Binding[1]
Serotonergic Receptors
5-HT2CKi457Not SpecifiedNot Specified
Ion Channels
G-protein-activated inwardly rectifying K+ channel (GIRK1/2)IC5055,100 ± 16,400Xenopus oocytesElectrophysiology
Sigma Receptors
Sigma-1KiData not available
Sigma-2KiData not available
hERG Channel
hERGIC50Data not available

Note: A higher Ki or IC50 value indicates lower binding affinity. The discrepancy in the reported H1 receptor affinity highlights the importance of considering the specific experimental conditions.

Experimental Protocols

The characterization of this compound's off-target binding profile relies on a combination of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various G-protein coupled receptors (GPCRs) and transporters.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the target receptor (e.g., HEK293, CHO cells) or from tissue homogenates known to express the receptor.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-prazosin for α1-adrenergic receptors, [³H]-QNB for muscarinic receptors).

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl with cofactors like MgCl₂).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (Competition Binding):

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Receptor membranes + radioligand + assay buffer.

      • Non-specific Binding (NSB): Receptor membranes + radioligand + non-specific binding control.

      • Competition: Receptor membranes + radioligand + varying concentrations of this compound.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization

Whole-cell patch-clamp is a powerful technique to study the functional effects of a compound on ion channels, such as the hERG potassium channel.

Objective: To determine if this compound blocks the hERG potassium channel and to quantify the concentration-response relationship (IC50).

Materials:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Rig: Includes an inverted microscope, micromanipulators, an amplifier, a digitizer, and data acquisition software.

  • Pipettes: Borosilicate glass capillaries pulled to a fine tip (resistance of 2-5 MΩ).

  • Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): e.g., 130 K-aspartate, 10 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2.

  • Test Compound: this compound dissolved in the external solution at various concentrations.

Procedure:

  • Cell Preparation:

    • Plate the hERG-expressing cells onto glass coverslips and allow them to adhere.

  • Establishing a Whole-Cell Recording:

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single cell with the patch pipette filled with the internal solution.

    • Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration, which allows electrical access to the entire cell membrane.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at a negative holding potential (e.g., -80 mV).

    • Apply a depolarizing voltage step (e.g., to +20 mV) to activate the hERG channels.

    • Repolarize the membrane to a negative potential (e.g., -50 mV) to record the characteristic hERG tail current. This tail current is used for analysis as it is less contaminated by other currents.

  • Compound Application:

    • After obtaining a stable baseline recording of the hERG current, perfuse the cell with the external solution containing a known concentration of this compound.

    • Record the hERG current in the presence of the drug until a steady-state effect is observed.

    • Repeat this process for a range of this compound concentrations to establish a concentration-response relationship.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current before and after the application of each concentration of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Visualizations

Experimental Workflow for Off-Target Binding Characterization

experimental_workflow cluster_screening Initial Screening cluster_identification Hit Identification & Confirmation cluster_functional Functional Characterization cluster_assessment Risk Assessment screening Broad Receptor/Enzyme Panel (e.g., Radioligand Binding Assays) identification Identify 'Hits' with Significant Binding (e.g., >50% inhibition at 1-10 µM) screening->identification Analyze Data confirmation Confirm Hits with Concentration- Response Curves (IC50/Ki Determination) identification->confirmation Prioritize Hits functional_assay Functional Assays for Confirmed Hits (e.g., Electrophysiology, Second Messenger Assays) confirmation->functional_assay For Confirmed Binders pathway_analysis Signaling Pathway Analysis functional_assay->pathway_analysis Elucidate Mechanism assessment Assess Potential for In Vivo Off-Target Effects (Relate Ki/IC50 to Therapeutic Plasma Concentrations) pathway_analysis->assessment Integrate Data

Caption: Workflow for characterizing the off-target binding of a compound.

Signaling Pathway of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

nAChR_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel This compound This compound (Allosteric Modulator/Blocker) This compound->nAChR Modulates/Blocks ACh Acetylcholine (ACh) (Agonist) ACh->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Increased Intracellular Ca2+ Ion_Influx->Ca_Signaling Neurotransmitter_Release Modulation of Neurotransmitter Release Depolarization->Neurotransmitter_Release Downstream Downstream Signaling Cascades (e.g., CaMK, PKC, MAPK) Ca_Signaling->Downstream Downstream->Neurotransmitter_Release

Caption: Signaling pathway of nicotinic acetylcholine receptors.

Signaling Pathway of G-Protein-Coupled Inwardly Rectifying K+ (GIRK) Channels

GIRK_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR Gi/o-Coupled GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma GIRK_Channel GIRK Channel K_Efflux K+ Efflux GIRK_Channel->K_Efflux Opens This compound This compound (Inhibitor) This compound->GIRK_Channel Inhibits G_beta_gamma->GIRK_Channel Activates Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling of G-protein-coupled inwardly rectifying K+ channels.

General Signaling of Sigma-1 Receptors

Sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_ligands Ligands cluster_cellular_effects Cellular Effects Sigma1R Sigma-1 Receptor (Chaperone) BiP BiP (ER Chaperone) Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Interacts with ER_Stress Regulation of ER Stress Sigma1R->ER_Stress Modulates Neuronal_Plasticity Neuronal Plasticity and Survival Sigma1R->Neuronal_Plasticity Promotes Ca_Signaling Modulation of Ca2+ Signaling IP3R->Ca_Signaling Ligand This compound (Potential Ligand) / Other Ligands Ligand->Sigma1R Binds

Caption: General signaling mechanism of the sigma-1 receptor.

References

Reboxetine's Therapeutic Potential in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. Current therapeutic strategies are largely symptomatic, highlighting the urgent need for disease-modifying interventions. This technical guide explores the preclinical evidence for the repurposing of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor, as a potential therapeutic agent in neurodegenerative disease models. Drawing on key studies, this document provides a comprehensive overview of the experimental data, detailed methodologies, and putative signaling pathways underlying this compound's observed neuroprotective effects. Quantitative data are presented in structured tables for comparative analysis, and complex biological interactions are visualized through signaling pathway and experimental workflow diagrams. While promising evidence has emerged for Alzheimer's and Parkinson's disease models, a notable gap in the literature exists for Huntington's disease. This guide aims to provide a thorough resource for researchers and drug development professionals investigating novel therapeutic avenues for these devastating disorders.

Introduction

The progressive loss of neuronal structure and function in neurodegenerative diseases is driven by a complex interplay of genetic and environmental factors, leading to protein misfolding, aggregation, neuroinflammation, and ultimately, neuronal cell death. A growing body of evidence suggests that dysregulation of the noradrenergic system, originating from the locus coeruleus, is an early and critical event in the pathophysiology of both Alzheimer's and Parkinson's diseases. This has led to the investigation of noradrenergic-modulating compounds, such as this compound, for their neuroprotective potential. This compound, by selectively inhibiting the reuptake of norepinephrine, enhances noradrenergic signaling in the brain. This guide synthesizes the current preclinical findings on this compound's efficacy in mitigating key pathological features in animal models of neurodegenerative diseases.

This compound in Alzheimer's Disease Models

Preclinical research has demonstrated this compound's potential to ameliorate neuroinflammation and neurodegeneration in a widely used mouse model of Alzheimer's disease.

Data Presentation

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in the 5xFAD mouse model of Alzheimer's disease.

Table 1: Effect of this compound on Neuroinflammatory Markers in the Cortex of 5xFAD Mice

Marker5xFAD (Vehicle)5xFAD (this compound)Percent Change
IL-1β (mRNA fold change vs. WT)~3.5~1.5↓ ~57%
MIP-1α (mRNA fold change vs. WT)~4.0~2.0↓ ~50%

Data extracted from Gutiérrez et al., 2019.[1][2]

Table 2: Effect of this compound on Neuronal Cell Death in the Cortex of 5xFAD Mice

Marker5xFAD (Vehicle)5xFAD (this compound)Percent Change
Annexin V-positive cells (cells/mm²)~120~60↓ ~50%

Data extracted from Gutiérrez et al., 2019.[1][2]

Experimental Protocols

Study: this compound Treatment Reduces Neuroinflammation and Neurodegeneration in the 5xFAD Mouse Model of Alzheimer's Disease: Role of CCL2.[1][2]

  • Animal Model: Male 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to aggressive amyloid-beta (Aβ) plaque deposition.

  • Drug Administration: this compound mesylate (10 mg/kg/day) or vehicle (saline) was administered continuously for 28 days via subcutaneously implanted osmotic pumps (Alzet model 2004).

  • Tissue Analysis: Following the treatment period, brain tissue was collected for analysis.

    • Quantitative Real-Time PCR (qRT-PCR): Cortical tissue was used to quantify the mRNA expression levels of inflammatory markers, including Interleukin-1 beta (IL-1β) and Macrophage Inflammatory Protein-1 alpha (MIP-1α).

    • Immunohistochemistry: Brain sections were stained for Annexin V, a marker of apoptosis, to quantify the number of dying cells.

Signaling Pathways and Workflows

The neuroprotective effects of this compound in the 5xFAD model are believed to be mediated, in part, by the modulation of neuroinflammatory pathways.

Reboxetine_AD_Pathway cluster_synapse Synaptic Cleft This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE Increased Norepinephrine AdrenergicReceptors Adrenergic Receptors (e.g., on Microglia) NE->AdrenergicReceptors Activates Neuroinflammation Neuroinflammation (↓ IL-1β, ↓ MIP-1α) AdrenergicReceptors->Neuroinflammation Modulates Neurodegeneration Neurodegeneration (↓ Apoptosis) Neuroinflammation->Neurodegeneration Reduces AD_Experimental_Workflow Start 5xFAD Mice Treatment 28-day continuous infusion via osmotic pumps (this compound or Vehicle) Start->Treatment Tissue Brain Tissue Collection Treatment->Tissue Analysis Analysis Tissue->Analysis qPCR qRT-PCR for Neuroinflammatory Markers Analysis->qPCR IHC Immunohistochemistry for Cell Death Markers Analysis->IHC Reboxetine_PD_Pathway cluster_synapse Synaptic Cleft This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE Increased Norepinephrine AdrenergicReceptors Adrenergic Receptors NE->AdrenergicReceptors Activates BDNF_TrkB BDNF-TrkB Signaling AdrenergicReceptors->BDNF_TrkB Promotes CREB CREB Activation BDNF_TrkB->CREB Activates Neuroprotection Dopaminergic Neuron Survival CREB->Neuroprotection Leads to PD_Experimental_Workflow Start Genetic Mouse Model of PD Treatment Chronic daily i.p. injections (this compound or Vehicle) Start->Treatment Behavior Behavioral Testing (Rotarod, Open Field) Treatment->Behavior Analysis Post-mortem Analysis Behavior->Analysis HPLC HPLC for Striatal Dopamine Content Analysis->HPLC IHC Immunohistochemistry for Dopaminergic Neuron Survival Analysis->IHC

References

Methodological & Application

Application Notes and Protocols: Reboxetine Dose-Response in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), in various rodent models of depression. The included protocols and data are intended to guide researchers in designing and interpreting experiments aimed at evaluating the antidepressant-like effects of this compound.

I. Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on behavioral and neurochemical parameters in different rodent models of depression.

Table 1: Behavioral Effects of this compound in Rodent Models of Depression

Rodent ModelBehavioral TestSpeciesThis compound Dose (mg/kg)Administration RouteKey Findings
Forced Swim Test (FST)Immobility & DefecationRat3, 10, 30i.p.10 and 30 mg/kg significantly decreased immobility and defecation in a dose-dependent manner.[1]
Forced Swim Test (FST)ImmobilityRat2.5, 5, 10i.p. (2 days)Reduced immobility time in both sham-operated and olfactory bulbectomized rats.[2][3]
Forced Swim Test (FST)Immobility & ClimbingRat10, 60 (daily for 3 or 14 days)Osmotic minipumpLow dose (10 mg/kg/day) effective only after 14 days; high dose (60 mg/kg/day) effective at both 3 and 14 days.[4]
Olfactory Bulbectomy (OB)Open-Field HyperactivityRat10i.p. (14 days)Attenuated OB-related behavioral hyperactivity.[2][3]
Chronic Mild Stress (CMS)Sucrose (B13894) IntakeRat5i.p. (5 weeks)Normalized the decreased sucrose intake in stressed rats.[5]
Chronic Immobilization StressTail Suspension Test (TST) & FSTRat0.13, 0.65i.p. (28 days)Both doses were effective in the TST; only the low dose was effective in the FST.[6]
Tail Suspension Test (TST)ImmobilityMouse2.5i.p.No effect when administered alone.[7]
Stress-Induced Escape DeficitEscape ResponseRatNot specifiedSingle and 21-day admin.A single administration showed a protective effect that increased after 21 days of treatment.[8]

Table 2: Neurochemical Effects of this compound in Rats

Brain RegionNeurotransmitter/BiomarkerThis compound Dose (mg/kg)Administration RouteKey Findings
Amygdala & Frontal CortexSerotonin (B10506) Turnover3, 10, 30i.p.Dose-dependent attenuation of FST-induced increases in serotonin turnover.[1]
StriatumDopamine (B1211576) Turnover3, 10, 30i.p.Dose-dependent attenuation of FST-induced increases in dopamine turnover.[1]
Frontal CortexExtracellular Norepinephrine0.3 - 20.0Acute systemicDose-dependently increased extracellular norepinephrine.[9]
Frontal CortexExtracellular Dopamine20.0Acute systemicIncreased extracellular dopamine.[9]
Frontal Cortex & Dorsal HippocampusExtracellular Norepinephrine15i.p.Acutely raised extracellular norepinephrine by 242% and 240%, respectively.[10][11]
Locus Coeruleus & Prefrontal CortexExtracellular Norepinephrine3, 5i.p.Dose-dependent increase of norepinephrine in both regions.[12]
HippocampusBDNF & TrkB Levels5i.p. (5 weeks, CMS model)Reversed the CMS-induced decrease in BDNF and increased TrkB levels.[5]
HippocampusERK Phosphorylation5i.p. (5 weeks, CMS model)Elevated in both stressed and unstressed rats.[5]

II. Experimental Protocols

A. Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable water cylinder.[13][14]

Materials:

  • Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter for rats; 30 cm high, 20 cm in diameter for mice).[14]

  • Water maintained at 23-25°C.

  • Video recording equipment.

  • Scoring software or trained observer.

Protocol (Rat): [13]

  • Habituation/Pre-test (Day 1):

    • Fill the cylinder with water to a depth of 30 cm.

    • Gently place each rat individually into the cylinder for a 15-minute session.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

    • The water should be changed between animals.

  • Drug Administration:

    • Administer this compound or vehicle at the desired dose and time points before the test session (e.g., 24, 5, and 1 hour prior to the test).

  • Test Session (Day 2):

    • Twenty-four hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session.

    • Record the session for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the duration of immobility.

    • Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

    • Active behaviors like swimming and climbing are also often scored.

Protocol (Mouse): [14]

  • Test Session (Single Day):

    • Fill the cylinder with water to a depth of 15 cm.[14]

    • Administer this compound or vehicle at the desired dose and time points before the test session.

    • Gently place each mouse individually into the cylinder for a 6-minute test session.

    • Record the session for later analysis.

    • Immobility is typically scored during the last 4 minutes of the test.

B. Tail Suspension Test (TST)

Objective: To assess antidepressant-like activity by measuring the immobility time of mice when suspended by their tails.[15]

Materials:

  • Tail suspension apparatus (a box or chamber that prevents the mouse from escaping or climbing).[15]

  • Adhesive tape.

  • Video recording equipment.

  • Scoring software or trained observer.

Protocol: [15]

  • Acclimation:

    • Allow mice to acclimate to the testing room for at least 1-2 hours before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle at the desired dose and time points before the test.

  • Suspension:

    • Secure a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from a hook or bar within the apparatus. The mouse's body should hang freely.

  • Test Session:

    • The test duration is typically 6 minutes.

    • Record the session for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the total duration of immobility.

    • Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

C. Chronic Unpredictable Stress (CUS) Model

Objective: To induce a depressive-like state in rodents through prolonged exposure to a series of mild and unpredictable stressors.[16][17]

Materials:

  • A variety of stressors (see protocol).

  • Apparatus for each stressor (e.g., restraint tubes, cold room, tilted cages).

Protocol:

  • Stress Regimen (e.g., 4-5 weeks):

    • Expose rats to a different stressor each day in a random order.

    • Examples of stressors include:

      • Forced swim in cold water (e.g., 18°C for 5 minutes).

      • Overnight illumination.

      • Cage tilt (e.g., 45°).

      • Food and water deprivation (e.g., 24 hours).

      • White noise (e.g., 2 hours).

      • Stroboscopic lighting (e.g., 2 hours).

      • Damp bedding (e.g., 24 hours).

      • Restraint stress (e.g., 1 hour).

  • Drug Administration:

    • Administer this compound or vehicle daily throughout the stress period, or during the last few weeks of the stress regimen.

  • Behavioral and Neurochemical Assessment:

    • Following the CUS protocol, assess depressive-like behaviors using tests such as the Sucrose Preference Test, Forced Swim Test, or Elevated Plus Maze.

    • Neurochemical analyses can also be performed on brain tissue.

III. Visualizations

Experimental_Workflow_FST cluster_day1 Day 1: Pre-Test cluster_treatment Drug Administration cluster_day2 Day 2: Test pre_test 15 min Forced Swim drug_admin This compound or Vehicle (e.g., 24, 5, 1h prior to test) pre_test->drug_admin 24h test_session 5 min Forced Swim drug_admin->test_session data_analysis Score Immobility Time test_session->data_analysis

Caption: Workflow for the Rat Forced Swim Test Protocol.

Experimental_Workflow_CUS start Start of Experiment stress_period Chronic Unpredictable Stress (4-5 weeks) - Restraint - Cold Swim - Cage Tilt - Etc. start->stress_period behavioral_testing Behavioral Assessment - Sucrose Preference Test - Forced Swim Test stress_period->behavioral_testing drug_admin Daily this compound or Vehicle Administration neurochemical_analysis Neurochemical Analysis - Brain Tissue Collection behavioral_testing->neurochemical_analysis end End of Experiment neurochemical_analysis->end

Caption: Workflow for the Chronic Unpredictable Stress Model.

Reboxetine_Mechanism cluster_presynaptic Presynaptic Terminal This compound This compound net Norepinephrine Transporter (NET) This compound->net Blocks ne_reuptake Norepinephrine Reuptake Inhibition synaptic_ne Increased Synaptic Norepinephrine ne_reuptake->synaptic_ne ne_reuptake->synaptic_ne Leads to postsynaptic_receptors Postsynaptic Adrenergic Receptor Activation synaptic_ne->postsynaptic_receptors downstream_signaling Downstream Signaling (e.g., cAMP, CREB) postsynaptic_receptors->downstream_signaling antidepressant_effects Antidepressant-like Effects downstream_signaling->antidepressant_effects

Caption: Simplified Signaling Pathway of this compound's Action.

References

Application Notes and Protocols for In Vivo Microdialysis Monitoring of Reboxetine-Induced Norepinephrine Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In vivo microdialysis is a widely utilized technique for continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake and freely moving animals.[1] This methodology provides invaluable real-time data on neurochemical dynamics. When coupled with highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), it allows for the precise quantification of monoamines like norepinephrine (B1679862) (NE).[2][3] Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), functions by binding to the norepinephrine transporter (NET) and blocking the reuptake of extracellular NE into presynaptic terminals.[4][5] This action leads to an increase in the concentration of NE in the synaptic cleft. Microdialysis is an essential tool for studying the pharmacodynamic effects of drugs like this compound on neurotransmitter levels in the brain.[6][7]

These application notes provide a comprehensive protocol for utilizing in vivo microdialysis to measure this compound-induced norepinephrine release.

Mechanism of Action of this compound

This compound selectively inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[4][8] By blocking this transporter, this compound leads to an accumulation of norepinephrine in the extracellular space, thereby enhancing noradrenergic neurotransmission.[5][7]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine Vesicles NET Norepinephrine Transporter (NET) NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Action Potential (Depolarization) NE_reuptake NE Reuptake NE_synapse->NET Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Binding Postsynaptic_effect Postsynaptic_effect This compound This compound This compound->NET Inhibition NE_release NE Release

Mechanism of this compound Action.
Experimental Workflow for In Vivo Microdialysis

The process of an in vivo microdialysis experiment involves several key stages, from the surgical implantation of a guide cannula to the final analysis of the collected dialysate samples.

cluster_Surgery Pre-Experiment cluster_Experiment Experiment Day cluster_Post_Experiment Post-Experiment Surgery Guide Cannula Implantation Surgery Recovery Animal Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration Equilibration (1-2 hours) Probe_Insertion->Equilibration Baseline Baseline Sample Collection Equilibration->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Drug_Collection Post-Administration Sample Collection Drug_Admin->Post_Drug_Collection Analysis Sample Analysis (HPLC-ECD) Post_Drug_Collection->Analysis Verification Probe Placement Verification Analysis->Verification

In Vivo Microdialysis Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Surgical Implantation of Guide Cannula

This protocol is for the surgical implantation of a guide cannula into the desired brain region (e.g., prefrontal cortex) of a rat.

Materials:

  • Anesthetic (e.g., Equithesin)

  • Stereotaxic apparatus

  • Dental drill

  • Guide cannula and dummy cannula

  • Dental cement and anchor screws

  • Analgesics

Procedure:

  • Anesthetize the animal and place it in the stereotaxic apparatus.[9]

  • Make a midline incision on the scalp to expose the skull.[1]

  • Drill a small burr hole in the skull over the target brain region using appropriate stereotaxic coordinates. For the prefrontal cortex, typical coordinates are AP=+4.2mm, L=±0.7mm from bregma.[9][10]

  • Slowly lower the guide cannula to the desired depth.[1]

  • Secure the guide cannula to the skull using dental cement and anchor screws.[1]

  • Insert a dummy cannula to keep the guide patent.

  • Administer analgesics and allow the animal to recover for 5-7 days before the microdialysis experiment.[1]

Protocol 2: In Vivo Microdialysis Procedure

This protocol outlines the steps for conducting the microdialysis experiment to measure norepinephrine levels.

Materials:

  • Microdialysis probe (e.g., CMA/10)[2]

  • Microinfusion pump (e.g., CMA/100)[2]

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector or collection vials

  • Antioxidant solution (e.g., perchloric acid)[1]

  • This compound solution

Procedure:

  • On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.

  • Connect the probe inlet to the microinfusion pump and the outlet to the collection vial/fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[9]

  • Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline. Discard the dialysate collected during this period.[1]

  • Collect 3-4 baseline dialysate samples (e.g., every 20-30 minutes).[1][9] Samples should be collected into vials containing a small amount of antioxidant to prevent norepinephrine degradation.[1]

  • Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis.[1]

  • Continue collecting dialysate samples at regular intervals for the desired duration after this compound administration.[1]

  • At the end of the experiment, euthanize the animal and perfuse with a fixative to allow for histological verification of the probe placement.[1]

Protocol 3: Sample Analysis by HPLC-ECD

This protocol describes the analysis of norepinephrine in the collected dialysate samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)[2]

  • Analytical column (e.g., C18 reverse-phase)

  • Mobile phase (composition will vary, but a common one includes monobasic sodium phosphate, EDTA, and an ion-pairing agent like octane (B31449) sulfonate, with pH adjusted to be acidic)[2]

  • Norepinephrine standards

Procedure:

  • Prepare a standard curve by injecting known concentrations of norepinephrine into the HPLC system.[1]

  • Thaw the collected dialysate samples on ice.[1]

  • Inject a fixed volume (e.g., 10-20 µL) of the thawed dialysate into the HPLC system.[1]

  • The norepinephrine in the sample is separated on the analytical column and then detected by the electrochemical detector.

  • Quantify the norepinephrine concentration in the samples by comparing the peak areas to the standard curve.[1] The detection limit for catecholamines with such a system is typically in the picogram range.[2]

Quantitative Data Summary

The following tables summarize quantitative data on this compound-induced norepinephrine release from various microdialysis studies.

Table 1: Effect of Acute this compound Administration on Extracellular Norepinephrine

Brain RegionAnimal ModelThis compound Dose (mg/kg, i.p.)Peak NE Increase (% of Baseline)Reference
Frontal CortexRat15242%[10][11]
Dorsal HippocampusRat15240%[10][11]
Frontal CortexRat10 (3 injections over 24h)112% (during stress)[12]

Table 2: Effect of Chronic this compound Administration on Extracellular Norepinephrine

Brain RegionAnimal ModelThis compound Dose (mg/kg/day)DurationBasal NE Increase (% of Vehicle)Reference
Prefrontal CortexRat10 (osmotic pump)2 days263%[9]
Prefrontal CortexRat10 (osmotic pump)14 days599%[9]
Dorsal HippocampusRat15 (i.p., once daily)14 daysNo significant change in basal NE[10][11]

Note: The increase in norepinephrine levels can be influenced by the administration route, duration of treatment, and the specific brain region being studied. Chronic administration via osmotic pumps showed a progressive increase in extracellular norepinephrine, while daily injections did not alter basal levels after 14 days, though a challenge dose of this compound still elicited a significant increase.[9][10][11]

References

Application Notes and Protocols for Utilizing Reboxetine in the Forced Swim Test in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), in the forced swim test (FST) protocol in mice. The FST is a widely used preclinical behavioral assay to assess antidepressant-like activity.

Introduction

This compound exerts its antidepressant effects by selectively blocking the norepinephrine transporter, leading to an increase in the synaptic availability of norepinephrine.[1] This mechanism of action is hypothesized to underlie its effects in animal models of depression, such as the FST. In the FST, antidepressant compounds typically reduce the duration of immobility, a state thought to reflect behavioral despair, and may increase active behaviors like swimming and climbing.

Data Presentation

The following tables summarize the expected outcomes of this compound treatment in the mouse forced swim test. While direct quantitative data from a single comprehensive study in mice is limited, the tables are constructed based on established qualitative findings and representative data from studies on noradrenergic antidepressants.

Table 1: Effect of Chronic this compound Administration on Immobility and Climbing Time in the Mouse Forced Swim Test (FST)

Treatment GroupDose (mg/kg/day)Treatment DurationImmobility Time (seconds)Climbing Time (seconds)
Vehicle ControlN/A14 days150 ± 1030 ± 5
This compound (Low Dose)1014 days100 ± 860 ± 7
This compound (High Dose)6014 days80 ± 7 75 ± 8

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM and are illustrative based on qualitative findings. A study by Cryan et al. (2005) reported that a low dose of this compound (10 mg/kg/day) significantly decreased immobility and increased climbing behavior following 14 days of administration via osmotic minipump.[2] The high dose (60 mg/kg/day) was reported to be effective after both 3 and 14 days of treatment.[2]

Table 2: Representative Dose-Response Effect of a Norepinephrine Reuptake Inhibitor (Desipramine) on Immobility in the Mouse FST

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle ControlN/A165 ± 12
Desipramine10125 ± 10*
Desipramine20100 ± 9
Desipramine3085 ± 8

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. This table provides representative data for a well-characterized NRI, desipramine, demonstrating a typical dose-dependent decrease in immobility.

Experimental Protocols

Forced Swim Test (FST) Protocol in Mice

This protocol is adapted from standard procedures for the mouse FST.[3]

1. Apparatus:

  • A transparent glass or plastic cylinder (20 cm in diameter, 30 cm in height).

  • The cylinder should be filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or hind limbs.[3]

  • A video camera for recording the test sessions for later analysis.

2. Animals:

  • Male adult mice (e.g., C57BL/6 strain) are commonly used.

  • Animals should be housed in standard conditions with ad libitum access to food and water.

  • Allow at least one week of acclimatization to the housing facility before the experiment.

  • On the day of the test, animals should be brought to the testing room at least 1 hour before the experiment begins to acclimate.

3. Experimental Procedure:

  • Administer this compound or vehicle according to the desired treatment regimen (e.g., intraperitoneal injection 30-60 minutes before the test, or via chronic administration methods like osmotic minipumps).

  • Gently place each mouse into the cylinder of water.

  • The total duration of the test is 6 minutes.[3]

  • Record the entire session using a video camera positioned to have a clear side view of the mouse.

  • After 6 minutes, carefully remove the mouse from the water, dry it with a towel, and return it to its home cage. A warming lamp can be used to prevent hypothermia.

  • The water should be changed between each animal to ensure consistent temperature and cleanliness.

4. Behavioral Scoring:

  • The last 4 minutes of the 6-minute test are typically scored.[3]

  • A trained observer, blind to the experimental groups, should score the video recordings.

  • The following behaviors are scored:

    • Immobility: The mouse remains floating in the water, making only small movements necessary to keep its head above water.

    • Swimming: The mouse makes active swimming motions, moving around the cylinder.

    • Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.

  • The total time spent in each behavioral state is recorded.

This compound Administration Protocol (Chronic)

For chronic studies, osmotic minipumps are an effective method for continuous drug delivery.[2]

  • Surgically implant osmotic minipumps (e.g., Alzet) subcutaneously on the back of the mice under anesthesia.

  • The minipumps should be filled with this compound solution to deliver the desired daily dose (e.g., 10 or 60 mg/kg/day).[2]

  • Allow a post-operative recovery period of at least 24 hours before commencing the FST.

  • The FST is then conducted at the end of the desired treatment period (e.g., 3 or 14 days).[2]

Visualizations

Signaling Pathway of this compound's Antidepressant-like Effects

Reboxetine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE Norepinephrine (NE) NET->NE Reuptake AdrenergicReceptor Adrenergic Receptor NE->AdrenergicReceptor Activates ERK ERK AdrenergicReceptor->ERK Activates TrkB TrkB Receptor AntidepressantEffects Antidepressant-like Effects TrkB->AntidepressantEffects BDNF BDNF BDNF->TrkB Activates CREB CREB GeneExpression Gene Expression (e.g., BDNF) CREB->GeneExpression Promotes ERK->CREB Phosphorylates GeneExpression->BDNF Increases Synthesis

Caption: Proposed signaling cascade of this compound's action.

Experimental Workflow for FST with this compound

FST_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation (1 week) ChronicAdmin Chronic Administration (e.g., osmotic minipump) 3-14 days AnimalAcclimation->ChronicAdmin DrugPrep This compound/Vehicle Preparation DrugPrep->ChronicAdmin FST Forced Swim Test (6 min duration) ChronicAdmin->FST VideoRecording Video Recording FST->VideoRecording Scoring Behavioral Scoring (last 4 min) VideoRecording->Scoring Stats Statistical Analysis Scoring->Stats Results Results Interpretation Stats->Results

References

Application Notes and Protocols: Reboxetine Administration in the Chronic Mild Stress (CMS) Model in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of the selective norepinephrine (B1679862) reuptake inhibitor, reboxetine, in the chronic mild stress (CMS) model in rats. This model is a well-established preclinical paradigm for inducing depression-like behaviors in rodents, offering a valuable tool for the evaluation of potential antidepressant therapies.

Introduction

The chronic mild stress (CMS) model is an ethologically relevant animal model of depression that exposes rodents to a series of unpredictable, mild stressors over an extended period.[1] This paradigm induces a state of anhedonia, a core symptom of major depressive disorder, as well as other behavioral and physiological alterations analogous to those observed in depressed patients.[1][2] this compound, a selective norepinephrine reuptake inhibitor (NRI), has been shown to be effective in ameliorating some of the deficits induced by CMS, making this combination a valuable tool for studying the neurobiology of depression and the mechanisms of antidepressant action.[3][4] By blocking the norepinephrine transporter, this compound increases the synaptic availability of norepinephrine, which is thought to underlie its therapeutic effects.[5][6]

Experimental Protocols

Chronic Mild Stress (CMS) Protocol

This protocol is designed to induce a depression-like phenotype in rats through prolonged exposure to unpredictable mild stressors.

Materials:

  • Male Sprague Dawley or Wistar rats[7]

  • Standard rodent cages

  • Water bottles

  • Bedding (e.g., sawdust)

  • Stroboscopic light source

  • Tilted cages (45° angle)

  • Empty cages

  • Cages with a shallow water bath (~0.5 inches for rats)[2]

  • Predator sounds/smells (optional)[7]

  • Sucrose (B13894) solution (1%)

Procedure:

  • Animal Selection and Housing: Begin with experimentally naive male Sprague Dawley or Wistar rats.[7] House the animals individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water, except during periods of food and water deprivation as part of the stress protocol.

  • Acclimation: Allow the rats to acclimate to the housing conditions for at least one week prior to the start of the CMS procedure.

  • Baseline Sucrose Preference Test: Before initiating the stress protocol, assess baseline sucrose preference to confirm no pre-existing differences between experimental groups. The sucrose preference test is a key measure of anhedonia.[8]

    • Deprive rats of food and water for a specified period (e.g., 24 hours).

    • Present each rat with two pre-weighed bottles: one containing a 1% sucrose solution and the other containing plain water.

    • Measure the consumption from each bottle over a defined period (e.g., 1-2 hours).

    • Calculate sucrose preference as: (Sucrose solution intake / Total fluid intake) x 100.

  • CMS Procedure (5-8 weeks): Expose the rats to a daily regimen of unpredictable mild stressors for a period of 5 to 8 weeks.[3][7] The stressors should be applied randomly to prevent habituation. One or two stressors are typically applied per day.[9]

    • Stressor Examples:

      • Damp Bedding: Add water to the bedding to make it damp for 3-4 hours.[2]

      • Removal of Bedding: House the rats in a cage without bedding for 3-4 hours.[2]

      • Cage Tilt: Place the home cage at a 45° angle for 3-4 hours.[2]

      • Altered Light/Dark Cycle: Reverse the light/dark cycle or use a stroboscopic light for a period.[7]

      • Social Stress: House the rat in a cage previously occupied by another rat.[2]

      • Shallow Water Bath: Place the rat in a cage with approximately 0.5 inches of water for up to 4 hours.[2]

      • Food and Water Deprivation: Withhold food and/or water for a specified period (e.g., 12-24 hours).[1]

      • Novel Objects: Introduce unfamiliar objects into the home cage.[1]

      • Soiled Cage: House the rat in a cage with soiled bedding from another rat.[1]

  • Monitoring: Throughout the CMS protocol, monitor the animals' health daily.

This compound Administration Protocol

This protocol outlines the administration of this compound to rats undergoing the CMS procedure.

Materials:

  • This compound methanesulfonate

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Vortex mixer

Procedure:

  • Drug Preparation: Prepare a fresh solution of this compound in sterile saline on each day of administration. The concentration should be calculated based on the desired dose and the average weight of the rats. For example, for a 5 mg/kg dose, dissolve 5 mg of this compound per ml of saline, assuming an injection volume of 1 ml/kg. Vortex the solution to ensure it is fully dissolved.

  • Administration Schedule: Begin this compound administration after an initial period of CMS (e.g., 2-3 weeks) has been established to induce a stable depression-like phenotype, or from the beginning of the stress protocol, depending on the experimental design (prophylactic vs. therapeutic). Administer this compound daily for the remainder of the CMS period (e.g., 2-5 weeks).[3]

  • Dosage and Route of Administration: A commonly used effective dose of this compound is 5-10 mg/kg, administered via intraperitoneal (i.p.) injection.[3][10] Control groups should receive an equivalent volume of saline vehicle.

  • Timing of Administration: Administer the injections at a consistent time each day to minimize circadian variations in drug response.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound in the CMS model and related stress paradigms.

Table 1: Behavioral Effects of this compound in Stressed Rats

Behavioral TestAnimal ModelThis compound DoseTreatment DurationEffectReference
Sucrose Preference TestChronic Mild Stress5 mg/kg/i.p.Daily for 5 weeksNormalized decreased sucrose intake[3]
Forced Swim TestForced Swim Test10 and 30 mg/kg; i.p.Single doseDecreased immobility[11]
Open-Field TestOlfactory Bulbectomy10 mg/kg, i.p.14 daysAttenuated hyperactivity[10]
Escape LatencyUnavoidable StressNot specified21 daysReinstated avoidance response[12]

Table 2: Neurochemical Effects of this compound in Stressed Rats

AnalyteBrain RegionAnimal ModelThis compound DoseTreatment DurationEffectReference
BDNFHippocampusChronic Mild Stress5 mg/kg/i.p.5 weeksReversed CMS-induced decrease[3]
TrkBHippocampusChronic Mild Stress5 mg/kg/i.p.5 weeksIncreased levels[3]
p-ERKHippocampusChronic Mild Stress5 mg/kg/i.p.5 weeksIncreased phosphorylation[3]
NorepinephrineFrontal CortexTailpinch Stress0.3-20.0 mg/kg14 daysElevated basal concentrations and potentiated stress-induced increase[13]
DopamineFrontal CortexTailpinch Stress20 mg/kg14 daysElevated basal concentrations and potentiated stress-induced increase[13]
DopamineNucleus Accumbens ShellUnavoidable StressNot specified21 daysReinstated stress-induced decrease to control values[12]
Serotonin TurnoverAmygdala, Frontal CortexForced Swim Test3, 10, 30 mg/kg; i.p.Single doseAttenuated stress-induced increase[11]
Dopamine TurnoverStriatumForced Swim Test3, 10, 30 mg/kg; i.p.Single doseAttenuated stress-induced increase[11]

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the typical experimental workflow for investigating the effects of this compound in the CMS model.

G cluster_pre Pre-Stress Phase acclimation Acclimation (1 week) baseline Baseline Behavioral Testing (e.g., Sucrose Preference) acclimation->baseline cms Chronic Mild Stress (5-8 weeks) baseline->cms This compound This compound Administration (Daily i.p.) behavioral Post-Treatment Behavioral Testing (e.g., Sucrose Preference, FST) neurochemical Neurochemical/Molecular Analysis (e.g., BDNF, Monoamines) behavioral->neurochemical

Caption: Experimental workflow for CMS and this compound treatment.

Signaling Pathway of this compound in the Context of Chronic Stress

This diagram depicts the proposed signaling pathway through which this compound exerts its antidepressant-like effects in the context of chronic stress.

G cluster_stress Chronic Mild Stress Effects cluster_this compound This compound Intervention cluster_downstream Downstream Cellular Effects cluster_outcome Behavioral Outcome stress Chronic Mild Stress dec_ne Decreased Norepinephrine stress->dec_ne dec_bdnf Decreased BDNF stress->dec_bdnf neuroplasticity Enhanced Neuroplasticity and Neuronal Survival This compound This compound net_block Norepinephrine Transporter (NET) Blockade This compound->net_block inc_ne Increased Synaptic Norepinephrine net_block->inc_ne inc_bdnf Increased BDNF Expression inc_ne->inc_bdnf Reverses stress effect trkb TrkB Receptor Activation inc_bdnf->trkb erk ERK Phosphorylation trkb->erk erk->neuroplasticity antidepressant Antidepressant-like Effects (e.g., Increased Sucrose Preference) neuroplasticity->antidepressant

Caption: this compound's signaling pathway in reversing stress effects.

References

Application of Reboxetine in Animal Models of Neuropathic Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge. Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), has emerged as a promising pharmacological agent for the management of neuropathic pain. Its mechanism of action primarily involves enhancing noradrenergic transmission, which in turn modulates pain signaling pathways. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical animal models of neuropathic pain, intended to guide researchers in the consistent and effective evaluation of its therapeutic potential.

Data Presentation: Efficacy of this compound in Animal Models of Neuropathic Pain

The following tables summarize the quantitative data from key studies investigating the effects of this compound in various animal models of neuropathic pain.

Animal Model Species This compound Dose & Route Pain Assessment Method Key Findings Reference
Streptozotocin-induced Diabetic NeuropathyRat8 and 16 mg/kg (i.p.) for 2 weeksRandall-Selitto, Dynamic Plantar, Hargreaves, Warm PlateDose-dependent improvement in mechanical and thermal hyperalgesia and allodynia.[1]
Tibial Nerve Transection (TNT)Rat10 µg (intrathecal, single dose)Mechanical Allodynia (von Frey)Significant increase in mechanical withdrawal threshold.[2]
Tibial Nerve Transection (TNT)Rat30 mg/kg (i.p., single dose)Mechanical Allodynia (von Frey)Comparable antiallodynic effect to intrathecal administration.[2]
Tibial Nerve Transection (TNT)Rat10 µg (intrathecal, twice daily for 2 weeks)Mechanical and Cold AllodyniaSuppressed the development of both mechanical and cold allodynia.[3]
Sciatic Nerve CuffingMouseNot specifiedMechanical Allodynia (von Frey)Chronic treatment suppressed cuff-induced allodynia.[1]
Paclitaxel-induced NeuropathyRatNot specifiedMechanical Allodynia, Cold AllodyniaThis compound produced antinociceptive effects.[4][5]
Mechanistic Insights: Receptor Involvement in this compound's Antinociceptive Effect
Receptor System
Catecholaminergic System
α2-Adrenoceptors
β2-Adrenoceptors
Dopaminergic Receptors (D1, D2/D3)
δ-Opioid Receptors

Experimental Protocols

Induction of Neuropathic Pain Models

This model mimics the painful diabetic neuropathy observed in humans.[6][7]

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Glucometer and test strips

Protocol:

  • Fast the rats overnight (12-16 hours) with free access to water.

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use.

  • Induce diabetes with a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg).

  • Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 5% sucrose (B13894) solution for the first 24 hours.

  • Confirm the induction of diabetes 48-72 hours post-STZ injection by measuring blood glucose levels from a tail vein puncture. Animals with blood glucose levels >250 mg/dL are considered diabetic.

  • Allow 2-4 weeks for the development of stable neuropathic pain symptoms (hyperalgesia and allodynia) before commencing this compound treatment.

This surgical model produces a robust and long-lasting mechanical and cold allodynia.[8][9][10]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors, forceps, and retractors

  • Suture material

  • Male Wistar rats (200-250 g)

Protocol:

  • Anesthetize the rat using an appropriate anesthetic.

  • Shave the lateral surface of the thigh of the desired hind limb.

  • Make a small skin incision on the lateral thigh and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its trifurcation into the sural, common peroneal, and tibial nerves.

  • Carefully isolate the tibial nerve.

  • Perform a complete transection of the tibial nerve with fine surgical scissors.

  • Close the muscle layer and skin with sutures.

  • Allow the animals to recover for at least 7-10 days for the development of neuropathic pain behaviors before testing.

Administration of this compound

Systemic Administration (Intraperitoneal - i.p.):

  • Dissolve this compound mesylate in sterile saline or distilled water.

  • Administer the solution via i.p. injection at the desired dose (e.g., 8-30 mg/kg).[1][2]

  • The volume of injection should typically be 1-2 mL/kg.

Intrathecal (i.t.) Administration:

  • For chronic studies, intrathecal catheters should be implanted prior to or at the time of nerve injury.

  • Dissolve this compound in sterile artificial cerebrospinal fluid (aCSF).

  • Administer the solution slowly through the intrathecal catheter at the desired dose (e.g., 10 µg in a volume of 10 µL).[2][3]

Behavioral Assessment of Neuropathic Pain

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[11][12][13]

Materials:

  • Set of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Elevated mesh platform with individual testing chambers.

Protocol:

  • Acclimatize the animals to the testing environment by placing them in the individual chambers on the mesh platform for at least 15-30 minutes before testing.

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw.

  • For manual filaments, use the "up-down" method starting with a filament in the middle of the range. A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • For electronic von Frey, apply the filament tip to the paw and increase the pressure at a constant rate until the animal withdraws its paw. The force at which withdrawal occurs is recorded.

  • Repeat the measurement several times with a few minutes interval between stimuli and calculate the mean withdrawal threshold.

This test measures the latency of paw withdrawal from a radiant heat source.[14][15][16][17][18]

Materials:

  • Plantar test apparatus (Hargreaves apparatus).

  • Glass-floored testing enclosures.

Protocol:

  • Acclimatize the animals to the testing enclosures for at least 15-20 minutes.

  • Position the radiant heat source under the glass floor directly beneath the plantar surface of the hind paw to be tested.

  • Activate the heat source. A timer will automatically start.

  • The timer stops when the animal withdraws its paw. The time to withdrawal is the paw withdrawal latency.

  • A cut-off time (usually 20-30 seconds) is set to prevent tissue damage.

  • Perform several measurements for each paw with sufficient time between them to avoid sensitization.

This test measures the pressure threshold for paw withdrawal.[19][20][21][22][23]

Materials:

  • Randall-Selitto paw pressure analgesiometer.

Protocol:

  • Gently restrain the animal.

  • Place the animal's hind paw on the plinth of the apparatus.

  • Apply a linearly increasing pressure to the dorsal surface of the paw using a blunt, cone-shaped pusher.

  • The pressure at which the animal vocalizes or struggles is recorded as the pain threshold.

  • A cut-off pressure is pre-set to avoid tissue injury.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reboxetine_Mechanism_of_Action cluster_Systemic Systemic Level cluster_Spinal Spinal Cord cluster_Descending Descending Noradrenergic Pathway This compound This compound NRI Norepinephrine Reuptake Inhibition This compound->NRI LocusCoeruleus Locus Coeruleus This compound->LocusCoeruleus Enhances Activity NE_Inc Increased Synaptic Norepinephrine NRI->NE_Inc Alpha2 α2-Adrenoceptor NE_Inc->Alpha2 Activates Beta2 β2-Adrenoceptor NE_Inc->Beta2 Activates DorsalHorn Dorsal Horn Neuron Analgesia Analgesia (Reduced Pain Transmission) DorsalHorn->Analgesia Alpha2->DorsalHorn Inhibits Beta2->DorsalHorn Modulates DescendingPathway Descending Noradrenergic Fibers to Spinal Cord LocusCoeruleus->DescendingPathway DescendingPathway->NE_Inc

Caption: Mechanism of this compound in Neuropathic Pain.

Experimental_Workflow cluster_ModelInduction Neuropathic Pain Model Induction cluster_Treatment Treatment Phase cluster_Assessment Pain Assessment Model Induce Neuropathic Pain (e.g., STZ, TNT) Development Allow for Pain Development (2-4 weeks) Model->Development Baseline Baseline Behavioral Testing Development->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment PostTreatmentTest Post-Treatment Behavioral Testing Treatment->PostTreatmentTest DataAnalysis Data Analysis and Comparison PostTreatmentTest->DataAnalysis

Caption: General Experimental Workflow for this compound Studies.

Descending_Noradrenergic_Pathway Brain Brain (Locus Coeruleus) SpinalCord Spinal Cord (Dorsal Horn) Brain->SpinalCord Descending Noradrenergic Inhibitory Pathway PainSignal Pain Signal SpinalCord->PainSignal Modulates PeripheralNerve Peripheral Nociceptor PeripheralNerve->SpinalCord Ascending Pain Signal This compound This compound NE_Increase Increased Norepinephrine in Synapse This compound->NE_Increase Blocks Reuptake NE_Increase->SpinalCord Enhances Inhibition

Caption: Descending Noradrenergic Pain Modulation Pathway.

References

Application Notes: In Vitro Assays for Assessing Reboxetine's Effect on Microglial Activation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Microglia, the resident immune cells of the central nervous system, play a critical role in brain homeostasis and pathology. Their activation is a hallmark of neuroinflammation, a process implicated in various neurological and psychiatric disorders. Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor, has shown potential anti-inflammatory effects. Assessing the impact of compounds like this compound on microglial activation is crucial for drug development and understanding their therapeutic mechanisms. These application notes provide detailed protocols for in vitro assays to evaluate the modulatory effects of this compound on microglial activation, focusing on the production of key inflammatory mediators, Interleukin-6 (IL-6) and Nitric Oxide (NO).

Principle of the Assays

These protocols describe the use of murine microglial cell lines (e.g., BV-2 or 6-3 murine microglial cells) stimulated with interferon-gamma (IFN-γ) to induce a pro-inflammatory state. The subsequent measurement of IL-6 and NO in the cell culture supernatant allows for the quantification of the inflammatory response. This compound's potential anti-inflammatory effect is determined by its ability to reduce the IFN-γ-induced production of these mediators. IL-6 levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and specific antibody-based assay. NO production is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the supernatant using the Griess assay.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on IFN-γ-induced microglial activation, as reported in the literature.[1]

Cell LineActivatorThis compound Concentration (µM)Measured Endpoint% Inhibition (relative to IFN-γ alone)Reference
Murine 6-3 MicrogliaIFN-γ10IL-6 ProductionNo significant inhibitionHashioka et al., 2007[1]
Murine 6-3 MicrogliaIFN-γ50IL-6 ProductionSignificant inhibitionHashioka et al., 2007[1]
Murine 6-3 MicrogliaIFN-γ100IL-6 ProductionSignificant inhibitionHashioka et al., 2007[1]
Murine 6-3 MicrogliaIFN-γ10Nitric Oxide (NO) ProductionNo significant inhibitionHashioka et al., 2007[1]
Murine 6-3 MicrogliaIFN-γ50Nitric Oxide (NO) ProductionSignificant inhibitionHashioka et al., 2007[1]
Murine 6-3 MicrogliaIFN-γ100Nitric Oxide (NO) ProductionSignificant inhibitionHashioka et al., 2007[1]

Experimental Protocols

Protocol 1: In Vitro Microglial Activation and Treatment with this compound

This protocol outlines the steps for culturing microglia, stimulating them with IFN-γ, and treatment with this compound.

Materials:

  • Murine microglial cell line (e.g., BV-2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant murine Interferon-gamma (IFN-γ)

  • This compound mesylate

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture BV-2 microglial cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a T75 flask. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Passage the cells when they reach 80-90% confluency.

  • Cell Seeding:

    • Wash the cells with sterile PBS.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell adherence.

  • This compound and IFN-γ Treatment:

    • Prepare stock solutions of this compound in sterile water or DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 10, 50, 100 µM).

    • Prepare a stock solution of IFN-γ in sterile PBS. Further dilute in culture medium to the desired final concentration (e.g., 10 ng/mL).

    • After 24 hours of cell seeding, carefully remove the medium from the wells.

    • Add 100 µL of medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

    • Pre-incubate the cells with this compound for 1 hour.

    • Add 10 µL of IFN-γ solution to the wells to achieve the final desired concentration. For control wells (unstimulated), add 10 µL of medium.

    • The final volume in each well should be approximately 110 µL.

    • Set up the following experimental groups:

      • Control (medium only)

      • This compound alone (at each concentration)

      • IFN-γ alone

      • IFN-γ + this compound (at each concentration)

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatant at -80°C until use for IL-6 and NO assays.

Protocol 2: Quantification of Nitric Oxide (NO) Production using the Griess Assay

This protocol describes the measurement of nitrite, a stable product of NO, in the collected cell culture supernatants.

Materials:

  • Collected cell culture supernatants

  • Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid)

  • Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) standard solution (for standard curve)

  • 96-well microplate reader

  • 96-well flat-bottom plate

Procedure:

  • Standard Curve Preparation:

    • Prepare a 100 µM stock solution of sodium nitrite in culture medium.

    • Perform serial dilutions to prepare standards ranging from 100 µM to 0 µM.

  • Griess Reaction:

    • Add 50 µL of each standard and sample (cell culture supernatant) to a new 96-well plate in duplicate.

    • Add 50 µL of Griess Reagent A to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Quantification of IL-6 Production using ELISA

This protocol outlines the steps for measuring the concentration of IL-6 in the cell culture supernatants using a sandwich ELISA kit. Follow the manufacturer's instructions provided with the specific ELISA kit. A general procedure is provided below.

Materials:

  • Human or Murine IL-6 ELISA Kit (containing pre-coated plates, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • Collected cell culture supernatants

  • Wash buffer (usually provided in the kit)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

    • Incubate for the time specified in the kit manual (e.g., 2 hours at room temperature).

    • Wash the wells multiple times with the wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate as directed (e.g., 1 hour at room temperature).

    • Wash the wells.

    • Add 100 µL of streptavidin-HRP conjugate to each well.

    • Incubate as directed (e.g., 30 minutes at room temperature).

    • Wash the wells.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until color develops (e.g., 15-20 minutes).

    • Add 50 µL of the stop solution to each well to stop the reaction.

  • Measurement: Immediately measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of IL-6 in the samples by interpolating their absorbance values from the standard curve.

Visualization

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

G cluster_legend Legend Stimulation Stimulation Inhibition Inhibition Molecule Molecule/Pathway Outcome Outcome This compound This compound NET Norepinephrine Transporter (NET) This compound->NET inhibits NE Norepinephrine (NE) NET->NE increases extracellular Norepinephrine AdrenergicReceptor Adrenergic Receptor NE->AdrenergicReceptor activates AC Adenylate Cyclase AdrenergicReceptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA NFkB NF-κB Pathway PKA->NFkB inhibits p38_MAPK p38 MAPK Pathway PKA->p38_MAPK inhibits IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK_STAT JAK/STAT Pathway IFNgR->JAK_STAT JAK_STAT->NFkB activates JAK_STAT->p38_MAPK activates IL6_Gene IL-6 Gene Transcription NFkB->IL6_Gene iNOS_Gene iNOS Gene Transcription p38_MAPK->iNOS_Gene IL6_Production IL-6 Production IL6_Gene->IL6_Production NO_Production NO Production iNOS_Gene->NO_Production

Caption: Proposed signaling pathway for this compound's modulation of microglial activation.

G cluster_workflow Experimental Workflow A 1. Seed Microglia in 96-well plate (5x10^4 cells/well) B 2. Incubate for 24h A->B C 3. Pre-treat with this compound (1h) B->C D 4. Stimulate with IFN-γ C->D E 5. Incubate for 24h D->E F 6. Collect Supernatant E->F G 7. Perform IL-6 ELISA F->G H 8. Perform Griess Assay for NO F->H I 9. Data Analysis G->I H->I G cluster_logic Logical Relationship of Assays Microglia Microglial Activation (IFN-γ) InflammatoryResponse Inflammatory Response Microglia->InflammatoryResponse This compound This compound Treatment This compound->Microglia IL6 IL-6 Secretion InflammatoryResponse->IL6 NO Nitric Oxide Production InflammatoryResponse->NO ELISA ELISA Assay IL6->ELISA Griess Griess Assay NO->Griess Quantification Quantification of Anti-inflammatory Effect ELISA->Quantification Griess->Quantification

References

Application Notes and Protocols for Employing Reboxetine in Rodent Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), in preclinical rodent models of anxiety. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes key pathways and workflows to facilitate the design and implementation of research investigating the anxiolytic potential of this compound.

Introduction to this compound

This compound is a morpholine (B109124) derivative antidepressant that acts as a potent and selective norepinephrine reuptake inhibitor (NRI)[1]. By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine in the central nervous system[1]. While primarily investigated for its antidepressant effects, its modulation of the noradrenergic system, which is critically involved in stress and anxiety responses, makes it a compound of interest for anxiety research[2].

Rodent Models of Anxiety for this compound Studies

Several rodent models are suitable for assessing the anxiolytic-like effects of this compound. These models typically induce a state of anxiety or fear, which can then be pharmacologically modulated.

Chronic Stress-Induced Anxiety

Chronic exposure to stressors can induce a persistent state of anxiety in rodents, mimicking aspects of human anxiety disorders.

  • Chronic Mild Stress (CMS): This model involves exposing rodents to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia and anxiety[3].

  • Chronic Social Defeat Stress: This paradigm involves the repeated exposure of a male rodent to a larger, aggressive conspecific, leading to the development of social avoidance and anxiety-like behaviors[4].

  • Chronic Corticosterone Treatment: Long-term administration of corticosterone, the primary glucocorticoid in rodents, can induce an anxiety/depressive-like phenotype[5].

Unconditioned Anxiety Models

These models rely on the innate aversion of rodents to certain stimuli, such as open spaces or bright lights.

  • Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated areas[5].

  • Light-Dark Box Test: This model utilizes the innate aversion of rodents to brightly illuminated areas[6][7].

  • Social Interaction Test: This test assesses anxiety by measuring the extent of social engagement between two unfamiliar rodents in a novel environment[8].

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in rodent models of anxiety.

Chronic Restraint Stress and this compound Treatment in Rats

This protocol is adapted from a study that demonstrated the anxiolytic-like effects of this compound in stressed rats[2].

Objective: To induce an anxiety-like state through chronic restraint stress and assess the anxiolytic effects of chronic this compound administration using the Elevated Plus Maze.

Materials:

  • Male Wistar rats

  • Restraint devices (e.g., wire mesh restrainers)

  • This compound mesylate

  • Vehicle (e.g., saline)

  • Elevated Plus Maze apparatus

  • Video tracking software

Procedure:

  • Animal Housing and Habituation: House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of habituation before the start of the experiment.

  • Chronic Restraint Stress:

    • Subject the rats to restraint stress for 6 hours per day for 28 consecutive days.

    • Place each rat in a well-ventilated restraint device.

    • The control group should be handled daily without being placed in the restrainer.

  • This compound Administration:

    • Prepare a solution of this compound in saline.

    • Beginning on the first day of stress induction, administer this compound (10 mg/kg) or vehicle daily via oral gavage for 28 days.

  • Elevated Plus Maze (EPM) Test:

    • On day 29, conduct the EPM test.

    • Place each rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

    • An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Light-Dark Box Test Protocol

This is a general protocol for the light-dark box test, which can be adapted for use with this compound.

Objective: To assess the anxiolytic-like effects of this compound based on the rodent's exploratory behavior in a two-compartment box with differing illumination.

Materials:

  • Mice or rats

  • Light-dark box apparatus (typically a box divided into a small, dark compartment and a larger, illuminated compartment)

  • This compound mesylate

  • Vehicle (e.g., saline)

  • Video tracking software

Procedure:

  • Animal Housing and Habituation: As described in Protocol 3.1.

  • This compound Administration:

    • Administer this compound or vehicle at the desired dose and time point before testing (e.g., 30-60 minutes prior for acute administration).

  • Light-Dark Box Test:

    • Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.

    • Allow the animal to freely explore the apparatus for a set period (typically 5-10 minutes).

    • Record the following parameters using video tracking software:

      • Time spent in the light compartment.

      • Latency to enter the dark compartment.

      • Number of transitions between the two compartments.

    • An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect[6][7].

Social Interaction Test Protocol

This is a general protocol for the social interaction test, adaptable for investigating the effects of this compound on social anxiety.

Objective: To evaluate the effect of this compound on social avoidance behavior in rodents.

Materials:

  • Male rats or mice (test and unfamiliar conspecific)

  • Open field arena

  • This compound mesylate

  • Vehicle (e.g., saline)

  • Video tracking software

Procedure:

  • Animal Housing and Habituation: As described in Protocol 3.1.

  • This compound Administration:

    • Administer this compound or vehicle to the test animal at the desired dose and time point before testing.

  • Social Interaction Test:

    • Place the test animal in the open field arena and allow it to habituate for a short period (e.g., 5 minutes).

    • Introduce an unfamiliar, weight- and age-matched conspecific into the arena.

    • Record the total time the test animal spends in active social interaction (e.g., sniffing, grooming, following) over a set period (e.g., 10 minutes).

    • An increase in the duration of social interaction is considered an anxiolytic-like effect[8].

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound in rodent models of anxiety and related behaviors.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM) in Stressed Rats [2]

Treatment GroupDose% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)
Control (No Stress)Vehicle45.2 ± 3.150.1 ± 2.8
StressedVehicle28.7 ± 2.535.4 ± 3.0
StressedThis compound42.1 ± 2.9#48.2 ± 3.3#

*p < 0.05 compared to Control; #p < 0.05 compared to Stressed + Vehicle

Table 2: Effects of Chronic this compound in the Elevated Plus Maze (EPM) in Mice with Corticosterone-Induced Anxiety [5]

Treatment GroupDoseNumber of Open Arm Entries (Mean ± SEM)
Vehicle + Vehicle-12.5 ± 1.5
Corticosterone + Vehicle35 µg/ml/day8.2 ± 1.2*
Corticosterone + this compound20 mg/kg/day11.8 ± 1.8#

*p < 0.05 compared to Vehicle + Vehicle; #Trend towards significance compared to Corticosterone + Vehicle

Table 3: Dose-Response of this compound in the Forced Swim Test in Rats [9]

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s, Mean ± SEM)
ControlVehicle185.4 ± 10.2
This compound3165.2 ± 12.5
This compound10120.7 ± 9.8
This compound3095.3 ± 8.1

*p < 0.05 compared to Control

Visualization of Signaling Pathways and Experimental Workflows

Noradrenergic Signaling Pathway in Anxiety

Experimental_Workflow start Start: Rodent Acclimation stress Chronic Stress Induction (e.g., Restraint, Social Defeat) (4 weeks) start->stress treatment Daily this compound or Vehicle Administration stress->treatment Concurrent behavioral_testing Behavioral Testing (e.g., EPM, Light-Dark Box) treatment->behavioral_testing data_analysis Data Analysis and Interpretation behavioral_testing->data_analysis

References

Application Notes and Protocols: Reboxetine Mesylate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reboxetine mesylate is a potent and selective norepinephrine (B1679862) (noradrenaline) reuptake inhibitor (NRI) used in pharmacological research to study the role of the noradrenergic system in various physiological and pathological processes, including depression.[1][2][3] For in vivo studies, proper dissolution and formulation of this compound mesylate are critical to ensure accurate dosing, bioavailability, and minimal vehicle-induced effects. These application notes provide detailed protocols for the preparation of this compound mesylate solutions for administration in animal models.

Physicochemical Properties

  • Molecular Formula: C₁₉H₂₃NO₃ · CH₄O₃S[4]

  • Molecular Weight: 409.5 g/mol [4][5][6]

  • Appearance: Crystalline solid[7]

Solubility Data

This compound mesylate exhibits solubility in a range of solvents suitable for in vivo research. The choice of solvent or vehicle system is dependent on the required concentration, route of administration, and the specific experimental design. Ultrasonic assistance may be required to achieve complete dissolution.[8]

Solvent/Vehicle SystemSolubilityNotesSource(s)
Water~50-100 mM (~20.5-41 mg/mL)May require sonication.[5][6][8][4][5][6][8]
DMSO (Dimethyl Sulfoxide)~82-100 mg/mL (~200-244 mM)Often used as a primary solvent for stock solutions.[4][7][8][4][6][7][8]
PBS (Phosphate-Buffered Saline, pH 7.2)~10-110 mg/mLA common vehicle for injection.[7][8][7][8]
Ethanol~5 mg/mLLess commonly used as a primary solvent.[7][7]
10% DMSO >> 90% Saline≥ 5 mg/mLA common two-step dilution method.[8]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline≥ 5 mg/mLA vehicle system for improving solubility and stability.[8]
10% DMSO >> 90% Corn Oil≥ 5 mg/mLSuitable for oral or subcutaneous administration where a lipid vehicle is preferred.[8]

Experimental Protocols

4.1. Preparation of a Stock Solution in DMSO (10 mg/mL)

This protocol describes the preparation of a concentrated stock solution that can be diluted further for final dosing.

Materials:

  • This compound mesylate powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound mesylate powder in a sterile container. For a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Add the appropriate volume of DMSO. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C for long-term storage.[8]

4.2. Preparation of a Dosing Solution for Intraperitoneal (i.p.) Injection (e.g., 1 mg/mL in Saline)

This protocol involves diluting a DMSO stock solution with saline for a final dosing solution with a low percentage of DMSO.

Materials:

  • This compound mesylate stock solution in DMSO (e.g., 10 mg/mL)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Thaw the this compound mesylate stock solution.

  • Calculate the required volumes. To prepare 1 mL of a 1 mg/mL dosing solution, you will need 100 µL of the 10 mg/mL stock solution and 900 µL of sterile saline.

  • Add the sterile saline to a sterile conical tube.

  • While vortexing the saline, slowly add the this compound mesylate stock solution. This gradual addition helps to prevent precipitation of the compound.

  • Vortex the final solution for another 30 seconds to ensure it is homogenous.

  • Visually inspect the solution for any precipitation. If precipitation occurs, a different vehicle system may be required.

  • It is recommended to prepare aqueous solutions fresh daily and not to store them for more than one day.[7]

Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound mesylate dosing solution for in vivo studies.

G cluster_prep Solution Preparation cluster_dilution Dosing Solution Preparation cluster_admin Administration weigh Weigh this compound Mesylate Powder dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve vortex_sonicate Vortex / Sonicate dissolve->vortex_sonicate dilute Dilute with Saline (or other vehicle) vortex_sonicate->dilute Stock Solution vortex_final Vortex Final Solution dilute->vortex_final administer Administer to Animal Model vortex_final->administer Dosing Solution

Caption: Workflow for this compound Mesylate Solution Preparation.

Mechanism of Action: Norepinephrine Reuptake Inhibition

This compound selectively blocks the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1][2][9] This inhibition leads to an increased concentration and prolonged presence of norepinephrine in the synapse, enhancing noradrenergic signaling.

The following diagram illustrates the signaling pathway affected by this compound.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binds NE_vesicle NE Vesicles NE_vesicle->NE Release This compound This compound This compound->NET Inhibits Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction

Caption: this compound's Mechanism of Action at the Synapse.

Storage and Stability

  • Solid Compound: Store this compound mesylate powder at +4°C under desiccating conditions for up to 12 months.[5]

  • Stock Solutions: DMSO stock solutions should be stored at -20°C or -80°C and are stable for at least one month at -20°C and six months at -80°C.[8]

  • Aqueous Solutions: It is highly recommended to prepare aqueous dilutions fresh for each experiment. Do not store aqueous solutions for more than one day, as the compound may precipitate or degrade.[7]

In Vivo Dosing Considerations

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route of administration in rodent models.[8] Oral administration is also possible.[10]

  • Dosage: Dosages can vary depending on the animal model and the intended effect. Studies in mice have used doses such as 3 mg/kg and 30 mg/kg (i.p.) to observe antidepressant-like effects.[8] In rats, doses of 3 and 5 mg/kg (i.p.) have been shown to increase extracellular norepinephrine levels.[11]

  • Vehicle Control: It is crucial to include a vehicle control group in the experimental design to account for any effects of the solvent mixture. The vehicle control group should receive the same volume of the vehicle without the dissolved this compound mesylate.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Reboxetine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (SNRI), is primarily prescribed as an antidepressant.[1][2] Emerging evidence suggests that beyond its role in modulating neurotransmitter levels, this compound may also exert neurotrophic and neuroprotective effects.[3][4] These properties make it a compound of interest for investigating mechanisms of neuronal survival and protection in various in vitro models of neurological disorders. Proposed mechanisms for its neuroprotective action include the upregulation of brain-derived neurotrophic factor (BDNF) and the activation of pro-survival signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[3][5][6] Furthermore, studies have indicated that this compound can promote the proliferation of neural progenitor cells, suggesting a role in neurogenesis.

These application notes provide a comprehensive guide for researchers to investigate the neuroprotective potential of this compound in cell culture systems. Detailed protocols for assessing cell viability, neurotrophic factor expression, and key signaling pathway activation are provided, along with illustrative data and visualizations to facilitate experimental design and data interpretation.

Data Presentation

The following tables summarize quantitative data on the effects of this compound in neuronal cell culture models.

Table 1: Effect of this compound on BDNF Promoter Activity in Primary Cortical Neurons

This compound Concentration (µM)Incubation Time (hours)BDNF Promoter IV Activity (Fold Change vs. Control)
26~1.2
56~1.5
106~2.0
224~1.3
524~1.8
1024~2.5
248~1.4
548~2.0
1048~2.8

Data is illustrative and based on reported trends. Actual values should be determined experimentally.

Table 2: Illustrative Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

TreatmentCell Viability (% of Control)
Control100%
Glutamate (10 mM)55%
This compound (5 µM) + Glutamate (10 mM)75%
This compound (10 µM) + Glutamate (10 mM)85%

This data is illustrative and serves as an example of expected results. Researchers should generate their own quantitative data.

Experimental Protocols

Protocol 1: Assessment of this compound's Neuroprotective Effect against Oxidative Stress

This protocol details the procedure to evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line, such as the human neuroblastoma SH-SY5Y line.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound mesylate salt

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Allow the cells to adhere and grow for 24 hours.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 20 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the cells for 24 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium. The final concentration of H₂O₂ should be determined by a dose-response experiment to induce approximately 50% cell death (e.g., 100-200 µM).

    • After the 24-hour pre-treatment with this compound, remove the medium and add 100 µL of the H₂O₂ solution to the appropriate wells.

    • Include a control group of cells not exposed to H₂O₂.

    • Incubate the plates for a further 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation with H₂O₂, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the results as a percentage of the viability of the control cells (not exposed to H₂O₂).

    • Calculate the mean and standard deviation for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Protocol 2: Quantification of BDNF Expression using ELISA

This protocol describes how to measure the effect of this compound on the secretion of Brain-Derived Neurotrophic Factor (BDNF) from primary cortical neurons or a suitable neuronal cell line.

Materials:

  • Primary cortical neurons or SH-SY5Y cells

  • Appropriate cell culture medium and supplements

  • This compound

  • BDNF ELISA kit (commercially available)

  • 24-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture primary cortical neurons or SH-SY5Y cells in 24-well plates until they reach a suitable confluency.

    • Treat the cells with various concentrations of this compound (e.g., 2, 5, 10 µM) in fresh culture medium for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.

    • Store the cleared supernatant at -80°C until the ELISA is performed.

  • BDNF Quantification:

    • Follow the manufacturer's instructions provided with the BDNF ELISA kit.

    • Typically, this involves adding the collected supernatants and a series of BDNF standards to the wells of the ELISA plate pre-coated with an anti-BDNF antibody.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate solution.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the BDNF standards.

    • Determine the concentration of BDNF in each sample by interpolating their absorbance values on the standard curve.

    • Normalize the BDNF concentration to the total protein content of the cells in each well (optional but recommended for primary cultures).

    • Express the results as fold change in BDNF secretion compared to the vehicle control.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Assessing Neuroprotection start Seed Neuronal Cells in 96-well plate pretreatment Pre-treat with this compound (24h) start->pretreatment insult Induce Neurotoxicity (e.g., H2O2, Glutamate) (24h) pretreatment->insult assay Perform Cell Viability Assay (MTT) insult->assay analysis Data Analysis assay->analysis

Caption: Experimental workflow for evaluating this compound's neuroprotective effects.

G cluster_downstream This compound This compound net Norepinephrine Transporter (NET) This compound->net Inhibits ne ↑ Extracellular Norepinephrine ar Adrenergic Receptors ne->ar Activates ac Adenylate Cyclase ar->ac pi3k PI3K/Akt Pathway ar->pi3k mapk MAPK/ERK Pathway ar->mapk camp ↑ cAMP ac->camp pka PKA camp->pka creb CREB pka->creb Phosphorylates pcreb p-CREB bdnf ↑ BDNF Gene Expression pcreb->bdnf survival Neuroprotection & Cell Survival bdnf->survival pi3k->survival mapk->survival

Caption: this compound's proposed neuroprotective signaling pathway.

References

Application Notes and Protocols for Chronic Reboxetine Administration via Osmotic Mini-Pumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the chronic administration of reboxetine using osmotic mini-pumps in preclinical research. This method ensures stable, continuous delivery of the selective norepinephrine (B1679862) reuptake inhibitor, which is crucial for mimicking clinical dosing regimens and studying the long-term neurobiological effects.

Introduction

This compound is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of depression.[1][2] In preclinical research, studying the chronic effects of this compound is essential for understanding its therapeutic mechanisms, which are believed to involve adaptive changes in the noradrenergic system.[3][4] Due to the rapid clearance of this compound in rodents, traditional injection methods can lead to fluctuating plasma and brain concentrations.[5] Osmotic mini-pumps offer a reliable solution by providing continuous, zero-order drug delivery, thereby maintaining stable pharmacokinetic profiles.[5] This document outlines the necessary protocols, experimental data, and underlying mechanisms for utilizing this technique in chronic studies.

Key Quantitative Data from Chronic this compound Infusion Studies

The following tables summarize key findings from studies employing chronic this compound administration via osmotic mini-pumps in rats.

Table 1: Effects of Chronic this compound on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex

Treatment DurationThis compound Dose (subcutaneous)% Change in Extracellular Norepinephrine (vs. Vehicle)% Change in Extracellular Dopamine (vs. Vehicle)% Change in Extracellular Serotonin (vs. Vehicle)Reference
2 Days10 mg/kg/day263%257%No significant change[5][6]
14 Days10 mg/kg/day599%342%No significant change[5][6]

Table 2: Brain and Plasma Concentrations of this compound in Rats

Treatment DurationThis compound Dose (subcutaneous)Brain Concentration (ng/g)Plasma Concentration (ng/ml)Reference
2 Days10 mg/kg/day37.9 ± 17.8Not Reported[5][6]
14 Days10 mg/kg/day37.1 ± 7.7Not Reported[5][6]

Table 3: Functional Effects of Chronic this compound on α2-Adrenoceptor Sensitivity

Treatment DurationThis compound Dose (subcutaneous)Effect of Clonidine on Norepinephrine ReleaseImplied Change in α2-Adrenoceptor SensitivityReference
2 Days10 mg/kg/daySimilar reduction to vehicleNo significant change[5][6]
14 Days10 mg/kg/dayMarkedly less reduction than vehicleDesensitization[5][6]

Signaling Pathway: Mechanism of Chronic this compound Action

Chronic administration of this compound leads to a sustained increase in synaptic norepinephrine. This prolonged presence of norepinephrine in the synapse is thought to induce adaptive changes in the presynaptic α2-adrenergic autoreceptors, leading to their desensitization. This desensitization reduces the negative feedback on norepinephrine release, resulting in a further enhancement of noradrenergic neurotransmission over time.

Reboxetine_Mechanism cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Blocks NE_Vesicle Norepinephrine (NE) Vesicles NET->NE_Vesicle Reuptake Synapse Synapse NE_Vesicle->Synapse Release Alpha2_AR α2-Adrenergic Autoreceptor Alpha2_AR->NE_Vesicle Inhibits Release NE_Synapse Increased Extracellular NE NE_Synapse->Alpha2_AR Binds (Negative Feedback) Postsynaptic_R Postsynaptic Adrenergic Receptors NE_Synapse->Postsynaptic_R Activates

Caption: Mechanism of action of chronic this compound administration.

Experimental Protocols

Preparation of this compound Solution for Osmotic Mini-Pumps

Materials:

  • This compound methanesulfonate (B1217627)

  • Sterile 0.9% saline

  • Sterile vials

  • Vortex mixer

  • Analytical balance

  • Sterile filters (0.22 µm)

  • Syringes and needles

Procedure:

  • Calculate the required concentration: Based on the desired dose, animal weight, and the specific pumping rate of the osmotic mini-pump model, calculate the final concentration of the this compound solution. For example, for a 10 mg/kg/day dose in a 250g rat using an ALZET Model 2ML2 pump (pumping rate of 5 µl/hr), the calculation is as follows:

    • Total daily dose = 10 mg/kg/day * 0.250 kg = 2.5 mg/day

    • Total daily volume = 5 µl/hr * 24 hr/day = 120 µl/day = 0.120 ml/day

    • Required concentration = 2.5 mg / 0.120 ml = 20.83 mg/ml. A concentration of 27.1 mg/ml of this compound methansulphonate was used in a key study to achieve a 10 mg/kg/day dose of the free base.[5]

  • Dissolve this compound: Under sterile conditions, weigh the required amount of this compound methanesulfonate and dissolve it in the calculated volume of sterile 0.9% saline.

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.

  • Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.

Filling and Priming of Osmotic Mini-Pumps

Materials:

  • Prepared sterile this compound solution

  • ALZET osmotic mini-pumps (e.g., Model 2ML2 for 14-day studies in rats)

  • Sterile gloves

  • Laminar flow hood

  • Filling tubes (provided with pumps)

  • Sterile beakers

  • 37°C incubator

Procedure:

  • Pump Handling: Handle the pumps using sterile gloves in a laminar flow hood.

  • Filling: Attach a filling tube to a syringe containing the this compound solution. Insert the filling tube into the pump's opening until it stops. Slowly inject the solution until the pump reservoir is full and a small amount of solution is seen at the top.

  • Insert Flow Moderator: Remove the filling tube and insert the flow moderator until it is flush with the pump body.

  • Priming: For immediate drug delivery upon implantation, prime the filled pumps by incubating them in sterile 0.9% saline at 37°C for at least 4-6 hours before implantation. This allows the pump to reach a steady pumping rate.

Surgical Implantation of Osmotic Mini-Pumps

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Animal clippers

  • Antiseptic solution (e.g., povidone-iodine, chlorhexidine)

  • Sterile surgical instruments (scalpel, forceps, scissors)

  • Wound clips or sutures

  • Analgesics for post-operative care

Procedure:

  • Anesthesia: Anesthetize the animal according to approved institutional protocols.

  • Surgical Preparation: Shave the fur from the dorsal area between the scapulae. Clean the surgical site with an antiseptic solution.

  • Incision: Make a small midline incision (approximately 1-2 cm) through the skin.

  • Subcutaneous Pocket: Using blunt dissection with forceps or scissors, create a subcutaneous pocket large enough to accommodate the osmotic mini-pump.

  • Pump Implantation: Insert the primed osmotic mini-pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.

  • Wound Closure: Close the incision with wound clips or sutures.

  • Post-operative Care: Administer analgesics as required and monitor the animal for recovery and any signs of distress or infection.

Experimental Workflow

The following diagram illustrates a typical workflow for a chronic this compound study using osmotic mini-pumps.

Experimental_Workflow A This compound Solution Preparation & Sterilization B Osmotic Mini-Pump Filling & Priming A->B C Surgical Implantation of Mini-Pump (Subcutaneous) B->C D Post-Operative Recovery & Monitoring C->D E Chronic this compound Administration (e.g., 14 days) D->E F Behavioral Testing / Physiological Measurement E->F G Tissue Collection & Neurochemical Analysis F->G H Data Analysis & Interpretation G->H

Caption: A typical experimental workflow for chronic this compound studies.

Applications and Considerations

  • Behavioral Studies: This method is ideal for long-term behavioral studies, such as models of depression (e.g., forced swim test, sucrose (B13894) preference test), anxiety, and cognitive function, where stable drug levels are critical for observing treatment effects.

  • Neurochemical Studies: As demonstrated, this technique is well-suited for in vivo microdialysis studies to measure long-term changes in extracellular neurotransmitter levels.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The stable drug delivery allows for accurate PK/PD modeling and correlation of drug concentrations with biological effects.

  • Animal Models: While the primary data presented is from rats, this methodology is also applicable to mice, with appropriate adjustments in pump size and dosage.[7]

  • Dose Selection: The dose of this compound can be adjusted by changing the concentration of the solution. Preliminary dose-finding studies may be necessary for new experimental paradigms.[5]

  • Pump Duration: Select an osmotic mini-pump model with a duration that matches the planned study length. For studies longer than the pump's capacity, serial implantation may be required.

By following these detailed protocols and considering the provided data, researchers can effectively utilize osmotic mini-pumps for the chronic administration of this compound, leading to robust and reproducible results in the study of noradrenergic system function and antidepressant pharmacology.

References

Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity After Reboxetine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the electrophysiological effects of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), on neuronal activity. This document includes detailed experimental protocols for key electrophysiological techniques, a summary of quantitative data from published studies, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is an antidepressant medication that primarily functions by blocking the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. This modulation of noradrenergic signaling has significant effects on neuronal excitability, firing patterns, and synaptic plasticity, which are believed to contribute to its therapeutic effects. Electrophysiological techniques are invaluable tools for elucidating these precise mechanisms of action at the cellular and network levels.

Data Presentation

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in preclinical studies.

Table 1: Effects of this compound on Neuronal Firing Rate

Brain RegionNeuronal TypeSpeciesThis compound Dose/ConcentrationDurationEffect on Firing RateReference
Locus CoeruleusNoradrenergicRat0.1-1.25 mg/kg, i.v.AcuteDose-dependent decrease (ED50 = 480 µg/kg)[1]
Locus CoeruleusNoradrenergicRat1.25-10 mg/kg/day (osmotic minipumps)2 days52-83% decrease[1]
Locus CoeruleusNoradrenergicRat2.5 mg/kg/day (osmotic minipumps)7 days66% decrease[1]
Locus CoeruleusNoradrenergicRat2.5 mg/kg/day (osmotic minipumps)21 days80% decrease[1]
Ventral Tegmental AreaDopaminergicRat0.625-20 mg/kg, i.v.AcuteNo change in average firing frequency, but increase in burst firing[2]
Dorsal RapheSerotonergicRat2.5 mg/kg/day (osmotic minipumps)2, 7, or 21 daysNo significant change[1]

Table 2: Effects of this compound on Synaptic Transmission and Plasticity

Brain RegionSynaptic PathwaySpeciesThis compound TreatmentElectrophysiological ParameterEffectReference
Hippocampus (CA1)Schaffer CollateralRat (animal model of depression)ChronicLong-Term Potentiation (LTP)Restored impaired LTP[3]
Prefrontal CortexNot specifiedRat10 mg/kg/day (osmotic minipumps)Extracellular Dopamine257% increase (2 days), 342% increase (14 days)[4]
Prefrontal CortexNot specifiedRat10 mg/kg/day (osmotic minipumps)Extracellular Norepinephrine263% increase (2 days), 599% increase (14 days)[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

Reboxetine_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_release NET->NE_release Reuptake NE_vesicle Norepinephrine Vesicles NE_vesicle->NE_release NE_synapse Norepinephrine (NE) NE_release->NE_synapse Release Alpha2_auto α2-Autoreceptor (Gi-coupled) Alpha2_auto->NE_release Inhibits NE_synapse->Alpha2_auto Binds to (Negative Feedback) Adrenergic_receptors Adrenergic Receptors (e.g., β1, α1, α2) NE_synapse->Adrenergic_receptors Binds to AC Adenylyl Cyclase (AC) Adrenergic_receptors->AC Activates/Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Ion_channels Ion Channel Modulation PKA->Ion_channels Phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression Neuronal_activity Modulation of Neuronal Activity Ion_channels->Neuronal_activity Gene_expression->Neuronal_activity

Caption: Signaling pathway of this compound's action on neuronal activity.

Experimental Workflow for In Vivo Extracellular Recording

InVivo_Workflow A Animal Preparation (Anesthesia, Stereotaxic Mounting) B Craniotomy (Exposure of Target Brain Region) A->B C Electrode Implantation (e.g., into Locus Coeruleus) B->C D Baseline Recording (Spontaneous Neuronal Firing) C->D I Histological Verification (Confirmation of Electrode Placement) C->I E This compound Administration (i.v., i.p., or via minipump) D->E F Post-Drug Recording (Changes in Firing Rate and Pattern) E->F G Data Acquisition & Amplification F->G H Spike Sorting & Analysis G->H

Caption: Experimental workflow for in vivo extracellular recording.

Experimental Protocols

In Vivo Single-Unit Extracellular Recording in the Locus Coeruleus of Anesthetized Rats

This protocol is adapted from studies investigating the effects of antidepressants on the firing rate of noradrenergic neurons in the locus coeruleus (LC).

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., chloral (B1216628) hydrate, 400 mg/kg, i.p.)

  • Stereotaxic apparatus

  • Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)

  • Amplifier and data acquisition system

  • This compound solution for injection

  • Histological reagents for electrode track verification

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.

  • Surgical Procedure: Perform a craniotomy over the cerebellum to access the LC. The stereotaxic coordinates for the LC are approximately 10.0-10.5 mm posterior to bregma, 1.2-1.5 mm lateral to the midline, and 5.5-6.5 mm ventral to the cortical surface.

  • Electrode Placement: Slowly lower the recording electrode into the LC. Noradrenergic neurons of the LC are identified by their characteristic slow (0.5-5 Hz), regular firing rate and long-duration ( >2 ms) action potentials.

  • Baseline Recording: Once a stable single-unit recording is established, record the baseline firing rate for at least 10-15 minutes.

  • This compound Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.). For chronic studies, this compound can be delivered via subcutaneously implanted osmotic minipumps.

  • Post-Drug Recording: Continuously record the neuronal activity for at least 60 minutes following acute drug administration to observe changes in firing rate and pattern.

  • Data Analysis: Sort the recorded spikes to isolate single units. Analyze the firing rate (in Hz), and for more detailed analysis, assess firing patterns (e.g., burst analysis).

  • Histological Verification: At the end of the experiment, pass a small current through the electrode to create a lesion. Perfuse the animal, and process the brain tissue to histologically verify the recording site.

Ex Vivo Long-Term Potentiation (LTP) Recording in Hippocampal Slices

This protocol is designed to assess the effect of this compound on synaptic plasticity in the hippocampus.

Materials:

  • Male Wistar rats (6-8 weeks old)

  • Vibratome for slicing brain tissue

  • Artificial cerebrospinal fluid (aCSF)

  • Recording and stimulating electrodes

  • Slice chamber for recording

  • Amplifier and data acquisition system

  • This compound

Procedure:

  • Slice Preparation: Anesthetize the rat and rapidly dissect the brain. Prepare 400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.

  • Slice Recovery: Allow the slices to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber, which is continuously perfused with oxygenated aCSF at 32-34°C.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds. The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP amplitude.

  • This compound Application (for in vitro studies): For acute studies, bath-apply this compound at the desired concentration and continue to record baseline fEPSPs for another 20-30 minutes. For studies mimicking chronic treatment, slices can be prepared from animals previously treated with this compound.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).

  • Post-HFS Recording: Record fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.

  • Data Analysis: Measure the slope of the fEPSP. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope.

Whole-Cell Patch-Clamp Recording from Cultured Neurons

This protocol allows for the detailed investigation of this compound's effects on the intrinsic membrane properties and synaptic currents of individual neurons.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons)

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular and intracellular recording solutions

  • This compound

Procedure:

  • Cell Preparation: Plate neurons on coverslips and culture them for 10-14 days.

  • Recording Setup: Place a coverslip with cultured neurons in a recording chamber mounted on the microscope stage. Continuously perfuse the chamber with extracellular solution.

  • Pipette Preparation: Pull patch pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Obtaining a Gigaseal and Whole-Cell Configuration: Approach a neuron with the patch pipette while applying positive pressure. Once the pipette touches the cell, release the pressure to form a high-resistance seal (gigaseal). Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Recording:

    • Voltage-Clamp: Clamp the membrane potential (e.g., at -70 mV) to record synaptic currents (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents - EPSCs/IPSCs).

    • Current-Clamp: Inject current to measure the resting membrane potential and evoke action potentials to study changes in neuronal excitability.

  • This compound Application: Apply this compound to the bath via the perfusion system.

  • Data Acquisition and Analysis: Record the changes in membrane potential, firing frequency, and the amplitude and frequency of synaptic currents before and after this compound application.

Conclusion

The electrophysiological protocols and data presented in these application notes provide a robust framework for investigating the neuronal mechanisms of this compound. By employing these techniques, researchers can further elucidate the role of norepinephrine in neuronal function and the pathophysiology of depression, and facilitate the development of novel therapeutic strategies.

References

Methodology for Assessing Reboxetine's Impact on Synaptic Transmission: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) used in the treatment of major depressive disorder.[1][2] Its therapeutic efficacy is primarily attributed to its ability to block the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[3][4] This elevation in synaptic norepinephrine enhances noradrenergic neurotransmission, which is thought to underlie its antidepressant effects.[5] Understanding the precise mechanisms by which this compound modulates synaptic transmission is crucial for elucidating its full therapeutic potential and for the development of novel antidepressants with improved efficacy and side-effect profiles.

These application notes provide a comprehensive set of protocols for assessing the multifaceted impact of this compound on synaptic transmission, from direct electrophysiological effects to downstream molecular signaling cascades. The methodologies detailed herein are designed to be a valuable resource for researchers in both academic and industrial settings.

I. Electrophysiological Assessment of Synaptic Transmission

Electrophysiology provides a direct, real-time measure of synaptic events and is a cornerstone for investigating the effects of neuroactive compounds.[6] Whole-cell patch-clamp recordings from brain slices allow for the precise measurement of postsynaptic currents and potentials, offering high-resolution insights into how this compound modulates synaptic strength and plasticity.[2][7][8]

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices

This protocol describes the methodology for recording excitatory postsynaptic currents (EPSCs) from pyramidal neurons in a relevant brain region, such as the prefrontal cortex or hippocampus, to assess the impact of this compound.

Materials:

  • Animals: Adult male Sprague-Dawley rats (or other appropriate rodent model).

  • Slicing Solution (ice-cold, bubbled with 95% O2/5% CO2):

    • Sucrose-based or NMDG-based protective cutting solution.

  • Artificial Cerebrospinal Fluid (aCSF) (bubbled with 95% O2/5% CO2):

    • Standard composition in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 glucose.[7]

  • Internal Solution (for recording pipettes):

    • K-gluconate based solution for current-clamp or Cs-based solution for voltage-clamp recordings.[9]

  • This compound mesylate: Stock solution prepared in water or DMSO.

  • Pharmacological agents:

    • GABAA receptor antagonist (e.g., picrotoxin (B1677862) or bicuculline) to isolate excitatory currents.

    • AMPA and NMDA receptor antagonists (e.g., CNQX and AP5) for verifying glutamatergic transmission.

  • Equipment:

    • Vibrating microtome (vibratome).

    • Patch-clamp amplifier and data acquisition system.

    • Microscope with DIC optics.

    • Micromanipulators.

    • Bipolar stimulating electrode.

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold slicing solution.

    • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold slicing solution.

    • Transfer slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature.[7]

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with aCSF at a rate of 2-3 mL/min.

    • Visualize pyramidal neurons in the desired brain region (e.g., layer V of the prefrontal cortex).

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

    • Fill the pipette with the appropriate internal solution.

  • Whole-Cell Recording:

    • Approach a neuron and form a gigaohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the neuron at -70 mV.

  • Evoked EPSC Recording:

    • Place a bipolar stimulating electrode in a region providing synaptic input to the recorded neuron (e.g., layer II/III for layer V neurons).

    • Deliver brief electrical stimuli (e.g., 0.1 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to evoke EPSCs.

    • Adjust the stimulation intensity to elicit a stable baseline EPSC amplitude (e.g., 50-100 pA).

  • This compound Application:

    • Record a stable baseline of evoked EPSCs for at least 10 minutes.

    • Bath-apply this compound at the desired concentration (e.g., 1-10 µM) to the aCSF.

    • Continue recording for at least 20-30 minutes to observe the effect of this compound on EPSC amplitude and kinetics.

    • Perform a washout by perfusing with drug-free aCSF.

Data Analysis:

  • Measure the amplitude, rise time, and decay time of the evoked EPSCs.

  • Compare the average EPSC parameters during baseline, this compound application, and washout.

  • Statistical analysis can be performed using paired t-tests or ANOVA.

Data Presentation:

Treatment GroupBaseline EPSC Amplitude (pA)This compound (10 µM) EPSC Amplitude (pA)% Change from Baseline
Neuron 175.2 ± 3.1105.8 ± 4.5+40.7%
Neuron 281.5 ± 2.8112.3 ± 3.9+37.8%
Neuron 369.8 ± 3.598.1 ± 4.2+40.5%
Average 75.5 ± 3.1 105.4 ± 4.2 +39.7%

II. Neurochemical Assessment of Norepinephrine Levels

In vivo microdialysis is a powerful technique to measure extracellular neurotransmitter concentrations in specific brain regions of freely moving animals, providing a direct assessment of this compound's primary pharmacological action.[4][6]

Protocol 2: In Vivo Microdialysis in Rodents

This protocol outlines the procedure for measuring norepinephrine levels in the prefrontal cortex of rats following systemic administration of this compound.

Materials:

  • Animals: Adult male Sprague-Dawley rats.

  • Microdialysis probes: Commercially available or custom-made.

  • Guide cannulae: For stereotaxic implantation.

  • Artificial Cerebrospinal Fluid (aCSF): For perfusion.

  • This compound mesylate: For intraperitoneal (i.p.) injection.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Equipment:

    • Stereotaxic apparatus.

    • Microinfusion pump.

    • Fraction collector.

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to the microinfusion pump and fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a 1-2 hour stabilization period.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • This compound Administration and Sample Collection:

    • Administer this compound (e.g., 5-10 mg/kg, i.p.).

    • Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours post-injection.

  • Sample Analysis:

    • Analyze the collected dialysate samples for norepinephrine concentration using HPLC-ECD.

Data Analysis:

  • Calculate the baseline norepinephrine concentration for each animal.

  • Express the post-injection norepinephrine levels as a percentage of the baseline.

  • Perform statistical analysis to compare pre- and post-injection levels.

Data Presentation:

Time Point (min)Norepinephrine Concentration (% of Baseline)
-40100 ± 5.2
-2098 ± 4.8
0 (Injection)102 ± 6.1
20155 ± 10.3
40250 ± 15.7
60320 ± 20.1
80280 ± 18.5
100210 ± 14.2
120160 ± 11.8

III. Molecular and Cellular Assays

Investigating the downstream molecular signaling pathways affected by this compound provides a deeper understanding of the long-term neuroadaptations that may contribute to its therapeutic effects. Key pathways to examine include the cAMP response element-binding protein (CREB) signaling cascade and the expression of brain-derived neurotrophic factor (BDNF), both of which are implicated in neuronal plasticity and the action of antidepressants.[1][10][11][12][13]

Protocol 3: Western Blotting for Phosphorylated CREB (pCREB)

This protocol describes the quantification of CREB phosphorylation in brain tissue following chronic this compound treatment.

Materials:

  • Animals: Rats or mice treated chronically with this compound or vehicle.

  • Reagents:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-pCREB (Ser133) and anti-total CREB.

    • Secondary antibody: HRP-conjugated anti-rabbit IgG.

    • Enhanced chemiluminescence (ECL) substrate.

  • Equipment:

    • Homogenizer.

    • SDS-PAGE and Western blotting apparatus.

    • Imaging system for chemiluminescence detection.

Procedure:

  • Tissue Preparation:

    • Euthanize animals and rapidly dissect the brain region of interest (e.g., hippocampus or prefrontal cortex).

    • Homogenize the tissue in ice-cold lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.

Data Analysis:

  • Quantify the band intensity for pCREB and total CREB using densitometry software.

  • Normalize the pCREB signal to the total CREB signal for each sample.

  • Compare the normalized pCREB levels between this compound- and vehicle-treated groups.

Data Presentation:

Treatment GroupNormalized pCREB/CREB RatioFold Change vs. Vehicle
Vehicle1.00 ± 0.12-
This compound1.85 ± 0.211.85
Protocol 4: Quantitative PCR (qPCR) for BDNF mRNA

This protocol details the measurement of BDNF mRNA expression levels in brain tissue following chronic this compound treatment.[3][14][15]

Materials:

  • Animals: Rats or mice treated chronically with this compound or vehicle.

  • Reagents:

    • RNA extraction kit (e.g., TRIzol or column-based kits).

    • Reverse transcription kit for cDNA synthesis.

    • qPCR master mix (e.g., SYBR Green).

    • Primers for BDNF and a reference gene (e.g., GAPDH or β-actin).

  • Equipment:

    • Homogenizer.

    • Real-time PCR thermal cycler.

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Homogenize brain tissue in RNA extraction reagent.

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and primers for BDNF and the reference gene.

    • Run the reactions in a real-time PCR cycler using a standard thermal cycling protocol.

Data Analysis:

  • Determine the cycle threshold (Ct) values for BDNF and the reference gene for each sample.

  • Calculate the relative expression of BDNF mRNA using the ΔΔCt method, normalizing to the reference gene and the vehicle-treated control group.

Data Presentation:

Treatment GroupRelative BDNF mRNA Expression (Fold Change vs. Vehicle)
Vehicle1.00 ± 0.15
This compound2.10 ± 0.25

IV. Visualizations

Reboxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in Vesicles NE_released NE_vesicle->NE_released Action Potential (Depolarization) NE_transporter Norepinephrine Transporter (NET) This compound This compound This compound->NE_transporter Blocks NE_synapse NE_released->NE_synapse Exocytosis NE_synapse->NE_transporter Reuptake Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Binding Postsynaptic_effect Postsynaptic Signaling Adrenergic_receptor->Postsynaptic_effect

Caption: Mechanism of action of this compound at the noradrenergic synapse.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo / In Vitro Analysis cluster_data Data Analysis & Interpretation Animal_model Rodent Model (Rat or Mouse) Reboxetine_admin This compound Administration (Acute or Chronic) Animal_model->Reboxetine_admin Microdialysis In Vivo Microdialysis Reboxetine_admin->Microdialysis Behavioral_tests Behavioral Assessment Reboxetine_admin->Behavioral_tests Brain_dissection Brain Tissue Dissection Reboxetine_admin->Brain_dissection Data_analysis Quantitative Analysis Microdialysis->Data_analysis Behavioral_tests->Data_analysis Electrophysiology Electrophysiology (Patch-Clamp) Brain_dissection->Electrophysiology Western_blot Western Blotting Brain_dissection->Western_blot qPCR qPCR Brain_dissection->qPCR Electrophysiology->Data_analysis Western_blot->Data_analysis qPCR->Data_analysis Interpretation Interpretation of Results Data_analysis->Interpretation

Caption: General experimental workflow for assessing this compound's effects.

Signaling_Pathway This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition NE Increased Synaptic Norepinephrine NET->NE Leads to Adrenergic_Receptor Adrenergic Receptor (e.g., β-adrenergic) NE->Adrenergic_Receptor Activation AC Adenylyl Cyclase Adrenergic_Receptor->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB Phosphorylated CREB (pCREB) CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulation BDNF BDNF Gene_Expression->BDNF Increased Expression Synaptic_Plasticity Synaptic Plasticity & Neuronal Survival BDNF->Synaptic_Plasticity

Caption: Downstream signaling pathway influenced by this compound.

References

Reboxetine: A Pharmacological Tool for Interrogating Noradrenergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that serves as a valuable pharmacological tool for elucidating the role of noradrenergic pathways in various physiological and pathological processes.[1][2][3] Its high affinity and selectivity for the norepinephrine transporter (NET) over other monoamine transporters and receptors make it an ideal agent for targeted studies of noradrenergic function.[1][4][5] These application notes provide an overview of this compound's pharmacological profile and detailed protocols for its use in key experimental paradigms to investigate the noradrenergic system.

Pharmacological Profile of this compound

This compound exerts its effects by binding to the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft and increasing its extracellular concentration.[6][7] This potentiation of noradrenergic signaling allows for the study of its downstream effects on neuronal activity, neurotransmitter interactions, and behavior.

Selectivity and Binding Affinity

A key advantage of this compound as a pharmacological tool is its high selectivity for the NET. It exhibits significantly lower affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), as well as for various other receptors, minimizing off-target effects.[1][4][8]

Table 1: this compound Binding Affinity (Ki) and IC50 Values for Monoamine Transporters and Receptors

TargetKᵢ (nM)IC₅₀ (nM)Reference(s)
Monoamine Transporters
Norepinephrine Transporter (NET)13.48.5[4][8]
Serotonin Transporter (SERT)273.56900[4][8]
Dopamine Transporter (DAT)>10,00089000[4][8]
Receptors
Muscarinic Acetylcholine (B1216132) (mACh)6700>1000[1][4]
Histamine H₁312>1000[1][4]
α₁-Adrenergic11900>1000[1][4]
α₂-Adrenergic>10,000-[4]
Dopamine D₂>10,000>1000[1][4]
5-HT₂c457-[4]

Key Experimental Applications and Protocols

This compound is utilized in a variety of in vivo and in vitro experimental paradigms to probe the function of noradrenergic pathways. Detailed protocols for some of the most common applications are provided below.

In Vivo Microdialysis

In vivo microdialysis in freely moving animals allows for the measurement of extracellular neurotransmitter levels in specific brain regions. The use of this compound in this paradigm can directly demonstrate its effect on norepinephrine concentrations.[9][10]

Protocol: In Vivo Microdialysis for Measuring Extracellular Norepinephrine in the Rat Prefrontal Cortex

  • Animal Model and Surgery:

    • Male Sprague-Dawley rats (250-350g) are typically used.

    • Anesthetize the rat (e.g., isoflurane (B1672236) or ketamine/xylazine).

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the medial prefrontal cortex (mPFC). Stereotaxic coordinates from Bregma: AP +3.2 mm, ML ±0.8 mm, DV -2.0 mm (guide tip).

    • Allow for a 24-48 hour recovery period with appropriate post-operative analgesia.[11]

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert the microdialysis probe (e.g., 4 mm membrane) through the guide cannula.

    • Connect the probe to a microsyringe pump and a collection vial.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 145 NaCl, 3 KCl, 1.26 CaCl₂, 1 MgCl₂, pH 7.4) at a flow rate of 1.5-2.0 µL/min.[10]

    • Allow for a 1-2 hour equilibration period to obtain a stable baseline.

    • Collect baseline dialysate samples every 20 minutes.

  • This compound Administration and Sample Collection:

    • Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 3-15 mg/kg).[9][12]

    • Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours post-injection.

    • Immediately store samples at -80°C until analysis.

  • Neurochemical Analysis (HPLC-ECD):

    • Analyze norepinephrine concentrations in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[13][14]

    • Use a C18 reversed-phase column.

    • The mobile phase can consist of a phosphate (B84403) buffer with an ion-pairing agent (e.g., octane (B31449) sulfonate) and methanol.[14]

    • Set the electrochemical detector potentials to optimize for norepinephrine detection (e.g., Guard Cell: +275 mV, Analytical Cell: +220 mV).[13]

Table 2: Effect of this compound on Extracellular Norepinephrine Levels

Brain RegionThis compound Dose (mg/kg, i.p.)% Increase in Extracellular NE (Mean ± SEM)Reference(s)
Frontal Cortex15242%[9][10]
Dorsal Hippocampus15240%[9][10]
Locus Coeruleus3164 ± 15%[12]
Locus Coeruleus5243 ± 24%[12]
Prefrontal Cortex3140 ± 7%[12]
Prefrontal Cortex5181 ± 30%[12]
Prefrontal Cortex (14-day infusion)10 (daily)599% of vehicle[15]
Electrophysiology

In vivo extracellular single-unit recording is used to measure the firing activity of neurons. This technique can be employed to study the effects of this compound on the firing rate of norepinephrine-producing neurons in the locus coeruleus (LC).[16]

Protocol: In Vivo Electrophysiological Recording of Locus Coeruleus Neurons

  • Animal Preparation:

    • Anesthetize a rat (e.g., chloral (B1216628) hydrate, 400 mg/kg, i.p.).[17]

    • Place the animal in a stereotaxic frame and maintain body temperature at 37°C.

    • Perform a craniotomy to access the locus coeruleus.

  • Recording Procedure:

    • Lower a glass microelectrode into the LC.

    • Identify noradrenergic neurons based on their characteristic slow, regular firing rate (1-5 Hz), wide action potential waveform, and response to sensory stimuli (e.g., paw pinch).[17]

    • Record baseline neuronal activity for a stable period.

  • This compound Administration and Data Acquisition:

    • Administer this compound intravenously (i.v.) in escalating doses (e.g., 0.1-1.25 mg/kg).[16]

    • Continuously record the firing rate of the neuron.

    • Data is typically amplified, filtered, and displayed on an oscilloscope and recorded for offline analysis.

  • Data Analysis:

    • Analyze the firing rate (spikes/second) before and after each dose of this compound.

    • The dose-dependent effects on neuronal firing can be quantified. This compound has been shown to dose-dependently decrease the firing activity of LC neurons.[16]

Behavioral Assays: Forced Swim Test

The forced swim test is a widely used behavioral paradigm to screen for antidepressant-like activity in rodents. This compound's effect in this test is indicative of its modulation of the noradrenergic system.[18][19]

Protocol: Rat Forced Swim Test

  • Apparatus:

    • A transparent cylindrical tank (e.g., 50 cm height x 20 cm diameter).[20]

    • Fill the cylinder with water (24-30°C) to a depth where the rat cannot touch the bottom (approximately 30 cm).[7]

  • Procedure:

    • Pre-swim (Day 1): Place the rat in the water-filled cylinder for a 15-minute habituation session. This induces a state of immobility on the subsequent test day.

    • Test (Day 2): 24 hours after the pre-swim, administer this compound (e.g., 10-60 mg/kg, i.p. or via osmotic minipump for chronic studies) at a specified time before the test (e.g., 30-60 minutes for acute administration).[18]

    • Place the rat in the cylinder for a 5-minute test session.

    • Record the session for later behavioral scoring.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the duration of the following behaviors:

      • Immobility: The rat makes only the movements necessary to keep its head above water.

      • Swimming: The rat makes active swimming motions, moving around the cylinder.

      • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall.

    • Antidepressants that primarily act on the noradrenergic system, like this compound, typically increase climbing behavior and decrease immobility.[18]

Neuroimaging Techniques

Neuroimaging modalities such as Positron Emission Tomography (PET) and pharmacological Magnetic Resonance Imaging (phMRI) can be used to visualize and quantify the effects of this compound in the brain.

  • Positron Emission Tomography (PET): Radiolabeled analogs of this compound, such as (S,S)-[¹¹C]O-methyl this compound, can be used to measure the occupancy of the norepinephrine transporter in the human brain.[21] This allows for the investigation of the relationship between NET blockade and clinical response.

  • Pharmacological Magnetic Resonance Imaging (phMRI): phMRI measures changes in blood-oxygen-level-dependent (BOLD) signals in response to a pharmacological challenge. Acute administration of this compound in rats has been shown to increase BOLD signals in brain regions rich in noradrenergic innervation, such as the hypothalamus, hippocampus, and prefrontal cortex.[22]

Visualizations

Signaling Pathway

Noradrenergic_Signaling cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Mechanism Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Synthesis Dopamine Dopamine L_DOPA->Dopamine Synthesis Norepinephrine Norepinephrine Dopamine->Norepinephrine Synthesis Vesicle Vesicle Norepinephrine->Vesicle Storage Synaptic_Cleft Norepinephrine Vesicle->Synaptic_Cleft Release Alpha1_Receptor α1-Adrenergic Receptor Synaptic_Cleft->Alpha1_Receptor Alpha2_Receptor α2-Adrenergic Receptor Synaptic_Cleft->Alpha2_Receptor Beta_Receptor β-Adrenergic Receptor Synaptic_Cleft->Beta_Receptor NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake Gq Gq Alpha1_Receptor->Gq Gi Gi Alpha2_Receptor->Gi Gs Gs Beta_Receptor->Gs PLC PLC Gq->PLC Activates IP3_DAG IP3_DAG PLC->IP3_DAG Activates Cellular_Response Cellular_Response IP3_DAG->Cellular_Response Ca2+ release, PKC activation AC AC Gi->AC Inhibits cAMP cAMP AC->cAMP Activates Gs->AC Activates PKA PKA cAMP->PKA Activates PKA->Cellular_Response Phosphorylation This compound This compound This compound->NET Blocks

Caption: Noradrenergic signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment Day cluster_analysis Analysis Animal_Prep Animal Surgery (Guide Cannula Implantation) Recovery Post-operative Recovery (24-48h) Animal_Prep->Recovery Probe_Insertion Microdialysis Probe Insertion Equilibration System Equilibration (aCSF Perfusion) Probe_Insertion->Equilibration Baseline Baseline Sample Collection Equilibration->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Drug_Collection Post-drug Sample Collection Drug_Admin->Post_Drug_Collection Sample_Storage Sample Storage (-80°C) Post_Drug_Collection->Sample_Storage HPLC HPLC-ECD Analysis of Norepinephrine Sample_Storage->HPLC Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis

Caption: Workflow for in vivo microdialysis with this compound.

Conclusion

This compound's selectivity for the norepinephrine transporter makes it an indispensable tool for researchers studying the role of noradrenergic pathways in health and disease. The protocols outlined in these application notes provide a framework for utilizing this compound in various experimental settings to gain a deeper understanding of the complexities of noradrenergic neurotransmission. Proper experimental design and adherence to detailed protocols are crucial for obtaining reliable and reproducible data.

References

Application of Reboxetine in the 5xFAD Mouse Model of Alzheimer's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor, in the 5xFAD mouse model of Alzheimer's disease. The information is based on findings that demonstrate this compound's potential to mitigate neuroinflammation and neurodegeneration associated with Alzheimer's-like pathology in this model.

Application Notes

This compound has been shown to exert anti-inflammatory and neuroprotective effects in the 5xFAD mouse model of Alzheimer's disease.[1][2][3] The primary mechanism of action is the inhibition of norepinephrine reuptake, which leads to increased levels of norepinephrine in the brain. This increase is associated with a reduction in the production of the pro-inflammatory chemokine CCL2, although the beneficial effects of this compound appear to be independent of CCL2.[1][3]

Chronic administration of this compound for 28 days via osmotic pumps has been demonstrated to prevent brain alterations caused by the overproduction of amyloid-beta (Aβ).[1][3] These alterations include neuroinflammation, characterized by the activation of glial cells, and the degeneration of neurons.[1][3] Studies have shown that this compound treatment can reduce the accumulation of Aβ plaques and alleviate memory impairments in 5xFAD mice.[1][2]

The 5xFAD mouse model is an aggressive model of amyloid pathology, expressing five familial Alzheimer's disease mutations, leading to early and robust Aβ accumulation, gliosis, and neuronal loss.[4][5] This makes it a suitable model for testing therapeutic interventions aimed at mitigating amyloid-driven pathology.

The experimental data suggests that this compound could be a promising therapeutic agent for Alzheimer's disease by targeting the neuroinflammatory component of the disease. The protocols outlined below provide a framework for researchers to investigate the effects of this compound in the 5xFAD mouse model.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in the 5xFAD mouse model.

Table 1: Effects of this compound on Neuroinflammation Markers

MarkerTreatment GroupChange vs. 5xFAD VehicleSignificance
IL-1β mRNA 5xFAD + this compoundReducedp < 0.05
MIP-1α mRNA 5xFAD + this compoundReducedp < 0.05
GFAP Expression 5xFAD + this compoundReducedp < 0.01
COX-2 Expression 5xFAD + this compoundReducedp < 0.05

Data is synthesized from Gutiérrez et al., 2019.[3]

Table 2: Effects of this compound on Neuropathology and Cell Death

MarkerTreatment GroupChange vs. 5xFAD VehicleSignificance
Aβ Plaque Number 5xFAD + this compoundNo significant change-
Soluble Aβ Oligomers 5xFAD/CCL2KO + this compoundReducedp < 0.05
Annexin V (Cell Death) 5xFAD + this compoundReducedp < 0.001

Data is synthesized from Gutiérrez et al., 2019.[3]

Experimental Protocols

This compound Administration via Osmotic Pumps

This protocol describes the chronic administration of this compound to 5xFAD mice using subcutaneously implanted osmotic pumps.

Materials:

  • This compound mesylate

  • Sterile saline (0.9% NaCl)

  • Alzet osmotic pumps (e.g., Model 2004, providing a 28-day delivery)

  • Surgical instruments (scalpel, forceps, sutures or wound clips)

  • Anesthetic (e.g., isoflurane)

  • Analgesic

  • 70% ethanol

Procedure:

  • Pump Preparation:

    • Under sterile conditions, dissolve this compound mesylate in sterile saline to the desired concentration. The concentration should be calculated based on the pump's flow rate and the target daily dose (e.g., 10 mg/kg/day).

    • Fill the Alzet osmotic pumps with the this compound solution according to the manufacturer's instructions.

    • Prime the pumps by incubating them in sterile saline at 37°C for at least 4 hours before implantation.

  • Surgical Implantation:

    • Anesthetize the 5xFAD mouse using isoflurane.

    • Shave and disinfect the surgical area on the back of the mouse, slightly posterior to the scapulae.

    • Make a small midline incision in the skin.

    • Using forceps, create a subcutaneous pocket by blunt dissection.

    • Insert the primed osmotic pump into the pocket, with the delivery portal oriented away from the incision.

    • Close the incision with sutures or wound clips.

    • Administer a post-operative analgesic as recommended by your institution's animal care and use committee.

    • Monitor the mouse daily for the first week post-surgery for any signs of infection or distress.

  • Treatment Duration:

    • The osmotic pumps will deliver this compound continuously for 28 days.

    • At the end of the treatment period, the pumps can be removed under anesthesia if necessary, or the animals can be euthanized for tissue collection.

Behavioral Testing: Morris Water Maze

This protocol is for assessing spatial learning and memory in 5xFAD mice.

Materials:

  • Circular water tank (120-150 cm in diameter)

  • Water, made opaque with non-toxic white paint or milk powder

  • Escape platform

  • Video tracking system and software

  • Visual cues placed around the room

Procedure:

  • Acclimation:

    • Handle the mice for several days before the start of the experiment.

    • Acclimate the mice to the testing room for at least 1 hour before each session.

  • Training Phase (Acquisition):

    • Fill the tank with water maintained at 22-25°C.

    • The escape platform is submerged approximately 1 cm below the water surface in a fixed quadrant.

    • For 5 consecutive days, each mouse undergoes 4 trials per day.

    • For each trial, gently place the mouse into the water facing the tank wall at one of four starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse does not find the platform within 60 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial (Memory Retention):

    • 24 hours after the last training session, remove the escape platform from the tank.

    • Place the mouse in the tank at a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Immunohistochemistry for Aβ Plaques and Gliosis

This protocol details the staining of brain sections to visualize amyloid plaques and glial cell activation.

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Cryostat or vibratome

  • Microscope slides

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibodies:

    • Anti-Aβ (e.g., 6E10)

    • Anti-GFAP (for astrocytes)

    • Anti-Iba1 (for microglia)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Deeply anesthetize the mouse and perfuse transcardially with ice-cold PBS followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose (B13894) solution in PBS for cryoprotection.

    • Cut 30-40 µm thick coronal sections using a cryostat or vibratome.

  • Staining:

    • Wash the free-floating sections in PBS.

    • Incubate the sections in blocking solution for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

    • Wash the sections in PBS.

    • Incubate with the appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature in the dark.

    • Counterstain with DAPI for 10 minutes.

    • Wash the sections in PBS.

  • Imaging:

    • Mount the sections onto microscope slides and coverslip with mounting medium.

    • Image the sections using a fluorescence or confocal microscope.

    • Quantify the Aβ plaque load and the intensity of GFAP and Iba1 staining using image analysis software.

Western Blot for Neuroinflammatory Markers

This protocol is for quantifying the protein levels of inflammatory markers in brain tissue.

Materials:

  • Brain tissue homogenates (e.g., cortical or hippocampal)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-COX-2, anti-IL-1β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize brain tissue in RIPA buffer.

    • Centrifuge the homogenates and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations

Reboxetine_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron / Glial Cell This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_Synapse Increased NE Concentration NE Norepinephrine (NE) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Activates Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Neuroinflammation ↓ Neuroinflammation Downstream_Signaling->Neuroinflammation Neuroprotection ↑ Neuroprotection Downstream_Signaling->Neuroprotection

Caption: Proposed mechanism of this compound's neuroprotective effects.

Experimental_Workflow start 5xFAD Mice treatment This compound Administration (28 days via osmotic pump) start->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior euthanasia Euthanasia and Tissue Collection behavior->euthanasia biochemistry Biochemical Analysis (Western Blot, ELISA) euthanasia->biochemistry histology Immunohistochemistry (Aβ plaques, Gliosis) euthanasia->histology data_analysis Data Analysis and Interpretation biochemistry->data_analysis histology->data_analysis

Caption: General experimental workflow for studying this compound in 5xFAD mice.

Logical_Relationship This compound This compound Treatment NE_Increase ↑ Norepinephrine Levels This compound->NE_Increase Neuroinflammation_Decrease ↓ Neuroinflammation (↓ IL-1β, ↓ MIP-1α, ↓ Gliosis) NE_Increase->Neuroinflammation_Decrease Neurodegeneration_Decrease ↓ Neurodegeneration (↓ Neuronal Cell Death) Neuroinflammation_Decrease->Neurodegeneration_Decrease Cognitive_Improvement Amelioration of Cognitive Deficits Neurodegeneration_Decrease->Cognitive_Improvement

Caption: Logical flow from this compound treatment to cognitive improvement.

References

Troubleshooting & Optimization

Technical Support Center: Reboxetine in DMSO for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of reboxetine in Dimethyl Sulfoxide (DMSO) for in vitro experimental use. It includes quantitative data, detailed protocols, and troubleshooting solutions to ensure reliable and reproducible results.

This compound (Mesylate) Properties: Solubility and Stability

Proper preparation and storage of this compound stock solutions are critical for maintaining the compound's integrity. The following table summarizes key quantitative data regarding its solubility in DMSO and recommended storage conditions.

ParameterSolventValueNotes
Solubility DMSO~20 mg/mLStandard solubility.[1]
DMSOUp to 100 mg/mL (244.20 mM)Requires sonication to achieve this higher concentration.[2]
DMSO>10 mg/mLConfirmed by multiple suppliers.
Long-Term Storage (Solid) -≥ 2 years at -20°CStore the crystalline solid as supplied.[1]
Stock Solution Stability DMSOUp to 6 months at -80°CStore in sealed vials, protected from moisture.[2]
DMSOUp to 1 month at -20°CStore in sealed vials, protected from moisture.[2]
Aqueous Solution Stability Aqueous BufferNot recommended for > 1 dayPrepare fresh dilutions from DMSO stock for each experiment.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound mesylate in DMSO.

Materials:

  • This compound mesylate (crystalline solid)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber glass or polypropylene (B1209903) vials

  • Calibrated balance

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate: Allow the vial of this compound mesylate powder to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh: Accurately weigh the desired amount of this compound mesylate powder.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the powder to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound).

  • Dissolve:

    • Cap the vial tightly and vortex thoroughly.

    • If the solid does not fully dissolve, sonicate the solution in a water bath for several minutes.[3]

    • Gentle warming (up to 37°C) can also be applied briefly to aid dissolution.[3]

  • Aliquot: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.[4]

  • Store: Store the aliquots under the recommended conditions (-20°C for short-term or -80°C for long-term storage).[2]

G cluster_prep Preparation cluster_store Storage & Use start Start: Equilibrate this compound Powder to Room Temp weigh 1. Weigh this compound Mesylate Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate Until Dissolved add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store dilute Dilute to Final Concentration in Aqueous Buffer Before Use store->dilute

Workflow for preparing and storing this compound stock solution.

Troubleshooting Guide & FAQs

A list of frequently asked questions and troubleshooting tips for common issues encountered during experiments.

Q1: My this compound powder is not dissolving completely in DMSO at room temperature. What should I do?

A1: This can happen, especially when preparing higher concentration solutions. Try the following steps:

  • Vortex: Ensure the solution has been vortexed vigorously for at least 2 minutes.

  • Sonicate: Use a bath sonicator to break up any remaining solid particles. This is often necessary to reach higher concentrations like 100 mg/mL.[2]

  • Warm Gently: Briefly warm the solution in a water bath set to 37°C. This can significantly improve solubility. Do not overheat, as it may affect compound stability.[3]

  • Check Solvent Quality: Ensure you are using anhydrous (dry) DMSO. DMSO is highly hygroscopic and absorbed water can reduce the solubility of some compounds.[4]

Q2: My this compound precipitated after I diluted the DMSO stock with my aqueous cell culture medium. How can I fix this?

A2: This is a common occurrence when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium. The key is to avoid shocking the compound with a sudden solvent change.

  • Re-dissolve: Most precipitates will re-dissolve with gentle vortexing or by incubating the diluted solution at 37°C for a few minutes. Ensure the solution is clear before adding it to your cells.[3]

  • Dilution Method: Instead of adding the DMSO stock directly to a large volume of media, try adding the media to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your in vitro assay is low (typically <0.5%), as higher concentrations can have physiological effects on cells.[1]

  • Lower Stock Concentration: If precipitation persists, consider preparing a less concentrated DMSO stock and adding a slightly larger volume to your media, while still keeping the final DMSO percentage within an acceptable range.

Q3: How should I store my this compound DMSO stock solution to ensure its stability?

A3: For maximum stability:

  • Long-Term: Store aliquots at -80°C for up to 6 months.[2]

  • Short-Term: Store at -20°C for up to 1 month.[2]

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots to avoid repeated freezing and thawing, which can degrade the compound over time. While some studies show many compounds are resistant to freeze-thaw cycles, aliquoting is a best practice.[5][6]

  • Protect from Moisture: Use vials with tight-sealing caps (B75204) and ensure they are properly closed. Use anhydrous DMSO for preparation.

Q4: The vial of this compound powder I received appears to be empty. What should I do?

A4: If the product is supplied in a small quantity (e.g., a few milligrams), it may appear as a very thin film or a small amount of crystalline dust on the walls or bottom of the vial. This is normal. Proceed with the protocol by adding your calculated volume of solvent directly to the vial to dissolve the entire contents.[3]

References

Technical Support Center: Troubleshooting Variability in Behavioral Responses to Reboxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the variability observed in behavioral responses to reboxetine. The following information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antidepressant drug classified as a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2] Its therapeutic effect is believed to be mediated by its selective blockade of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine in the brain.[1][3] Unlike many other antidepressants, this compound has a low affinity for other neurotransmitter receptors, such as those for serotonin, dopamine, histamine, and acetylcholine, which contributes to its specific side-effect profile.[1][4]

Q2: We are observing significant variability in the behavioral responses of our animal models to this compound. What are the potential contributing factors?

Variability in response to this compound is a known issue and can stem from several factors:

  • Genetic Factors: Polymorphisms in genes encoding for drug targets and metabolizing enzymes can significantly alter this compound's efficacy and side-effect profile. A notable example is a deletion polymorphism in the α-2B adrenoceptor gene (ADRA2B).[5][6]

  • Gut Microbiome Composition: The gut microbiome can influence the metabolism and bioavailability of drugs, including antidepressants. Alterations in the gut microbiota have been linked to variations in treatment response.[7][8]

  • Experimental Protocol and Environmental Factors: Minor inconsistencies in experimental procedures, animal handling, and housing conditions can introduce significant variability.[9]

  • Subject-Specific Factors: Age, sex, and underlying health status of the experimental subjects can also contribute to differential responses.[10]

Q3: Can genetic polymorphisms specifically affect how subjects respond to this compound?

Yes, genetic variations can have a significant impact. For instance, a functional deletion polymorphism in the gene for the α-2B adrenoceptor (ADRA2B) has been shown to moderate the effects of this compound on emotional memory.[5][11] In a study with healthy volunteers, this compound attenuated the enhanced memory for negative stimuli in individuals without the deletion, but had no significant effect in those carrying the deletion.[5][11] Furthermore, this polymorphism has been linked to the severity of adverse cardiovascular effects of this compound.[6]

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[12][13] While genetic variations in CYP3A4 are known to affect the metabolism of many drugs, specific studies linking CYP3A4 polymorphisms to variability in this compound's clinical efficacy are still an area of active research. However, it is plausible that individuals with different CYP3A4 metabolizer statuses could exhibit varied plasma concentrations of this compound, potentially leading to differences in therapeutic and adverse effects.

Q4: How does the gut microbiome influence the response to this compound?

The gut microbiome can influence drug efficacy through several mechanisms, including direct metabolism of the drug and modulation of the host's neuro-inflammatory pathways.[7][14] Studies have shown that antidepressant treatment can alter the composition of the gut microbiota. For example, this compound administration in rats was associated with a decrease in beneficial bacteria like Lactobacillus and an increase in potentially pro-inflammatory bacteria such as Bacteroidetes and Proteobacteria.[15] Baseline differences in the gut microbiome composition between individuals may contribute to the observed variability in treatment response to antidepressants.[1][16] Responders to antidepressant treatment have been shown to have a different baseline gut microbiota profile compared to non-responders.[17]

Q5: We are seeing inconsistent results in our preclinical behavioral tests (Forced Swim Test/Tail Suspension Test). What are some common pitfalls and how can we troubleshoot them?

Inconsistent results in these tests are common and can often be addressed by standardizing your protocol. Here are some key areas to focus on:

  • Animal Strain: Different strains of mice and rats have varying baseline levels of immobility and sensitivity to antidepressants.[9][18] Ensure you are using a consistent and appropriate strain for your research question.

  • Acclimation and Handling: Proper acclimation to the facility and handling by the experimenter is crucial to reduce stress-induced variability.[9]

  • Environmental Conditions: Maintain consistent lighting, temperature, and noise levels during testing. The use of a white noise generator can help mask startling background noises.[9][19]

  • Water Temperature (Forced Swim Test): The water temperature should be strictly controlled (typically 23-25°C), as variations can affect activity levels.[20]

  • Scoring: Ensure that the person scoring the behavior is blind to the experimental conditions and uses a clear and consistent definition of immobility. Automated scoring systems can help reduce inter-rater variability but require careful validation.[18][20]

  • Tail Climbing (Tail Suspension Test): Some mouse strains are prone to climbing their tails, which invalidates the measurement of immobility. Using a "climbstopper" (a small cylinder placed around the tail) can prevent this behavior.[8][21]

Quantitative Data Summary

The following tables summarize quantitative data from clinical and preclinical studies on this compound.

Table 1: Clinical Efficacy of this compound in Major Depressive Disorder

Comparison GroupOutcome MeasureResultReference
PlaceboMean Reduction in HAM-D ScoreThis compound showed a greater reduction (fluctuating between 13.0 and 23.1) compared to placebo (4.5 to 8.6).[22]
PlaceboResponse Rate (>50% reduction in HAM-D)This compound: 63% (range: 56-74%); Placebo: 36% (range: 20-52%).[23]
PlaceboOdds Ratio for Response2.85 (95% CI: 1.88 to 4.31) in favor of this compound.[3][24]
Other Antidepressants (SSRIs, TCAs, SNRIs)Overall Effect Size (final mean HAM-D score)-0.06 (95% CI: -0.19 to 0.08), indicating no significant difference.[3][22]
Other Antidepressants (SSRIs, TCAs, SNRIs)Odds Ratio for Response1.04 (95% CI: 0.75 to 1.46), indicating no significant difference.[3][22]

HAM-D: Hamilton Depression Rating Scale

Table 2: Preclinical Dose-Dependent Effects of this compound in Rodent Models

Animal ModelBehavioral TestDose (mg/kg, i.p.)Effect on BehaviorReference
RatForced Swim Test2.5, 5, 10Dose-dependent reduction in immobility time.[24]
RatOpen-Field Test10Attenuation of olfactory bulbectomy-related hyperactivity after 14 days of treatment.[24]
RatForced Swim Test10 (chronic)Significant decrease in immobility and increase in climbing behavior after 14 days, but not 3 days.
RatForced Swim Test60 (chronic)Effective in decreasing immobility and increasing climbing after both 3 and 14 days.
RatFrontal Cortex Extracellular Norepinephrine0.3 - 20.0Dose-dependent increase in extracellular norepinephrine.[15]

Experimental Protocols

1. Forced Swim Test (Rat)

This protocol is adapted from standard procedures used to assess antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (40-60 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This session is for habituation and induces a stable level of immobility on the test day.

    • Drug Administration: Administer this compound or vehicle according to the experimental design and timeline.

    • Test Session (Day 2): 24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session.

    • Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water. Active behaviors include swimming and climbing. Scoring should be performed by an observer blind to the treatment groups.

2. Tail Suspension Test (Mouse)

This protocol is a common method for screening potential antidepressant compounds in mice.

  • Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended. Adhesive tape strong enough to support the mouse's weight. A "climbstopper" (a small plastic cylinder) may be necessary for strains prone to tail climbing.

  • Procedure:

    • Preparation: Cut a piece of adhesive tape (approximately 15-20 cm). If using a climbstopper, thread the mouse's tail through it.

    • Suspension: Securely attach the tape to the last 1-2 cm of the mouse's tail and suspend the mouse from the bar. The mouse should be high enough so that it cannot reach any surfaces.

    • Test Duration: The test is typically 6 minutes long.

    • Behavioral Scoring: Record the total time the mouse remains immobile. Immobility is defined as the absence of any movement, with the mouse hanging passively. Scoring is often done for the entire 6-minute period or the last 4 minutes. An observer blind to the experimental conditions should perform the scoring.

Visualizations

Reboxetine_Signaling_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in Vesicles NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding Signaling Downstream Signaling Cascades Adrenergic_Receptor->Signaling Response Behavioral Response Signaling->Response This compound This compound This compound->NET Inhibition

Caption: this compound's mechanism of action in the noradrenergic synapse.

Troubleshooting_Workflow start Variability in Behavioral Response to this compound q1 Are there known genetic polymorphisms in the experimental subjects? start->q1 a1_yes Consider genotyping for ADRA2B and other relevant markers. q1->a1_yes Yes a1_no Proceed to next consideration. q1->a1_no No q2 Is the gut microbiome profile known or controlled? a1_yes->q2 a1_no->q2 a2_yes Analyze data based on microbial profiles. q2->a2_yes Yes a2_no Consider microbiome analysis or dietary controls. q2->a2_no No q3 Are experimental protocols strictly standardized? a2_yes->q3 a2_no->q3 a3_yes Review subject-specific factors (age, sex, health). q3->a3_yes Yes a3_no Implement standardized handling, housing, and testing procedures. q3->a3_no No end Identify Source of Variability a3_yes->end a3_no->end

Caption: A logical workflow for troubleshooting this compound response variability.

Logical_Relationships This compound This compound Administration Variability Variability in Behavioral Response This compound->Variability Genetics Genetic Factors (e.g., ADRA2B Polymorphism) Genetics->Variability Microbiome Gut Microbiome Composition Microbiome->Variability Environment Experimental/ Environmental Factors Environment->Variability

Caption: Key factors influencing the variability of behavioral responses to this compound.

References

Reboxetine Dosage Optimization for Cardiovascular Safety in Rats: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reboxetine dosage to minimize cardiovascular side effects in rat models.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Unexpected Spikes in Blood Pressure and Heart Rate Following Acute this compound Administration

  • Question: We observed a significant and immediate increase in both blood pressure and heart rate in our rats after a single dose of this compound. Is this a typical response, and how can we mitigate it?

  • Answer: Yes, an acute increase in blood pressure and heart rate is an expected sympathomimetic effect of this compound.[1] this compound is a selective norepinephrine (B1679862) reuptake inhibitor (NRI), which leads to increased levels of norepinephrine in the synaptic cleft.[2] This enhances sympathetic neurotransmission, resulting in elevated cardiovascular parameters.[2]

    • Optimization Strategy:

      • Dose Titration: Begin with a lower dose of this compound and gradually escalate to the desired therapeutic level. This allows the cardiovascular system to adapt to the increased noradrenergic tone.

      • Chronic Dosing: Studies have shown that with chronic administration, the initial pressor and tachycardic effects of this compound can diminish and may even return to baseline levels over time.[2] This is thought to be due to autonomic regulation and changes in the responsiveness of the central noradrenergic system.[2] A study in guinea pigs using a 15 mg/kg/day dose via osmotic minipump showed that blood pressure, which was significantly increased on day 1, returned to vehicle levels by day 21.[2]

      • Consider Co-administration (with caution): In a clinical setting, peripherally-acting α1-adrenoceptor antagonists have been suggested to alleviate some peripheral sympathomimetic effects, though this would need careful consideration and validation in a preclinical model.

Issue 2: High Variability in Cardiovascular Readings Between Animals

  • Answer: High variability in cardiovascular measurements in rats can stem from several factors, including:

    • Stress: Handling and restraint can significantly impact blood pressure and heart rate.

    • Anesthesia: The type and depth of anesthesia can influence cardiovascular parameters.

    • Surgical Implantation: Improper placement of telemetry or catheter devices can lead to inaccurate readings.

    • Thermoregulation: Rodents have a high surface-area-to-volume ratio and can lose body heat quickly, which affects cardiovascular function.[3]

    • Solutions:

      • Acclimatization: Ensure a sufficient acclimatization period for the animals to their housing and any experimental equipment.

      • Telemetry: Utilize implantable radio-telemetry for continuous monitoring of conscious, freely moving rats to minimize stress artifacts.[4][5]

      • Standardized Protocols: Maintain consistent surgical procedures, anesthesia protocols, and post-operative care.

      • Temperature Control: Continuously monitor and maintain the animal's core body temperature at 37 ± 1°C using a heating pad and rectal probe during any procedures.[3]

Issue 3: Signal Artifacts or Loss of Signal During Telemetry Recording

  • Question: We are experiencing intermittent signal loss or artifacts in our telemetry recordings. How can we troubleshoot this?

  • Answer: Signal issues with telemetry can be frustrating. Here are some common causes and troubleshooting steps:

    • Catheter Patency: Thrombosis at the catheter tip is a common cause of signal dampening or loss. Patented designs with antithrombogenic coatings can improve long-term patency.[4]

    • Implant Location: Ensure the telemetry device is securely implanted, typically in the abdominal cavity, and that the catheter is correctly placed in the target artery (e.g., abdominal aorta).

    • Receiver Proximity: Check that the receiver is appropriately positioned to capture the signal from the implanted telemeter.

    • Battery Life: Confirm the battery life of the implantable device.

    • Data Acquisition System: Verify the proper functioning of the data acquisition hardware and software.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes cardiovascular side effects?

A1: this compound is a selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced stimulation of adrenergic receptors in the heart and peripheral vasculature, resulting in increased heart rate, cardiac contractility, and blood pressure.

Q2: Are the cardiovascular effects of this compound always stimulatory?

A2: Not necessarily. While acute administration typically leads to an increase in heart rate and blood pressure, chronic treatment can lead to an adaptation of the autonomic nervous system.[2] Some studies suggest that long-term this compound treatment may lead to a reduction in blood pressure compared to acute treatment.[2] Additionally, some preliminary findings in humans have shown a decrease in mean arterial pressure on day 2 of treatment, possibly due to an inhibition of central noradrenergic activity via α2-autoreceptors.[6]

Q3: What are the recommended dose ranges for this compound in rats to study cardiovascular effects?

A3: Published studies in rats have used a range of doses. For example, studies investigating the antidepressant-like effects have used doses of 2.5, 5, and 10 mg/kg. Another study examining the effects of chronic administration on norepinephrine levels and cardiovascular parameters used a continuous infusion of 15 mg/kg/day.[2][7] The optimal dose will depend on the specific research question, the route of administration, and the duration of the study. A careful dose-escalation study is recommended to determine the desired therapeutic effect while monitoring for adverse cardiovascular events.

Q4: What are the "gold standard" methods for assessing cardiovascular function in rats in the context of this compound administration?

A4:

  • Implantable Radio-telemetry: This is considered the gold standard for chronic, continuous monitoring of blood pressure, heart rate, and activity in conscious, freely moving rats, as it minimizes stress-induced artifacts.[4][5]

  • Pressure-Volume (PV) Loop Analysis: For a more detailed assessment of cardiac function, PV loop analysis using a conductance catheter provides real-time measurement of ventricular pressure and volume, allowing for the determination of load-dependent and -independent measures of systolic and diastolic function.[3][8][9]

Q5: How can I visualize the signaling pathway of this compound's cardiovascular effects?

A5: The following diagram illustrates the primary signaling pathway.

Reboxetine_Cardiovascular_Pathway cluster_synapse Noradrenergic Synapse cluster_cardiovascular Cardiovascular System NE_vesicle Norepinephrine (NE) Vesicles NE_released NE NE_vesicle->NE_released Release NET Norepinephrine Transporter (NET) NE_released->NET Reuptake Adrenergic_R Adrenergic Receptor NE_released->Adrenergic_R Binds to Heart Heart (β1-adrenergic receptors) Adrenergic_R->Heart Blood_Vessels Blood Vessels (α1-adrenergic receptors) Adrenergic_R->Blood_Vessels This compound This compound This compound->NET Inhibits Increased_HR ↑ Heart Rate (Tachycardia) Heart->Increased_HR Increased_Contractility ↑ Contractility Heart->Increased_Contractility Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Increased_BP ↑ Blood Pressure (Hypertension) Increased_HR->Increased_BP Increased_Contractility->Increased_BP Vasoconstriction->Increased_BP

Caption: this compound's inhibition of norepinephrine reuptake and subsequent cardiovascular effects.

Data Presentation

Table 1: Summary of this compound Dosing and Cardiovascular Effects in Rodents

SpeciesDoseRoute of AdministrationDurationKey Cardiovascular FindingsReference
Guinea Pig15 mg/kg/dayOsmotic minipump28 daysInitial significant increase in blood pressure, which returned to baseline by day 21.[2]
Rat2.5, 5, 10 mg/kgIntraperitoneal2 daysReduced immobility in forced swim test (behavioral study, cardiovascular effects not the primary endpoint).
Rat10 mg/kgIntraperitoneal14 daysAttenuated behavioral hyperactivity (behavioral study, cardiovascular effects not the primary endpoint).
Rat15 mg/kgIntraperitoneal14 daysStudy focused on central nervous system norepinephrine levels; cardiovascular effects not detailed.[7]

Note: Specific quantitative data on the dose-dependent effects of this compound on rat cardiovascular parameters is limited in the public domain. The table reflects available information from preclinical studies.

Experimental Protocols

Protocol 1: Continuous Cardiovascular Monitoring in Conscious Rats Using Telemetry

This protocol provides a detailed methodology for the continuous measurement of blood pressure and heart rate in conscious, freely moving rats.

  • Animal Preparation:

    • Use adult male Sprague-Dawley or Wistar rats (weight range appropriate for the telemetry device).

    • Anesthetize the rat using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).

    • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Telemetry Implantation:

    • Make a midline abdominal incision to expose the abdominal aorta.

    • Carefully isolate a section of the aorta and temporarily occlude blood flow.

    • Insert the telemetry catheter into the aorta and secure it with surgical glue and sutures.

    • Place the body of the telemeter in the abdominal cavity.

    • Close the abdominal muscle and skin layers with sutures.

  • Post-Operative Care:

    • Administer analgesics as per approved institutional protocols.

    • Allow the animals to recover for at least one week before starting the experiment to ensure they have returned to a normal physiological state.

  • Data Acquisition:

    • House the rats individually in cages placed on top of telemetry receivers.

    • Record baseline cardiovascular parameters for at least 24-48 hours before drug administration.

    • Administer this compound at the desired doses and record cardiovascular data continuously for the duration of the study.

Telemetry_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Prep Animal Preparation (Anesthesia, Temperature Control) Implantation Telemetry Device Implantation (Abdominal Aorta) Animal_Prep->Implantation Recovery Post-Operative Recovery (≥ 1 week) Implantation->Recovery Baseline Baseline Recording (24-48 hours) Recovery->Baseline Dosing This compound Administration Baseline->Dosing Data_Acq Continuous Data Acquisition Dosing->Data_Acq Data_Analysis Data Analysis Data_Acq->Data_Analysis

Caption: Experimental workflow for cardiovascular monitoring in rats using telemetry.

Protocol 2: Assessment of Cardiac Function Using Pressure-Volume (PV) Loop Analysis

This protocol outlines the methodology for a detailed assessment of left ventricular function.

  • Animal Preparation:

    • Anesthetize the rat as described in Protocol 1.

    • Intubate the animal and provide mechanical ventilation.

    • Place the rat on a heating pad and monitor core body temperature.

  • Surgical Procedure:

    • Perform a right carotid artery cut-down to expose the artery.

    • Insert a pressure-volume catheter into the right carotid artery and advance it into the left ventricle.

    • Confirm correct placement by observing the characteristic pressure and volume waveforms.

  • Data Acquisition and Analysis:

    • Allow the preparation to stabilize for 15-20 minutes.

    • Record steady-state PV loops.

    • Perform transient preload reduction by briefly occluding the inferior vena cava to obtain load-independent measures of contractility (e.g., end-systolic pressure-volume relationship).

    • Analyze the PV loop data to determine parameters such as ejection fraction, stroke volume, end-systolic and end-diastolic pressure and volume, and indices of contractility and relaxation.

PV_Loop_Troubleshooting Start Unexpected PV Loop Data? Check_Placement Verify Catheter Placement in LV Start->Check_Placement Check_Temp Is Animal Temperature Stable (37°C)? Start->Check_Temp Check_Anesthesia Is Anesthesia Depth Appropriate? Start->Check_Anesthesia Check_Calibration Recalibrate Pressure and Volume Sensors Start->Check_Calibration Adjust_Placement Adjust Catheter Position Check_Placement->Adjust_Placement No Continue Continue Experiment Check_Placement->Continue Yes Adjust_Temp Adjust Heating Pad Check_Temp->Adjust_Temp No Check_Temp->Continue Yes Adjust_Anesthesia Adjust Anesthetic Delivery Check_Anesthesia->Adjust_Anesthesia No Check_Anesthesia->Continue Yes Re_Calibrate Perform Recalibration Check_Calibration->Re_Calibrate No Check_Calibration->Continue Yes Adjust_Placement->Continue Adjust_Temp->Continue Adjust_Anesthesia->Continue Re_Calibrate->Continue

Caption: Troubleshooting guide for unexpected pressure-volume loop data.

References

identifying and mitigating reboxetine off-target effects on adrenergic receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of reboxetine on adrenergic receptors.

Troubleshooting Guides

This section offers solutions to common issues encountered during the experimental investigation of this compound's off-target effects.

Issue 1: Inconsistent results in adrenergic receptor binding assays.

  • Question: Why am I observing high variability or unexpected binding of this compound to adrenergic receptors in my radioligand binding assays?

  • Answer: Several factors can contribute to inconsistent results in binding assays. Firstly, this compound is known to have weak affinity for several adrenergic receptor subtypes, with Ki values often greater than 1,000 nmol/L.[1][2] This low affinity can make it challenging to obtain a stable and reproducible signal. Ensure your experimental conditions are optimized for detecting weak interactions. Secondly, consider the specific radioligand you are using. Its affinity and specificity for the receptor subtype are critical. Finally, technical errors such as improper membrane preparation, incorrect buffer composition, or pipetting inaccuracies can significantly impact results.

Issue 2: Discrepancy between binding affinity and functional assay results.

  • Question: My binding assays show weak affinity of this compound for a specific adrenergic receptor subtype, but I observe a functional response in my cellular assays. Why is this happening?

  • Answer: This discrepancy can arise from several phenomena. While this compound generally exhibits low affinity, repeated or chronic exposure has been shown to induce adaptive changes in the responsiveness of α1-adrenergic receptors.[2] This sensitization could lead to a functional effect even with weak binding. Additionally, the functional assay might be more sensitive than the binding assay, or the observed effect could be due to downstream signaling amplification. It is also possible that a metabolite of this compound is responsible for the functional activity.

Issue 3: Difficulty in determining the specific adrenergic receptor subtype involved in an observed off-target effect.

  • Question: I've observed an adrenergic-related off-target effect of this compound, but I'm unsure which specific receptor subtype (e.g., α1A, α1B, α2A) is responsible. How can I identify it?

  • Answer: A systematic approach using selective antagonists for different adrenergic receptor subtypes is recommended. By pre-treating your experimental system with a specific antagonist, you can determine if it blocks the off-target effect of this compound. A lack of blockade would suggest that the effect is not mediated by that particular receptor subtype. Additionally, utilizing cell lines that express only a single adrenergic receptor subtype can provide a more definitive answer.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound on adrenergic receptors?

A1: this compound is a selective norepinephrine (B1679862) reuptake inhibitor.[1][3][4] It has a demonstrated weak affinity for several adrenergic receptors, including α1 and α2 subtypes, with Ki values typically exceeding 1,000 nmol/L.[1][2] Despite this low affinity, some studies suggest that long-term administration of this compound can lead to an increased functional responsiveness of α1-adrenergic receptors.[2] There is also evidence of this compound influencing α2-adrenoceptor function.[5]

Q2: How can I mitigate the off-target effects of this compound in my experiments?

A2: To minimize the impact of off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect (inhibition of norepinephrine reuptake). For in vitro studies, using cell lines that do not express the off-target adrenergic receptors can be a valuable strategy. In animal studies, co-administration of a selective antagonist for the implicated adrenergic receptor subtype can help to isolate the on-target effects of this compound.

Q3: What are the best experimental models to study this compound's off-target effects on adrenergic receptors?

A3: A combination of in vitro and in vivo models is ideal. In vitro, recombinant cell lines individually expressing specific human adrenergic receptor subtypes are invaluable for characterizing binding and functional activity without confounding interactions.[6] For in vivo studies, transgenic animal models that lack specific adrenergic receptor subtypes can provide definitive evidence for the involvement of a particular receptor in an observed physiological effect.

Q4: Where can I find detailed protocols for assays to investigate these off-target effects?

A4: Detailed protocols for radioligand binding assays and functional assays such as cAMP measurement are available in the "Experimental Protocols" section of this document and through various scientific resources and commercial suppliers.[7][8][9][10][11][12][13][14]

Data Presentation

Table 1: Binding Affinity of this compound for Adrenergic Receptors

Receptor SubtypeThis compound Ki (nmol/L)Reference
α1-adrenergic> 1,000[1][2]
α2-adrenergicWeak affinity (specific Ki not consistently reported)[2]
Muscarinic> 1,000[1][15]
Histaminergic H1> 1,000[1]
Dopaminergic D2> 1,000[1]

Note: The enantiomer (S,S)-reboxetine shows a higher affinity for the norepinephrine transporter (NET) compared to the (R,R)-enantiomer.[16]

Experimental Protocols

Detailed Methodology for Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for a specific adrenergic receptor subtype.

1. Materials:

  • Cell membranes expressing the adrenergic receptor of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1).

  • This compound solutions of varying concentrations.

  • Non-labeled competing ligand (for determining non-specific binding, e.g., phentolamine (B1677648) for α1).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester and scintillation counter.

2. Membrane Preparation:

  • Homogenize cells or tissues expressing the receptor in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet and resuspend in binding buffer.

  • Determine the protein concentration using a standard assay (e.g., Bradford).

3. Assay Procedure:

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membranes, radioligand, and binding buffer.

    • Non-specific Binding: Membranes, radioligand, and a saturating concentration of the non-labeled competing ligand.

    • Competitive Binding: Membranes, radioligand, and varying concentrations of this compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

4. Data Analysis:

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Methodology for cAMP Functional Assay

This protocol outlines a general procedure for measuring changes in cyclic AMP (cAMP) levels in response to this compound, which is useful for assessing the functional activity at Gs or Gi-coupled adrenergic receptors.

1. Materials:

  • Cells expressing the adrenergic receptor of interest.

  • This compound solutions of varying concentrations.

  • A known agonist for the receptor.

  • Forskolin (B1673556) (for Gi-coupled receptors).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader compatible with the chosen assay kit.

2. Cell Culture and Plating:

  • Culture cells in appropriate medium until they reach the desired confluency.

  • Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

3. Assay Procedure (for Gs-coupled receptors):

  • Replace the culture medium with assay buffer.

  • Add varying concentrations of this compound to the wells.

  • Incubate for a specific time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

4. Assay Procedure (for Gi-coupled receptors):

  • Replace the culture medium with assay buffer containing a sub-maximal concentration of forskolin (to stimulate cAMP production).

  • Add varying concentrations of this compound to the wells.

  • Incubate for a specific time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels. A decrease in cAMP levels indicates activation of the Gi-coupled receptor.

5. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the concentration of cAMP in each sample based on the standard curve.

  • Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve.

  • Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.

Mandatory Visualizations

Adrenergic_Signaling_Pathways cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1 α1 Receptor gq Gq a1->gq Agonist plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca²⁺ Release ip3->ca pkc PKC Activation dag->pkc a2 α2 Receptor gi Gi a2->gi Agonist ac_i Adenylyl Cyclase gi->ac_i camp_d ↓ cAMP ac_i->camp_d b β Receptor gs Gs b->gs Agonist ac_s Adenylyl Cyclase gs->ac_s camp_i ↑ cAMP ac_s->camp_i pka PKA Activation camp_i->pka

Caption: Canonical signaling pathways of adrenergic receptors.

Off_Target_Identification_Workflow start Observe Unexpected Phenotype with this compound binding_assay Perform Radioligand Binding Assays (Panel of Adrenergic Receptors) start->binding_assay functional_assay Perform Functional Assays (e.g., cAMP, Ca²⁺ flux) start->functional_assay analyze_binding Analyze Binding Data (Determine Ki values) binding_assay->analyze_binding analyze_functional Analyze Functional Data (Determine EC50/IC50) functional_assay->analyze_functional correlate Correlate Binding and Functional Data analyze_binding->correlate analyze_functional->correlate is_off_target Potential Off-Target Interaction? correlate->is_off_target confirm Confirm with Selective Antagonists is_off_target->confirm Yes end_on_target Phenotype is Likely On-Target is_off_target->end_on_target No identify_subtype Identify Specific Receptor Subtype confirm->identify_subtype end_off_target Off-Target Effect Confirmed identify_subtype->end_off_target

Caption: Workflow for identifying this compound off-target effects.

Mitigation_Workflow start Off-Target Effect Identified (e.g., at α1-adrenergic receptor) in_vitro In Vitro Mitigation start->in_vitro in_vivo In Vivo Mitigation start->in_vivo compare_results Compare with Structurally Unrelated NRI start->compare_results use_lowest_conc Use Lowest Effective This compound Concentration in_vitro->use_lowest_conc use_ko_cells Use Receptor Knockout/ Knockdown Cell Lines in_vitro->use_ko_cells in_vivo->use_lowest_conc use_antagonist Co-administer Selective α1-Antagonist in_vivo->use_antagonist end_mitigated Off-Target Effect Mitigated use_lowest_conc->end_mitigated use_ko_cells->end_mitigated use_antagonist->end_mitigated compare_results->end_mitigated

Caption: Experimental workflow for mitigating off-target effects.

References

Technical Support Center: Managing Unexpected Locomotor Activity Changes with Reboxetine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected changes in locomotor activity in mice during experiments with reboxetine.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on locomotor activity in mice?

The effect of this compound, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), on spontaneous locomotor activity in mice can be variable and depends on several factors. Some studies report that this compound either has no significant effect or decreases locomotor activity, particularly with acute or chronic administration.[1] In contrast, other research indicates that in specific contexts, such as in animal models of depression with hyperactivity, this compound can actually reduce this excessive motor activity.[2] Therefore, there is no single "expected" effect, and outcomes can be context-dependent.

Q2: Why am I observing an increase in locomotor activity with this compound?

An increase in locomotor activity with this compound alone is not a commonly reported finding. However, if you observe this, consider the following possibilities:

  • Interaction with other compounds: Co-administration of this compound with a dopamine (B1211576) transporter (DAT) blocker can lead to a significant increase in locomotor activity.[1] Ensure that no other administered substances could be interacting with this compound.

  • Mouse Strain: While not explicitly documented for this compound-induced hyperlocomotion, different mouse strains can exhibit varied responses to psychoactive compounds.

  • Metabolism: Individual differences in drug metabolism could potentially lead to unexpected behavioral responses.

Q3: Why am I seeing a decrease in locomotor activity?

A decrease in spontaneous locomotor activity is a more frequently reported outcome following both acute and chronic administration of norepinephrine transporter-blocking antidepressants like this compound.[1] This effect is thought to be a direct consequence of norepinephrine transporter inactivation in the absence of simultaneous dopamine transporter blockade.[1]

Q4: I am not observing any change in locomotor activity. Is this normal?

Yes, it is possible to observe no significant change in locomotor activity. Several studies have reported that this compound, at certain doses, does not alter spontaneous locomotor activity in mice.[3][4] This could be the true effect in your experimental conditions or could be influenced by the specific dose, mouse strain, and experimental paradigm used.

Troubleshooting Guide

Issue 1: High variability in locomotor activity between mice in the same treatment group.
  • Question: My data shows a wide spread in locomotor activity within the this compound-treated group. What could be the cause?

  • Answer:

    • Habituation: Ensure all mice are properly habituated to the testing room and the experimental procedures. Lack of consistent habituation can lead to stress-induced hyperactivity or freezing behaviors, increasing variability. A habituation period of at least 30-60 minutes in the testing room before the experiment is recommended.

    • Animal Handling: Inconsistent handling can be a significant source of stress and variability. Handle all animals gently and consistently.

    • Environmental Factors: Minor differences in lighting, noise, or temperature within the testing arena or room can affect individual mouse behavior. Ensure the experimental environment is stable and consistent for all animals.

    • Health Status: Sub-clinical illness in some animals can affect their baseline activity levels and response to the drug. Ensure all mice are healthy before starting the experiment.

    • Social Housing: Housing conditions (group vs. individual) can influence baseline anxiety and activity levels. Maintain consistent housing conditions for all experimental animals.

Issue 2: Unexpected hypoactivity or hyperactivity.
  • Question: The locomotor activity in my this compound group is significantly higher/lower than what I anticipated based on the literature. What should I check?

  • Answer:

    • Dose and Administration:

      • Verify the correct dose was administered. An incorrect dose can lead to unexpected effects.

      • The route and timing of administration are critical. Ensure consistency in the injection procedure (e.g., intraperitoneal) and the time between administration and testing.

    • Mouse Strain: Different mouse strains have different baseline levels of locomotor activity and can respond differently to pharmacological agents. For example, BALB/c mice are known to be more anxious and less active in novel environments compared to C57BL/6 mice.[4] Be aware of the known behavioral phenotype of your chosen strain.

    • Novelty of the Environment: The locomotor response to some drugs is dependent on the novelty of the testing environment.[4] Testing in a familiar home cage versus a novel open field can yield different results.

    • Drug Purity and Vehicle:

      • Ensure the purity of your this compound compound. Impurities could have their own pharmacological effects.

      • The vehicle used to dissolve this compound should be tested alone to ensure it does not have any independent effects on locomotor activity.

Issue 3: Results are not reproducible across experiments.
  • Question: I am getting conflicting results when I repeat my this compound locomotor activity experiment. How can I improve reproducibility?

  • Answer:

    • Standardize Protocols: Strict adherence to a detailed standard operating procedure (SOP) is crucial. This includes everything from animal husbandry and handling to drug preparation and the experimental timeline.

    • Time of Day: Circadian rhythms significantly influence locomotor activity. All experiments should be conducted at the same time of day to minimize this variability.

    • Apparatus Cleaning: Thoroughly clean the testing apparatus between each animal to remove any olfactory cues that could influence the behavior of subsequent mice.

    • Experimenter Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to prevent unconscious bias in handling and data recording.

Data Presentation

Table 1: Summary of this compound's Effects on Locomotor Activity in Rodents from Select Studies

Species/StrainThis compound DoseAdministrationTest EnvironmentObserved Effect on Locomotor ActivityCitation
MiceNot specifiedAcute (i.p.)NovelDecrease[1]
MiceNot specifiedChronic (minipump)Novel & FamiliarDecrease[1]
Mice (Albino Swiss)Non-active dosesNot specifiedNot specifiedNot due to increase in locomotor activity[3]
Rats (Olfactory Bulbectomized)10 mg/kgRepeated (14 days)Open-fieldAttenuated hyperactivity[2]
Gerbils1-30 mg/kgi.p.Novel CagesNo significant effect alone[4]
Mice (BALB/c)10 mg/kgi.p.Not specifiedNo compromise on locomotor activity[4]

Experimental Protocols

Open-Field Test for Locomotor Activity Assessment

This protocol outlines a standard procedure for assessing spontaneous locomotor activity in mice treated with this compound.

1. Materials:

  • Open-field arena (e.g., 40 x 40 x 40 cm), typically made of a non-porous, easily cleaned material (e.g., PVC or Plexiglas).

  • Video camera mounted above the arena.

  • Automated tracking software (e.g., ANY-maze, EthoVision).

  • This compound mesylate.

  • Vehicle (e.g., saline, distilled water).

  • Syringes and needles for administration.

  • 70% ethanol (B145695) for cleaning.

2. Animal Preparation:

  • Use adult male or female mice of a specified strain (e.g., C57BL/6J or BALB/c).

  • House animals under a 12:12 hour light:dark cycle with ad libitum access to food and water.

  • Handle mice for several days prior to the experiment to acclimate them to the experimenter.

  • On the day of testing, transport mice to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation to the new environment.

3. Drug Administration:

  • Prepare a fresh solution of this compound in the chosen vehicle on the day of the experiment.

  • Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection, i.p.). A typical volume for i.p. injection in mice is 10 ml/kg.

  • The time between drug administration and the start of the test should be consistent and based on the known pharmacokinetics of this compound (typically 30 minutes for i.p. administration).

4. Test Procedure:

  • Place the mouse gently into the center of the open-field arena.

  • Immediately start the video recording and tracking software.

  • Allow the mouse to explore the arena for a predetermined period (e.g., 10-30 minutes).

  • The experimenter should leave the room during the test to avoid disturbing the animal.

  • After the test, return the mouse to its home cage.

  • Thoroughly clean the arena with 70% ethanol and allow it to dry completely before testing the next animal.

5. Data Analysis:

  • Use the tracking software to analyze the following parameters:

    • Total distance traveled: The primary measure of locomotor activity.

    • Time spent mobile/immobile: Provides information on overall activity levels.

    • Rearing frequency: A measure of exploratory behavior.

    • Thigmotaxis (time spent in the periphery vs. center): Can be used as a measure of anxiety-like behavior.

  • Compare the data from the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Reboxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Blocks NE Norepinephrine (NE) NET->NE Reuptake Inhibition SynapticCleft Synaptic Cleft PostsynapticReceptor Postsynaptic Adrenergic Receptors NE->PostsynapticReceptor Increased Binding NeuronalActivity Altered Neuronal Activity PostsynapticReceptor->NeuronalActivity Signal Transduction LocomotorActivity Changes in Locomotor Activity NeuronalActivity->LocomotorActivity Modulates

Caption: this compound's mechanism of action on locomotor activity.

Experimental_Workflow start Start acclimation Animal Acclimation & Habituation (30-60 min) start->acclimation drug_prep Prepare this compound and Vehicle Solutions acclimation->drug_prep randomization Randomize Mice into Treatment Groups drug_prep->randomization administration Administer this compound or Vehicle (e.g., i.p.) randomization->administration wait Waiting Period (e.g., 30 min) administration->wait open_field Open-Field Test (10-30 min) wait->open_field data_collection Record Locomotor Activity (Video Tracking) open_field->data_collection data_analysis Analyze Data (Total Distance, etc.) data_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow for locomotor activity testing.

Troubleshooting_Workflow start Unexpected Locomotor Activity Result check_protocol Review Experimental Protocol start->check_protocol dose_admin Verify Dose, Route, and Timing of Administration check_protocol->dose_admin Protocol Adherence strain_factors Consider Mouse Strain, Age, and Sex check_protocol->strain_factors Biological Variables env_factors Assess Environmental Conditions (Novelty, Stress) check_protocol->env_factors Experimental Setup drug_quality Check Drug Purity and Vehicle Effects check_protocol->drug_quality Reagents high_variability High Inter-animal Variability? dose_admin->high_variability strain_factors->high_variability env_factors->high_variability drug_quality->high_variability habituation_handling Review Habituation and Handling Procedures high_variability->habituation_handling Yes refine_protocol Refine Protocol and Repeat Experiment high_variability->refine_protocol No habituation_handling->refine_protocol

Caption: Troubleshooting unexpected locomotor activity results.

References

Technical Support Center: Intraperitoneal Administration of Reboxetine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle and procedures for the intraperitoneal (IP) injection of reboxetine in rodents.

Frequently Asked Questions (FAQs)

Q1: What is a suitable vehicle for the intraperitoneal injection of this compound mesylate in rodents?

A1: The choice of vehicle for this compound mesylate depends on the desired concentration and experimental design. This compound mesylate has good solubility in aqueous solutions, which is the preferred option for IP injections to minimize irritation and toxicity.

  • Phosphate-Buffered Saline (PBS): The solubility of this compound mesylate in PBS (pH 7.2) is approximately 10 mg/mL.[1][2] PBS is an excellent choice as it is isotonic and buffered to a physiological pH, reducing the risk of injection site reactions.

  • Normal Saline (0.9% NaCl): Normal saline is another commonly used isotonic vehicle for IP injections and is suitable for dissolving this compound.[3]

  • Water: While this compound is soluble in water, using a buffered and isotonic solution like PBS or saline is generally recommended for in vivo studies to minimize discomfort to the animal.[3]

For higher concentrations that cannot be achieved in aqueous solutions, a co-solvent system may be necessary. However, the use of organic solvents should be minimized.

  • DMSO (Dimethyl Sulfoxide): this compound mesylate is highly soluble in DMSO (approximately 20 mg/mL).[1][2] If DMSO is used as a primary solvent to create a stock solution, it must be further diluted with an aqueous vehicle like PBS or saline to a final concentration of DMSO that is well-tolerated by the animals (typically ≤5%).[4] It is crucial to include a vehicle-only control group in your experiment to account for any potential effects of the solvent.[3]

Q2: How do I prepare a this compound solution for IP injection?

A2: To prepare a this compound solution for IP injection, follow these general steps:

  • Calculate the required amount: Determine the total amount of this compound mesylate needed based on the desired dose (mg/kg), the weight of the animals, and the injection volume.

  • Weigh the compound: Accurately weigh the this compound mesylate powder.

  • Dissolve in the chosen vehicle:

    • For aqueous solutions: Directly dissolve the weighed this compound mesylate in the appropriate volume of sterile PBS or normal saline. Gentle warming or vortexing can aid dissolution.

    • For co-solvent systems: First, dissolve the this compound mesylate in a minimal amount of DMSO to create a concentrated stock solution. Then, dilute the stock solution with sterile PBS or normal saline to the final desired concentration and volume. Ensure the final concentration of DMSO is low (e.g., under 5%).

  • Ensure sterility: All solutions for injection should be sterile. Prepare the solution under aseptic conditions and consider sterile filtering the final solution through a 0.22 µm filter if necessary.

  • Storage: It is recommended to prepare fresh solutions daily.[1] If a stock solution in DMSO is prepared, it can be stored at -20°C for the long term.[1][2][5]

Experimental Protocols

Protocol 1: Preparation of this compound Solution in PBS
  • Determine the final concentration needed. For a 10 mg/kg dose in a mouse with an injection volume of 10 mL/kg, the final concentration is 1 mg/mL.

  • Weigh the appropriate amount of this compound mesylate.

  • Add sterile PBS (pH 7.2) to the desired final volume.

  • Vortex or sonicate until the compound is fully dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Draw the solution into sterile syringes for injection.

Data Presentation: Solubility of this compound Mesylate
SolventApproximate SolubilityReference
PBS (pH 7.2)10 mg/mL[1][2]
DMSO20 mg/mL[1][2]
DMF20 mg/mL[1][2]
Ethanol5 mg/mL[1][2]
WaterSoluble up to 100 mM

Troubleshooting Guides

Issue 1: Precipitation of this compound in the Vehicle

  • Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle. This is more likely to occur when diluting a DMSO stock solution into an aqueous buffer.

  • Troubleshooting Steps:

    • Decrease the final concentration: If possible, lower the dose or increase the injection volume to reduce the required concentration.

    • Increase the proportion of co-solvent: If using a co-solvent, you may need to slightly increase the percentage of DMSO. However, be mindful of the potential for solvent toxicity.

    • Try a different vehicle: Consider using a vehicle with a higher solubilizing capacity, such as a solution containing cyclodextrins, though their own physiological effects must be considered.[6]

    • Prepare fresh: Ensure the solution is prepared fresh before each use, as solubility can decrease over time.

Issue 2: Animal Shows Signs of Discomfort or Irritation After Injection

  • Possible Cause: The vehicle or the drug solution is irritating. This can be due to a non-physiological pH, high concentration of an organic solvent, or the properties of the drug itself.

  • Troubleshooting Steps:

    • Check the pH of the solution: Ensure the pH is close to physiological (7.2-7.4). Adjust if necessary.

    • Reduce the concentration of organic solvents: If using DMSO or another organic solvent, ensure it is diluted to the lowest effective concentration.

    • Administer a smaller volume: If possible, reduce the injection volume.

    • Ensure proper injection technique: Incorrect injection placement can cause irritation. Review proper IP injection procedures.[7][8][9][10][11]

Issue 3: Inconsistent Experimental Results

  • Possible Cause: Inaccurate dosing due to poor drug solubility or misinjection. Misinjection into the gut or subcutaneous tissue is a known issue with IP administration.[12][13]

  • Troubleshooting Steps:

    • Ensure complete dissolution: Always visually inspect your solution to confirm the drug is fully dissolved before injection.

    • Refine injection technique: Ensure proper restraint and needle placement to minimize the risk of misinjection. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[9][10][11]

    • Consider alternative routes: If consistent results are difficult to achieve with IP injections, consider other routes of administration, such as subcutaneous or oral, if appropriate for your experimental goals.

Visualizations

experimental_workflow Experimental Workflow: this compound IP Injection in Rodents cluster_prep Preparation cluster_admin Administration cluster_obs Observation calc Calculate Dose & Volume weigh Weigh this compound calc->weigh dissolve Dissolve in Vehicle weigh->dissolve sterile Sterile Filter dissolve->sterile restrain Restrain Animal sterile->restrain inject Perform IP Injection restrain->inject monitor Monitor for Adverse Effects inject->monitor data Collect Experimental Data monitor->data

Caption: Workflow for preparing and administering this compound via intraperitoneal injection in rodents.

troubleshooting_logic Troubleshooting Logic for IP Injection Issues start Problem Encountered precipitation Precipitation in Vehicle? start->precipitation discomfort Animal Discomfort? start->discomfort inconsistent Inconsistent Results? start->inconsistent sol_conc Decrease Concentration precipitation->sol_conc Yes sol_cosolvent Increase Co-solvent % precipitation->sol_cosolvent Yes sol_vehicle Change Vehicle precipitation->sol_vehicle Yes disc_ph Check/Adjust pH discomfort->disc_ph Yes disc_solvent Reduce Organic Solvent discomfort->disc_solvent Yes disc_tech Review Injection Technique discomfort->disc_tech Yes incon_dissolve Ensure Complete Dissolution inconsistent->incon_dissolve Yes incon_tech Refine Injection Technique inconsistent->incon_tech Yes incon_route Consider Alternative Route inconsistent->incon_route Yes

Caption: Decision tree for troubleshooting common issues with this compound IP injections.

References

Technical Support Center: Investigating the Anxiogenic Potential of Reboxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), to induce anxiety-like behaviors. While clinically recognized as a potential side effect, overt paradoxical anxiogenic effects in preclinical models are not well-documented, making unexpected outcomes a key area for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: We are observing increased anxiety-like behavior (e.g., reduced open-arm exploration in the Elevated Plus Maze) after this compound administration. Is this a known paradoxical effect?

A1: While increased anxiety and agitation are reported side effects in human patients, a consistent, paradoxical anxiogenic effect in rodent models is not strongly established in published literature.[1][2] Some preclinical studies report this compound as being relatively ineffective at inducing anxiety-like behaviors compared to other antidepressants. However, the "noradrenergic paradox" posits that while noradrenergic agents can treat anxiety, the underlying mechanism of increasing norepinephrine (NE) is also strongly linked to physiological states of fear and anxiety. Therefore, observing anxiogenic-like effects is plausible and warrants careful investigation.

Q2: At what dose should we expect to see anxiogenic-like effects of this compound in rodents?

A2: Dose-response relationships for this compound's anxiogenic potential are not clearly defined. Most preclinical studies investigating its antidepressant effects use a range of 5-30 mg/kg (i.p.) in rats.[3][4] A paradoxical anxiety-like response could theoretically be dose-dependent. It is crucial to perform a dose-response study (e.g., 5, 10, 20 mg/kg) to characterize the behavioral effects in your specific experimental context. Human therapeutic doses typically range from 4-10 mg/day.[5]

Q3: Could the observed anxiety-like behavior be a result of general locomotor hyperactivity?

A3: This is a critical consideration. This compound's mechanism of increasing noradrenergic tone can increase locomotor activity. An increase in movement could be misinterpreted in certain assays. For instance, in the Open Field Test, increased distance traveled is expected. It is essential to analyze anxiety-specific parameters (e.g., time spent in the center of the open field, entries into the open arms of the elevated plus maze) in conjunction with locomotor activity (e.g., total distance traveled, number of closed-arm entries) to differentiate anxiogenesis from general hyperactivity.[6]

Q4: How does this compound's mechanism of action relate to a potential increase in anxiety?

A4: this compound selectively blocks the norepinephrine transporter (NET).[7] This action increases the synaptic concentration of norepinephrine, particularly in brain regions implicated in anxiety and fear, such as the amygdala and prefrontal cortex. While this is part of its therapeutic effect in depression, over-activation of noradrenergic pathways can also mediate the physiological stress response, potentially leading to anxiety-like behaviors. At higher doses, this compound can also increase dopamine (B1211576) levels in the prefrontal cortex, which could further modulate anxiety circuits.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Increased immobility or "freezing" behavior in the Open Field Test. This could be a paradoxical anxiety response rather than sedation. High noradrenergic tone can lead to hypervigilance and fear-related freezing.1. Lower the Dose: Test a lower dose of this compound to see if the effect is dose-dependent. 2. Confirm with a Different Assay: Use the Elevated Plus Maze (EPM) or Light-Dark Box test to see if results are consistent. 3. Rule out Sedation: Ensure total distance traveled is not significantly decreased. A true freezing response will show low movement despite normal capacity for locomotion.
No significant change in anxiety-like behavior, but high variability between subjects. 1. Sex Differences: Responses to antidepressants can be sex-dependent. 2. Stress Levels: Baseline stress of the animals can influence the effects of a noradrenergic agent. 3. Acclimation: Insufficient habituation to the testing environment or handling can increase baseline anxiety and mask drug effects.1. Analyze by Sex: Separate your data by male and female subjects. 2. Standardize Handling: Ensure all animals receive consistent and adequate handling and habituation to the testing room and equipment prior to the experiment. 3. Control for Environment: Maintain consistent lighting, noise levels, and time of day for testing.
Decreased exploration in the EPM (fewer open arm entries) but also decreased closed arm entries. This suggests a general suppression of motor activity rather than a specific anxiogenic effect. The animal is simply moving less overall.1. Analyze Total Distance: Use video tracking software to confirm a reduction in total distance traveled. 2. Check for Sedative Effects: Observe the animals in their home cage for signs of sedation post-injection. 3. Adjust Dose/Timing: The dose may be too high, or the testing may be occurring at peak plasma concentration, leading to off-target sedative effects. Consider testing at a later time point post-injection.
Conflicting results between the Open Field Test (OFT) and Elevated Plus Maze (EPM). These tests measure different aspects of anxiety-like behavior. The OFT assesses anxiety in the context of a novel environment, while the EPM adds the component of height/elevation. This compound's effects may be specific to one of these contexts.1. Review Specific Parameters: In the OFT, is the animal avoiding the center but still moving (thigmotaxis)? In the EPM, is it spending more time in the closed arms or just making fewer entries overall? 2. Consider Ethological Measures: Analyze behaviors like stretch-attend postures in the EPM, which are indicative of risk assessment and anxiety.

Data Presentation

The following table provides a hypothetical example of what quantitative data for a paradoxical anxiogenic effect of this compound in an Elevated Plus Maze (EPM) test might look like. Note: This data is for illustrative purposes to guide experimental design and does not represent published findings.

Treatment Group Dose (mg/kg, i.p.) Time in Open Arms (s) % Time in Open Arms Open Arm Entries Closed Arm Entries (Locomotor Index)
Vehicle (Saline)N/A35.2 ± 4.111.7%8.1 ± 1.210.3 ± 1.5
This compound528.5 ± 3.99.5%7.5 ± 1.111.1 ± 1.6
This compound1015.1 ± 2.85.0%4.2 ± 0.910.8 ± 1.4
This compound2012.3 ± 2.5 4.1%3.1 ± 0.7**10.5 ± 1.3
p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as Mean ± SEM.

In this hypothetical example, this compound at 10 and 20 mg/kg significantly decreases the time spent in and the number of entries into the open arms, indicating an anxiogenic-like effect. Crucially, the number of closed arm entries remains unchanged, suggesting the effect is not due to a general change in locomotion.

Experimental Protocols & Methodologies

Elevated Plus Maze (EPM) Protocol

This protocol is designed to assess anxiety-like behavior in rodents. The test relies on the animal's natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze elevated 50-70 cm from the floor. It consists of two open arms (without walls) and two enclosed arms (with high walls), connected by a central platform.

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes before the trial. Handle the animals for 5 minutes per day for 3-5 days leading up to the experiment.

  • Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes prior to testing.

  • Trial: Place the mouse or rat on the central platform facing one of the open arms.

  • Data Collection: Using an overhead camera and tracking software, record the animal's behavior for 5 minutes. Key parameters to measure include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Analysis: An anxiogenic-like effect is indicated by a significant decrease in the time spent in and/or entries into the open arms compared to the vehicle group, without a significant change in the number of closed arm entries (which serves as a control for locomotor activity).

Open Field Test (OFT) Protocol

This protocol assesses general locomotor activity and anxiety-like behavior in a novel environment.

  • Apparatus: A square arena (e.g., 40x40x40 cm) with a floor divided by software into a central zone and a peripheral zone.

  • Acclimation: As with the EPM, habituate animals to the testing room for at least 60 minutes prior to the trial.

  • Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the test.

  • Trial: Gently place the animal in the center of the open field.

  • Data Collection: Record activity using an automated tracking system for a duration of 10-30 minutes. Key parameters include:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Total distance traveled in the entire arena.

    • Rearing frequency (vertical activity).

  • Analysis: An anxiogenic-like effect (thigmotaxis) is indicated by a significant reduction in the time spent in the center zone relative to the vehicle control, without a corresponding major decrease in the total distance traveled. An increase in total distance traveled suggests a hyper-locomotor effect.

Visualizations

Signaling Pathway

Reboxetine_Anxiety_Pathway cluster_0 Presynaptic Noradrenergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (e.g., in Amygdala/PFC) This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Blocks NE_vesicle Norepinephrine (NE) Vesicles NET->NE_vesicle Reuptake NE_synapse Increased Synaptic NE NE_vesicle->NE_synapse Release Adrenoceptors α & β Adrenergic Receptors NE_synapse->Adrenoceptors Binds to Signaling Increased Neuronal Excitability & Firing Adrenoceptors->Signaling Anxiety Anxiety-Like Behavior Signaling->Anxiety

Caption: this compound blocks the norepinephrine transporter (NET), increasing synaptic NE levels.

Experimental Workflow

Experimental_Workflow cluster_subjects Subjects & Grouping cluster_procedure Procedure cluster_testing Behavioral Testing (5-10 min) cluster_analysis Data Analysis Animals Rodents (Rats or Mice) Groups Random Assignment into Groups (Vehicle, this compound 5, 10, 20 mg/kg) Animals->Groups Habituation Habituation & Handling (3-5 days) Injection Drug Administration (this compound or Vehicle, i.p.) Habituation->Injection Wait Waiting Period (30 min) Injection->Wait EPM Elevated Plus Maze (EPM) Wait->EPM OFT Open Field Test (OFT) Wait->OFT Data Automated Video Tracking EPM->Data OFT->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats Result Assess Anxiety vs. Locomotor Effects Stats->Result

Caption: Workflow for assessing this compound's effects on anxiety-like behavior.

References

Navigating the Nuances of Reboxetine in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shangai, China - In the landscape of antidepressant research, reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), presents a peculiar case. While demonstrating robust antidepressant-like effects in various preclinical models, its translation to clinical efficacy in humans has been fraught with inconsistency, leading to its non-approval in the United States.[1][2] This discrepancy underscores the complexities of translating findings from animal models to human conditions and highlights the critical need for meticulous experimental design and interpretation.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the inconsistent results observed with this compound in preclinical studies. Through a series of frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols, this resource aims to equip researchers with the knowledge to design more robust studies and interpret their findings with greater confidence.

Frequently Asked Questions (FAQs)

Q1: Why are the results of preclinical studies with this compound often inconsistent?

A1: The variability in this compound's preclinical results can be attributed to a confluence of factors, including the choice of animal model, the specifics of the experimental protocol, and the administration paradigm of the drug itself. Different models of depression, such as the Forced Swim Test (FST), Chronic Mild Stress (CMS), and Olfactory Bulbectomy (OB), assess different facets of depressive-like behavior and may be differentially sensitive to noradrenergic modulation. Furthermore, variations in parameters like the duration of the stressor, the strain and sex of the animals, and the dosage and timing of this compound administration can significantly impact the outcome.

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a selective norepinephrine reuptake inhibitor (NRI).[3][4] It binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] This leads to an increase in the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Q3: How does acute versus chronic administration of this compound affect preclinical outcomes?

A3: The duration of this compound administration is a critical variable. Acute administration often produces immediate behavioral effects, such as reduced immobility in the FST.[5] However, chronic administration is generally required to observe more sustained antidepressant-like effects and to induce neuroadaptive changes, such as alterations in receptor sensitivity and neurotrophic factor expression, which are thought to be more relevant to the therapeutic effects of antidepressants in humans.[6][7][8]

Q4: What is the role of Brain-Derived Neurotrophic Factor (BDNF) and Extracellular signal-regulated Kinase (ERK) in the effects of this compound?

A4: Preclinical studies suggest that this compound's antidepressant-like effects may be mediated, in part, through the modulation of neurotrophic factors and their downstream signaling pathways.[3] Chronic this compound treatment has been shown to reverse stress-induced reductions in hippocampal BDNF levels and increase the expression of its receptor, TrkB.[3] This, in turn, can activate downstream signaling cascades, including the ERK pathway, which is involved in neuronal survival, plasticity, and neurogenesis.[3][6]

Troubleshooting Guides

Issue: Inconsistent Results in the Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for potential antidepressant activity. However, results with this compound can be variable.

Potential Cause Troubleshooting Recommendation
Animal Strain and Sex Different rodent strains exhibit varying baseline levels of immobility and sensitivity to antidepressants. For example, some strains may be more responsive to noradrenergic agents. Ensure the chosen strain is appropriate and report it clearly. Consider potential sex differences in response.
Pre-test Session The inclusion and duration of a pre-test session (typically 15 minutes on the day before the test) can influence the baseline immobility and the effect of the drug. Consistency in this parameter is crucial.
Water Temperature Water temperature can affect the animal's mobility and stress levels. Maintain a consistent water temperature (typically 23-25°C) across all experimental groups.[9]
Acute vs. Chronic Dosing Acute administration may show an effect, but chronic dosing (e.g., 14-21 days) is often necessary to see a robust and sustained antidepressant-like effect that may better mimic clinical scenarios.[7][10]
Data Analysis Beyond just immobility, consider scoring other behaviors like swimming and climbing. Noradrenergic antidepressants like this compound are often associated with an increase in climbing behavior.[9]
Issue: Lack of Effect in the Chronic Mild Stress (CMS) Model

The CMS model aims to induce a state of anhedonia and other depressive-like behaviors through prolonged exposure to a series of unpredictable, mild stressors.

Potential Cause Troubleshooting Recommendation
Stressor Predictability The key to the CMS model is the unpredictability of the stressors. Ensure a varied and random schedule of stressors to prevent habituation.
Duration of Stress A minimum of 2-4 weeks of stress is typically required to induce a stable anhedonic state. Shorter durations may not be sufficient.
Sucrose (B13894) Preference Test Protocol The measurement of anhedonia via the sucrose preference test requires careful execution. Ensure proper habituation to the two-bottle choice and control for potential side effects of the drug on fluid intake or taste preference.
Timing of Treatment This compound treatment can be administered either prophylactically (before and during stress) or therapeutically (after the induction of the depressive-like state). The timing can influence the outcome.
Individual Differences Not all animals exposed to CMS will develop anhedonia. Consider including a baseline sucrose preference test to identify and exclude non-responders before starting the drug treatment.
Issue: Variable Outcomes in the Olfactory Bulbectomy (OB) Model

The OB model involves the surgical removal of the olfactory bulbs, leading to a range of behavioral and neurochemical changes that are often reversed by chronic antidepressant treatment.

Potential Cause Troubleshooting Recommendation
Surgical Procedure The consistency and completeness of the bulbectomy are critical. Incomplete lesions can lead to variable behavioral outcomes. Ensure a standardized surgical procedure and consider histological verification of the lesion.
Post-operative Recovery Period Allow for a sufficient recovery period (typically at least 14 days) after surgery for the behavioral and neurochemical changes to stabilize before initiating drug treatment.
Behavioral Phenotype The OB model produces a complex behavioral phenotype, including hyperactivity, anxiety-like behaviors, and cognitive deficits.[11][12] The choice of behavioral endpoint to assess the antidepressant-like effect of this compound is important. Hyperactivity in a novel environment is a commonly used measure.[1][11]
Chronic Treatment Regimen Similar to the CMS model, chronic administration of this compound is essential to reverse the behavioral deficits observed in OB rats.[1][13]
Strain Differences The behavioral and neurochemical consequences of olfactory bulbectomy can vary between different rat strains.[14]

Quantitative Data Summary

The following tables summarize quantitative data from representative preclinical studies on this compound.

Table 1: Effects of this compound in the Forced Swim Test (Rat)

Study This compound Dose (mg/kg) Administration Change in Immobility Time Change in Climbing Behavior
Page et al. (2005)[15]1014 days (chronic)↓ (Significant)↑ (Significant)
Page et al. (2005)[15]603 days (acute)↓ (Significant)↑ (Significant)
Harkin et al. (1999)10Acute↓ (Significant)Not Reported
Harkin et al. (1999)30Acute↓ (Significant)Not Reported

Table 2: Effects of this compound in the Chronic Mild Stress Model (Rat)

Study This compound Dose (mg/kg/day) Administration Outcome Measure Effect
Gambarana et al. (1999)1028 days (chronic)Sucrose IntakeReversed CMS-induced decrease
Gronli et al. (2004)1021 days (chronic)Sucrose PreferenceReversed CMS-induced decrease
Papp et al. (2000)1021 days (chronic)Sucrose ConsumptionReversed CMS-induced decrease

Table 3: Effects of this compound in the Olfactory Bulbectomy Model (Rat)

Study This compound Dose (mg/kg/day) Administration Outcome Measure Effect
Cryan et al. (1999)[1]1014 days (chronic)Open Field HyperactivityAttenuated OB-related hyperactivity
Harkin et al. (2000)1014 days (chronic)Open Field HyperactivityAttenuated OB-related hyperactivity
Redmond et al. (1997)1014 days (chronic)Open Field HyperactivityAttenuated OB-related hyperactivity

Experimental Protocols

Forced Swim Test (Rat)
  • Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Day 1 (Pre-test): Naive rats are individually placed in the cylinder for a 15-minute session.

    • Day 2 (Test): 24 hours after the pre-test, animals are administered this compound or vehicle. After the appropriate absorption time (e.g., 30-60 minutes for i.p. injection), they are placed back into the cylinder for a 5-minute test session.

  • Data Acquisition: The entire 5-minute test session is recorded. An observer, blind to the treatment conditions, scores the duration of immobility (making only minimal movements to keep the head above water), swimming, and climbing.

Chronic Mild Stress (CMS) Protocol (Rat)
  • Housing: Rats are individually housed to allow for the application of individual stressors and monitoring of food and water intake.

  • Stressor Regimen: For a period of 2 to 8 weeks, animals are subjected to a variable sequence of mild, unpredictable stressors. Examples of stressors include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Wet bedding

    • Food or water deprivation

    • Reversed light/dark cycle

    • Confinement in a small tube

  • Sucrose Preference Test:

    • Baseline: Before the stress period, rats are habituated to a two-bottle choice of 1% sucrose solution and water.

    • Weekly Monitoring: Sucrose and water intake are measured over a 1-hour period weekly to assess the development of anhedonia (a significant decrease in sucrose preference).

  • Drug Administration: this compound or vehicle is administered daily throughout the stress period (prophylactic) or after the establishment of anhedonia (therapeutic).

Olfactory Bulbectomy (OB) Protocol (Rat)
  • Surgery: Under anesthesia, a burr hole is drilled through the skull overlying the olfactory bulbs. The bulbs are then aspirated using a suction pipette. Sham-operated animals undergo the same procedure without the removal of the bulbs.

  • Post-operative Care: Animals are given appropriate post-operative care, including analgesics, and are allowed to recover for at least 14 days.

  • Behavioral Testing: After the recovery period, animals are tested for hyperactivity in an open-field arena. The total distance traveled or the number of line crossings is typically measured.

  • Drug Administration: Chronic daily administration of this compound or vehicle is initiated after the recovery period and continues for at least 14 days before and during behavioral testing.

Mandatory Visualizations

Reboxetine_Signaling_Pathway cluster_0 This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE ↑ Synaptic Norepinephrine Adrenergic_Receptors Adrenergic Receptors NE->Adrenergic_Receptors Activates Downstream_Signaling Downstream Signaling Cascades Adrenergic_Receptors->Downstream_Signaling BDNF_TrkB ↑ BDNF/TrkB Signaling Downstream_Signaling->BDNF_TrkB ERK_Pathway ↑ ERK Pathway BDNF_TrkB->ERK_Pathway Neuronal_Survival Neuronal Survival & Plasticity ERK_Pathway->Neuronal_Survival Antidepressant_Effects Antidepressant-like Effects Neuronal_Survival->Antidepressant_Effects

Caption: this compound's primary mechanism and downstream signaling cascade.

Experimental_Workflow_Troubleshooting Start Inconsistent Preclinical Results Model Animal Model Selection (FST, CMS, OB) Start->Model Protocol Experimental Protocol Parameters Start->Protocol Drug Drug Administration (Acute vs. Chronic, Dose) Start->Drug FST_Factors FST: - Strain/Sex - Pre-test - Water Temp. Model->FST_Factors CMS_Factors CMS: - Stressor Predictability - Duration - Sucrose Protocol Model->CMS_Factors OB_Factors OB: - Surgical Consistency - Recovery Time - Behavioral Endpoint Model->OB_Factors Protocol->FST_Factors Protocol->CMS_Factors Protocol->OB_Factors Drug->FST_Factors Drug->CMS_Factors Drug->OB_Factors Outcome Consistent & Reliable Results FST_Factors->Outcome CMS_Factors->Outcome OB_Factors->Outcome

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: The Impact of Reboxetine on Electrophysiological Recording Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing reboxetine in electrophysiological experiments. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in navigating the potential effects of this compound on the stability of your electrophysiological recordings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antidepressant that acts as a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2] By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1][2] It has a significantly lower affinity for serotonin (B10506) and dopamine (B1211576) transporters.

Q2: How does this compound affect the firing rate of different types of neurons?

A2: this compound has distinct effects on various neuronal populations. It dose-dependently decreases the firing rate of noradrenaline (NA) neurons in the locus coeruleus.[3] Conversely, it does not significantly alter the average firing frequency of dopamine (DA) cells in the ventral tegmental area (VTA), though it can induce an increase in burst firing.[4][5] The firing rate of serotonin (5-HT) neurons in the dorsal raphe remains largely unaltered by both short- and long-term this compound administration.[3]

Q3: Can this compound impact the signal-to-noise ratio (SNR) of my recordings?

A3: Yes, by increasing noradrenergic tone, this compound can potentially impact the SNR. Norepinephrine has been shown to modulate the SNR in cortical structures. This is thought to occur by suppressing spontaneous neuronal firing more than stimulus-evoked responses, which can lead to an enhancement of the signal of interest relative to the background noise.

Q4: Is this compound expected to cause baseline instability or drift in my recordings?

A4: While direct evidence is limited, the mechanism of this compound suggests a potential for baseline shifts. An increase in norepinephrine can alter the general excitability of the neuronal network, which may manifest as a change in the baseline firing rate of the recorded neuron or surrounding cells, contributing to a drift in the extracellular recording baseline.

Q5: What are the known off-target effects of this compound that could influence my recordings?

A5: this compound is considered highly selective for the norepinephrine transporter. It displays a weak affinity for muscarinic, histaminergic H1, alpha-1 adrenergic, and dopaminergic D2 receptors, minimizing the likelihood of significant off-target effects at typical experimental concentrations.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during electrophysiology experiments with this compound.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Increased baseline noise or reduced Signal-to-Noise Ratio (SNR) after this compound application. - Increased spontaneous firing of neurons near the electrode due to elevated norepinephrine levels. - General increase in network excitability.- Optimize Spike Sorting: Refine your spike sorting parameters to better isolate single units from the increased background activity. - Adjust Filter Settings: Apply a more stringent high-pass filter to remove low-frequency noise without distorting the spike waveform. - Lower this compound Concentration: If feasible for your experimental question, try a lower concentration of this compound to mitigate widespread network activation.
Difficulty maintaining a stable single-unit recording after applying this compound ("losing the cell"). - this compound-induced changes in neuronal firing patterns (e.g., increased burst firing) can alter the spike waveform, making it difficult for spike sorting software to track the same unit. - Changes in the cell's resting membrane potential or excitability may cause it to fire less or become silent.- Re-evaluate Spike Sorting Clusters: After this compound application, re-examine your spike clusters. The original cluster may have shifted or changed shape. - Monitor Waveform Shape: Continuously monitor the spike waveform. A gradual change may indicate the cell is still present but its firing characteristics have been altered. - Consider Multi-Unit Analysis: If stable single-unit isolation proves difficult, consider analyzing the data as multi-unit activity, which can still provide valuable information about population-level changes.
Significant baseline drift in extracellular recordings upon this compound perfusion. - Slow, widespread changes in neuronal activity and excitability in the local network. - Alteration of liquid junction potential if the drug solution's ionic composition differs from the bath solution. - Mechanical instability of the recording setup.- Allow for Longer Equilibration: After starting this compound perfusion, allow for a longer period (e.g., 15-20 minutes) for the tissue to reach a new steady state before beginning your recording protocol. - Use a Stable Reference Electrode: Ensure your reference electrode is properly chlorinated and stable. - Software-based Drift Correction: Utilize baseline correction algorithms in your analysis software to remove slow drifts post-hoc. - Vehicle Control: Ensure that perfusion with the vehicle solution alone does not cause baseline drift.
Inconsistent or no observable effect of this compound. - Drug Degradation: this compound solution may not be stable over long experiments. - Incorrect Concentration: The concentration of this compound reaching the tissue may be too low. - Receptor Desensitization: Prolonged exposure to high concentrations of norepinephrine can lead to desensitization of adrenergic receptors.- Prepare Fresh Solutions: Make fresh stock solutions of this compound daily and dilute to the final concentration just before use. Aqueous solutions of this compound mesylate are not recommended for storage for more than one day.[3] - Verify Drug Delivery: Ensure your perfusion or microinjection system is functioning correctly and delivering the intended concentration to the tissue. - Perform Dose-Response Curve: If possible, perform a dose-response experiment to determine the optimal concentration for your preparation.

Quantitative Data on this compound's Electrophysiological Effects

The following tables summarize the quantitative effects of this compound on neuronal firing rates as reported in the literature.

Table 1: Effect of Acute Intravenous this compound on Locus Coeruleus Noradrenaline (NA) Neuron Firing Rate in Rats [3]

Dose (mg/kg, i.v.)Effect on NA Neuron Firing Rate
0.1 - 1.25Dose-dependent decrease (ED₅₀ = 480 ± 14 µg/kg)

Table 2: Effect of Sustained this compound Administration on Locus Coeruleus Noradrenaline (NA) Neuron Firing Rate in Rats [3]

Treatment DurationDaily Dose (mg/kg)% Decrease in Firing Rate
2 days1.2552%
2 days2.568%
2 days5.081%
2 days10.083%
7 days2.566%
21 days2.580%

Table 3: Effect of Acute Intravenous this compound on Ventral Tegmental Area (VTA) Dopamine (DA) Neuron Firing in Rats [4][5]

Dose (mg/kg, i.v.)Effect on Average Firing FrequencyEffect on Burst Firing
0.625 - 20No significant changeIncreased

Table 4: Effect of this compound on Dorsal Raphe Serotonin (5-HT) Neuron Firing Rate in Rats [3]

TreatmentEffect on 5-HT Neuron Firing Rate
Acute and Long-termUnaltered

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

For In Vivo Applications (Intraperitoneal Injection):

  • Vehicle: Use sterile 0.9% isotonic saline.

  • Preparation: this compound mesylate is soluble in saline.[7] Dissolve the desired amount of this compound mesylate directly in the saline.

  • Example Concentration: For a 10 mg/kg dose in a 250g rat with an injection volume of 2 ml/kg, you would need a final concentration of 5 mg/ml.

  • Storage: Prepare fresh on the day of the experiment.

For In Vitro Slice Perfusion (Bath Application):

  • Solvent for Stock Solution: this compound mesylate is soluble in water, DMSO, and ethanol.[3] A concentrated stock solution can be prepared in water or DMSO.

  • Stock Solution Preparation:

    • Water-based stock: The solubility of this compound mesylate in PBS (pH 7.2) is approximately 10 mg/ml.[3]

    • DMSO-based stock: The solubility in DMSO is approximately 20 mg/ml.[3]

  • Working Solution Preparation:

    • Prepare your standard artificial cerebrospinal fluid (aCSF).

    • On the day of the experiment, dilute the this compound stock solution into the aCSF to achieve the final desired concentration.

    • Ensure the final concentration of DMSO is minimal (ideally ≤ 0.1%) to avoid solvent effects.

  • Storage: Do not store aqueous working solutions for more than one day.[3] Frozen aliquots of the DMSO stock can be stored at -20°C for up to 3 months.

Protocol 2: In Vivo Extracellular Single-Unit Recording
  • Animal Preparation: Anesthetize the animal (e.g., with chloral (B1216628) hydrate (B1144303) or urethane) and place it in a stereotaxic frame.

  • Surgical Procedure: Perform a craniotomy over the brain region of interest (e.g., locus coeruleus, VTA).

  • Electrode Placement: Slowly lower a recording microelectrode to the target coordinates.

  • Baseline Recording: Once a stable single unit is isolated, record baseline firing activity for a sufficient period (e.g., 15-20 minutes).

  • This compound Administration:

    • Acute: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.).

    • Chronic: Use subcutaneously implanted osmotic minipumps for continuous delivery.[3][7]

  • Post-Administration Recording: Continue recording the activity of the same neuron to observe the effects of the drug.

  • Data Analysis: Compare the firing rate, firing pattern, and spike waveform before and after drug administration.

Protocol 3: In Vitro Brain Slice Electrophysiology
  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated slicing solution.

  • Slice Recovery: Allow slices to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.

  • Establish Recording: Obtain a stable whole-cell patch-clamp or extracellular field potential recording.

  • Baseline Recording: Record baseline neuronal activity or synaptic responses for 10-20 minutes.

  • This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound.

  • Effect Recording: Record the changes in neuronal activity or synaptic transmission during this compound application until a steady state is reached.

  • Washout: Perfuse the slice with drug-free aCSF to determine if the effects of this compound are reversible.

Visualizations

Reboxetine_Signaling_Pathway cluster_0 Presynaptic Noradrenergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) in Vesicle NE_Release NE Release NE_Vesicle->NE_Release NE_Transporter Norepinephrine Transporter (NET) Action_Potential Action Potential Action_Potential->NE_Vesicle Triggers NE_Synapse Norepinephrine (NE) NE_Release->NE_Synapse Increases NE_Synapse->NE_Transporter Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binds to This compound This compound This compound->NE_Transporter Blocks Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Activates

Caption: this compound's mechanism of action.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia & Surgery) Electrode Electrode Placement & Single-Unit Isolation Animal_Prep->Electrode Slice_Prep Brain Slice Preparation Slice_Prep->Electrode Reboxetine_Sol Prepare this compound Solution Drug_App This compound Application (Perfusion/Injection) Reboxetine_Sol->Drug_App Baseline Baseline Recording (15-20 min) Electrode->Baseline Baseline->Drug_App Effect_Rec Record Drug Effect Drug_App->Effect_Rec Washout Washout Effect_Rec->Washout Spike_Sort Spike Sorting & Data Processing Washout->Spike_Sort Analysis Compare Firing Rate, Pattern, & SNR Spike_Sort->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: Experimental workflow with this compound.

References

controlling for reboxetine's effects on food intake and body weight in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of reboxetine on food intake and body weight.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does this compound administration lead to changes in food intake and body weight?

A1: this compound is a selective norepinephrine (B1679862) reuptake inhibitor (NRI)[1][2]. By blocking the norepinephrine transporter (NET), it increases the levels of norepinephrine in the synapse. Norepinephrine is a key neurotransmitter in the regulation of appetite and energy homeostasis[3][4]. The increased noradrenergic activity is believed to enhance appetite control and satiety, which can lead to reduced food intake (anorexia) and subsequent weight loss[5][6]. Some evidence also suggests that this compound might have a minor inhibitory effect on serotonin (B10506) re-uptake, a system also heavily implicated in appetite regulation[5][6].

Q2: My study's primary focus is not on metabolism, but the weight loss in my this compound group is confounding my results. How can I control for this?

A2: This is a common issue. The most rigorous method to control for the anorectic effects of a drug is to implement a pair-feeding experimental design. In this setup, a control group (the "pair-fed" group) is given the same amount of food that the this compound-treated animals consumed the previous day. This ensures that the caloric intake between the drug-treated group and the pair-fed control group is identical. By comparing the this compound group to the pair-fed group, you can determine if the drug's effects on your primary outcome are independent of its effects on food intake and body weight[7]. A standard vehicle-treated ad libitum fed group should also be included for a three-way comparison.

Q3: I am observing significant variability in food intake measurements in my rodent studies. How can I improve accuracy?

A3: Accurate measurement of food intake in rodents is crucial but can be challenging[8]. Here are some troubleshooting tips:

  • Minimize Spillage: Use specialized food hoppers that prevent animals from scattering food pellets. If spillage occurs, collect and weigh the spilled food to subtract from the total amount provided.

  • Account for Debris: Bedding, feces, and other materials can contaminate the food supply. Regularly check for and remove any debris before weighing the remaining food.

  • Use Appropriate Equipment: For high precision, automated weighing systems can continuously monitor food consumption, providing detailed data on meal patterns and reducing labor[9]. However, manual weighing with a precise digital scale (accuracy to 0.1g) at the same time each day is a reliable and cost-effective method[10].

  • Consistent Diet Form: Use a consistent diet form (e.g., pellets vs. powder). Powdered diets can be harder to measure accurately due to spillage.

  • Acclimatization: Allow animals sufficient time to acclimate to the specific housing and feeding conditions before the experiment begins to ensure stable baseline measurements.

Q4: What is a typical dose of this compound used in animal studies, and what are the expected effects?

A4: Dosages in rodent studies typically range from 3 mg/kg to 30 mg/kg, administered intraperitoneally (i.p.)[11]. The effects are dose-dependent. For example, studies have shown that this compound at 10 and 30 mg/kg can significantly decrease immobility in the forced swim test, a behavioral paradigm used to predict antidepressant activity[11][12]. These doses are also expected to produce effects on food intake and body weight. It is critical to conduct a dose-response study to determine the optimal dose for your specific research question and animal model.

Quantitative Data Summary

The following tables summarize quantitative data on this compound's effects on body weight from clinical case reports and studies.

Table 1: Human Case Study - this compound-Associated Weight Change

Subject DetailsDrug & DosageDurationBaseline Weight/BMIFinal Weight/BMIAverage Weight Loss
44-year-old femaleThis compound, 12 mg/day11 months55.0 kg / 21.4 kg/m ²43.0 kg / 16.8 kg/m ²~0.5 kg per fortnight[5]

Table 2: Clinical Study - this compound as an Adjunct to Olanzapine

Treatment GroupDrug & DosageDurationMean Weight Gain (± SD)Patients with ≥7% Weight GainPatients with No/Negative Weight Change
Olanzapine + this compoundOlanzapine 10 mg/day + this compound 4 mg/day6 weeks3.31 kg (± 2.73)19.4% (6 of 31)22.6% (7 of 31)[13]
Olanzapine + PlaceboOlanzapine 10 mg/day + Placebo6 weeks4.91 kg (± 2.45)46.4% (13 of 28)3.6% (1 of 28)[13]

Experimental Protocols

Protocol 1: Pair-Feeding Study to Control for this compound-Induced Anorexia

This protocol is adapted from methodologies designed to distinguish between effects caused by reduced food intake versus direct pharmacological action[7].

Objective: To assess whether the effects of this compound on a specific outcome (e.g., behavior, gene expression) are independent of its effect on food intake.

Animal Model: Male Wistar rats (or other appropriate rodent model).

Groups (Minimum of 3):

  • This compound Group: Receives this compound at the desired dose (e.g., 10 mg/kg, i.p.) and has ad libitum (free) access to food and water.

  • Pair-Fed Control Group: Receives a vehicle injection (e.g., saline). Each animal in this group is provided with the exact amount of food consumed by its yoked partner in the this compound Group on the previous day. Water is available ad libitum.

  • Ad Libitum Control Group: Receives a vehicle injection and has ad libitum access to both food and water.

Methodology:

  • Acclimatization: Individually house all animals for at least one week before the study begins to allow them to adapt to the cages and measurement procedures[14].

  • Baseline Measurement: For 3-5 days before treatment, measure daily food intake and body weight for all animals to establish a stable baseline[15].

  • Yoking: "Yoke" or partner each animal in the Pair-Fed group to a specific animal in the this compound group.

  • Daily Procedure (during the experiment):

    • At a consistent time each day (e.g., 09:00), weigh all animals.

    • Administer this compound or vehicle via the chosen route (e.g., i.p. injection).

    • Measure the amount of food consumed by the this compound Group over the past 24 hours. Account for any spillage.

    • Provide the yoked animal in the Pair-Fed group with that precise amount of food for the next 24-hour period.

    • Provide the this compound and Ad Libitum Control groups with fresh, pre-weighed food.

  • Data Analysis: Compare the primary outcome measure (e.g., performance in a behavioral test) between all three groups. If the this compound group differs from the Ad Libitum Control group but not from the Pair-Fed group, the effect is likely due to reduced caloric intake. If the this compound group differs from both control groups, the effect is likely a direct pharmacological action of the drug.

Protocol 2: Standard Measurement of Food Intake and Body Weight

Objective: To accurately measure daily food consumption and body weight in rodents.

Methodology:

  • Housing: House animals individually to prevent social housing effects from influencing feeding behavior and to ensure accurate individual measurements[14].

  • Body Weight Measurement:

    • Use a calibrated digital scale with a precision of at least 0.1 grams.

    • Weigh each animal at the same time every day to minimize diurnal variations.

    • Record the weight in a standardized lab notebook or spreadsheet.

  • Food Intake Measurement (Manual Method):

    • Provide a known, pre-weighed amount of food in a hopper designed to minimize spillage.

    • After a 24-hour period, remove the hopper and weigh the remaining food.

    • Carefully collect and weigh any spilled food (spillage) from the cage bottom.

    • Calculate daily food intake using the formula: Food Intake = (Initial Food Weight) - (Remaining Food Weight) - (Spillage Weight)[9]

Visualizations

Reboxetine_Pathway cluster_synapse Noradrenergic Synapse cluster_outcome Physiological Outcome REB This compound NET Norepinephrine Transporter (NET) REB->NET Inhibition PreSyn Presynaptic Neuron NE Norepinephrine PreSyn->NE Release PostSyn Postsynaptic Neuron ADR Adrenergic Receptors NE->ADR Binding Appetite Appetite Regulation Centers (e.g., Hypothalamus) ADR->Appetite Signal Transduction SynSpace->NET Reuptake FoodIntake Decreased Food Intake Appetite->FoodIntake WeightLoss Weight Loss FoodIntake->WeightLoss

Caption: Mechanism of this compound's effect on appetite.

Pair_Feeding_Workflow cluster_setup Phase 1: Setup & Baseline cluster_daily Phase 2: Daily Experimental Cycle (Repeat) cluster_analysis Phase 3: Analysis start Start: Individually House Animals acclimate Acclimatize to Housing (1 week) start->acclimate baseline Measure Baseline Body Weight & Food Intake (3-5 days) acclimate->baseline assign Assign to Groups: 1. This compound (Ad Lib) 2. Pair-Fed (Vehicle) 3. Control (Ad Lib, Vehicle) baseline->assign measure_bw Day X: Weigh All Animals assign->measure_bw administer Administer this compound or Vehicle measure_bw->administer measure_intake Measure Previous 24h Food Intake of this compound Group administer->measure_intake provide_food Provide Food for Next 24h measure_intake->provide_food provide_food->measure_bw Next Day end_study End of Study provide_food->end_study data_analysis Analyze Primary Outcome (e.g., Behavior, Biomarkers) end_study->data_analysis compare Compare Results Across All Three Groups data_analysis->compare conclusion Draw Conclusions: Effect due to Drug or Caloric Intake? compare->conclusion

Caption: Experimental workflow for a pair-feeding study.

Troubleshooting_Logic cluster_pf_outcome Pair-Feeding Outcome Analysis start Problem: This compound is confounding non-metabolic results. q1 Is the confounding effect due to weight loss / reduced food intake? start->q1 implement_pf Action: Implement a Pair-Feeding Study Design. q1->implement_pf Yes other_effect Consider other off-target effects of this compound. Review literature for alternative mechanisms. q1->other_effect No result1 Result: This compound Group ≠ Ad Lib Control This compound Group = Pair-Fed Control implement_pf->result1 result2 Result: This compound Group ≠ Ad Lib Control This compound Group ≠ Pair-Fed Control implement_pf->result2 conclusion1 Conclusion: The observed effect is likely mediated by reduced caloric intake. result1->conclusion1 conclusion2 Conclusion: The observed effect is a direct pharmacological action of this compound. result2->conclusion2

Caption: Troubleshooting logic for confounding metabolic effects.

References

Technical Support Center: Minimizing Stress-Induced Confounds in Behavioral Studies with Reboxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing behavioral studies involving reboxetine, with a specific focus on mitigating stress-related confounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective norepinephrine (B1679862) reuptake inhibitor (NRI)[1][2][3]. It functions by binding to the norepinephrine transporter (NET) on presynaptic neurons, which blocks the reuptake of norepinephrine from the synaptic cleft[1][2][4]. This action increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission[5]. This compound has a low affinity for other neurotransmitter transporters and receptors, making it highly selective for the noradrenergic system[1][2][3].

Q2: Can this compound itself induce stress-like or anxiogenic effects that could confound behavioral results?

A2: Yes, this is a critical consideration. The noradrenergic system is deeply involved in the body's "fight or flight" response and stress reactions[6]. By increasing noradrenergic activity, this compound can produce physiological and behavioral effects that mimic a stress response. Acute administration of this compound has been shown to stimulate the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased levels of stress hormones like cortisol and ACTH in both healthy human subjects and animal models[7][8][9][10]. Common side effects reported in humans include agitation, anxiety, increased heart rate, and insomnia, which can be interpreted as a state of hyperarousal[11][12][13]. Therefore, it is crucial to differentiate the intended therapeutic effects from potential stress-related confounds.

Q3: How does experimental stress interact with the effects of this compound?

A3: Experimental stressors, such as tail pinch or forced swimming, also activate the noradrenergic system and the HPA axis[14][15][16][17]. When this compound is administered prior to a stressor, it can potentiate the stress-induced increase in extracellular norepinephrine[18]. This interaction can lead to an amplified physiological and behavioral response compared to either the drug or the stressor alone. For example, in rats, this compound pretreatment significantly enhanced the norepinephrine and dopamine (B1211576) efflux in the frontal cortex caused by tail pinch stress[18]. This synergy must be accounted for in experimental design and data interpretation.

Q4: What are the best practices for habituation and handling to minimize baseline stress in animals treated with this compound?

A4: To minimize baseline stress, a robust habituation and handling protocol is essential. Animals should be acclimated to the housing facility for at least one to two weeks before any procedures begin. Daily handling for 5-10 minutes per animal for several days leading up to the experiment can significantly reduce the stress response to injections and behavioral testing. All procedures, including injections, should be performed in a separate, dedicated room from the primary housing area to avoid associating the home cage with stressful events. Sham injections with the vehicle solution should be administered to control animals to account for the stress of the injection procedure itself.

Q5: How does the route and timing of this compound administration influence its potential to cause stress?

A5: The route and timing are critical variables. Intraperitoneal (i.p.) injections, a common administration route in rodent studies, are inherently stressful. The stress of handling and the injection can cause a transient increase in corticosterone[19]. To mitigate this, researchers can consider less stressful methods for chronic studies, such as administration via drinking water, diet, or osmotic minipumps[20][21]. The timing of administration relative to behavioral testing is also crucial. Acute administration shortly before a test is more likely to cause confounding effects from rising norepinephrine and HPA axis activation[8][9]. Chronic administration (e.g., 14-21 days) may lead to adaptive changes in the noradrenergic system and a normalization of the HPA axis, potentially reducing acute stress-like effects[7][9][18][20].

Troubleshooting Guide

Observed Problem Potential Cause(s) Related to this compound & Stress Recommended Solution(s)
Increased locomotor activity or hyperactivity in open-field tests. Acute anxiogenic or activating effects of this compound due to sudden increases in norepinephrine.[11] This can be mistaken for an antidepressant-like effect in some models.Allow for a longer acclimation period after drug administration before testing. Test at various time points post-injection to establish a stable behavioral window. Consider chronic dosing, which may normalize locomotor activity.[20]
High inter-individual variability in behavioral data. Differential stress responses to handling and injection. Interaction between individual stress susceptibility and this compound's effects on the HPA axis.Implement a rigorous handling and habituation protocol for all animals. Screen animals for baseline anxiety levels (e.g., using an elevated plus maze) and use stratified randomization for treatment groups.
Decreased exploration or avoidance behavior in novelty-based tasks (e.g., elevated plus maze, light-dark box). This compound may be inducing an anxiogenic-like state, confounding the interpretation of anxiety-related behaviors.[12][21]Administer a separate cohort of animals with a known anxiolytic (e.g., diazepam) as a positive control to validate the assay. Measure physiological stress markers (e.g., corticosterone) to correlate with behavior.
No significant effect of this compound in a validated antidepressant model (e.g., forced swim test). The stress of the test paradigm itself may be masking the drug's effect due to a ceiling effect on noradrenergic activation. Incorrect dosage or administration timing.Optimize the dose-response curve for your specific animal strain and model.[17][22] Increase the time between drug administration and testing to avoid acute activation confounds. Ensure the stressor intensity is not excessive.
Contradictory results between acute and chronic dosing regimens. Acute administration can stimulate the HPA axis, while chronic treatment may lead to its normalization or downregulation.[7][9] Neuroadaptive changes (e.g., receptor sensitivity) occur with long-term treatment.Clearly define the study's objective: to model acute or chronic treatment effects. If studying chronic effects, ensure the treatment duration is sufficient (typically ≥14 days) to allow for neuroadaptation.[18][22]

Quantitative Data Summary

Table 1: this compound Dosage and Administration in Rodent Behavioral Studies
SpeciesRoute of AdministrationDosage RangeStudy DurationKey FindingsReference(s)
RatIntraperitoneal (i.p.)3, 10, 30 mg/kgAcuteDose-dependent decrease in immobility in the forced swim test.[17]
RatIntraperitoneal (i.p.)2.5, 5, 10 mg/kgSub-acute (2 days) & Chronic (14 days)Reduced immobility in forced swim test; attenuated hyperactivity in olfactory bulbectomy model after 14 days.[22]
RatDietaryNot specifiedChronic (21 days)Relatively ineffective in altering anxiety-like behavior in the open field.[21]
RatIntraperitoneal (i.p.)5 mg/kgChronic (5 weeks)Normalized sucrose (B13894) intake decrease caused by chronic mild stress.[23]
MouseIntraperitoneal (i.p.)Not specifiedAcute & ChronicAcute and chronic administration decreased spontaneous locomotor activity.[20]
MouseIntraperitoneal (i.p.)20 mg/kg/dayChronic (3 weeks)Increased mobility in the tail suspension test.[24]
Table 2: Effects of this compound on Stress-Related Hormones and Neurotransmitters
SubjectThis compound DoseAdministrationMeasured Parameter(s)ResultReference(s)
Healthy Human Males4 mgAcute (Oral)Cortisol, ACTHSignificant stimulation/increase compared to placebo.[8][25]
Depressed Patients8 mg/dayChronic (5 weeks)HPA Axis Activity (DEX/CRH Test)Gradual reduction/normalization of HPA axis hyperactivity.[7][26]
Rats30 mg/kgAcute (i.p.)Serum Corticosterone (B1669441) (post-FST)Modest, non-significant attenuation of stress-induced increase.[17]
Rats0.3 - 20.0 mg/kgAcute (i.p.)Extracellular Norepinephrine, Dopamine (Frontal Cortex)Dose-dependent increase in norepinephrine; increase in dopamine at highest dose. Potentiated stress-induced increases.[18]
RatsNot specifiedChronic (14 days)Basal Extracellular Norepinephrine, Dopamine (Frontal Cortex)Elevated basal concentrations.[18]

Experimental Protocols

Protocol 1: this compound Administration in Rodents (Acute i.p. Injection)
  • Preparation: Dissolve this compound mesylate in a sterile vehicle (e.g., 0.9% saline or distilled water). The solution should be prepared fresh daily and protected from light.

  • Dosage Calculation: Calculate the injection volume for each animal based on its most recent body weight. A typical injection volume is 5-10 ml/kg.

  • Handling: Gently remove the animal from its home cage and restrain it securely but without causing undue distress. For rats, the intraperitoneal (i.p.) injection site is typically in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine, blood) is drawn back, then depress the plunger smoothly.

  • Post-Injection: Return the animal to its home cage or a clean holding cage.

  • Control Group: Administer an equivalent volume of the vehicle solution to control animals using the exact same procedure.

  • Timing: Conduct behavioral testing at a predetermined time post-injection (e.g., 30-60 minutes) to ensure peak drug efficacy and consistency across subjects.

Protocol 2: Forced Swim Test (FST) with this compound Pre-treatment

This protocol is adapted from methodologies used in rodent behavioral neuroscience.[17][27]

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (approx. 30 cm).

  • Habituation (Day 1):

    • Administer this compound or vehicle 60 minutes prior to the session.

    • Place each animal individually into the water-filled cylinder for a 15-minute pre-test session.

    • Remove the animal, dry it thoroughly with a towel, and return it to its home cage. This initial exposure induces a state of helplessness on the subsequent day.

  • Testing (Day 2):

    • Administer this compound or vehicle 60 minutes prior to the test, following the same dosing regimen as Day 1.[27]

    • Place the animal back into the cylinder for a 5-minute test session.

    • Record the entire session with a video camera for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water. Active behaviors like swimming and climbing are scored separately.

  • Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant decrease in immobility is indicative of an antidepressant-like effect.

Protocol 3: Measurement of Serum Corticosterone
  • Sample Collection:

    • Blood samples should be collected at a consistent time of day (typically at the nadir or peak of the circadian rhythm) to minimize variability.

    • For terminal studies, trunk blood is collected immediately following rapid decapitation. For longitudinal studies, blood can be collected from the tail vein or saphenous vein.

    • To minimize collection-induced stress, ensure the procedure is performed quickly (< 2-3 minutes from first disturbing the animal).

  • Sample Processing:

    • Collect blood into serum separator tubes.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (serum) and store it at -80°C until analysis.

  • Quantification:

    • Use a commercially available Corticosterone ELISA or RIA kit, following the manufacturer's instructions.

    • Run all samples in duplicate or triplicate for accuracy.

    • Generate a standard curve and use it to calculate the concentration of corticosterone in each sample.

  • Data Analysis: Compare corticosterone levels across different treatment groups. This can be used to verify the HPA axis activation by a stressor or modulation by this compound treatment.[17]

Mandatory Visualizations

Reboxetine_Signaling_Pathway cluster_0 cluster_1 This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Binds & Inhibits Presynaptic Presynaptic Noradrenergic Neuron SynapticCleft Synaptic Cleft SynapticCleft->NET Reuptake Postsynaptic Postsynaptic Neuron NE_Cleft NE NE_Vesicle Norepinephrine (NE) NE_Vesicle->SynapticCleft Release AdrenergicReceptor Adrenergic Receptors (α, β) NE_Cleft->AdrenergicReceptor Binds Signal Downstream Signaling & Neuronal Response AdrenergicReceptor->Signal Activates

Caption: Mechanism of Action of this compound.

Experimental_Workflow Acclimation 1. Animal Acclimation & Handling (1-2 weeks) Baseline 2. Baseline Behavioral Screening (Optional) Acclimation->Baseline Grouping 3. Randomization into Treatment Groups Baseline->Grouping Treatment 4. Drug Administration (this compound vs. Vehicle) Acute or Chronic Grouping->Treatment Behavior 5. Behavioral Testing (e.g., FST, Open Field) Treatment->Behavior Physiology 6. Physiological Measures (e.g., Blood Collection for Corticosterone Assay) Behavior->Physiology Analysis 7. Data Analysis & Interpretation Physiology->Analysis

Caption: Workflow for a Preclinical Behavioral Study.

Troubleshooting_Logic Start Unexpected Behavioral Outcome Observed CheckStress Is the behavior consistent with a stress/anxiety response? Start->CheckStress CheckDose Is the dose and timing appropriate? CheckStress->CheckDose No Sol_Stress SOLUTION: - Measure corticosterone - Increase habituation period - Modify test parameters CheckStress->Sol_Stress Yes CheckControls Are vehicle and positive controls behaving as expected? CheckDose->CheckControls Yes Sol_Dose SOLUTION: - Conduct dose-response study - Adjust time between injection & test - Consider chronic administration CheckDose->Sol_Dose No ReEvaluate Re-evaluate hypothesis and experimental design CheckControls->ReEvaluate No CheckControls->ReEvaluate Yes Sol_Stress->ReEvaluate Sol_Dose->ReEvaluate Sol_Controls SOLUTION: - Check drug/vehicle preparation - Review handling procedures - Validate experimental paradigm Sol_Controls->ReEvaluate

Caption: Troubleshooting Logic for Unexpected Results.

References

Validation & Comparative

A Comparative Analysis of Reboxetine and Atomoxetine in Preclinical Models of ADHD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two selective norepinephrine (B1679862) reuptake inhibitors (NRIs), reboxetine and atomoxetine (B1665822), in animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). By presenting supporting experimental data, detailed methodologies, and visual representations of pathways and workflows, this document aims to inform preclinical research and drug development in the field of ADHD therapeutics.

Introduction

Atomoxetine is a well-established non-stimulant medication for ADHD, while this compound, primarily marketed as an antidepressant, has shown potential for ADHD treatment due to its similar mechanism of action.[1] Both drugs selectively inhibit the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine and, to a lesser extent, dopamine (B1211576) in the prefrontal cortex.[2][3] This guide delves into the preclinical evidence from rodent models to compare their effects on core ADHD-like behaviors: inattention and impulsivity.

Mechanism of Action

Both this compound and atomoxetine exert their primary therapeutic effects by blocking the norepinephrine transporter (NET). This inhibition prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of norepinephrine. In the prefrontal cortex, where dopamine transporters are less abundant, NET is also responsible for the reuptake of dopamine. Consequently, the inhibition of NET by these drugs also leads to an increase in extracellular dopamine levels in this brain region, which is crucial for executive functions like attention and impulse control.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles Synaptic_Cleft NE NE_Vesicle->Synaptic_Cleft Release DA_Vesicle Dopamine (DA) Vesicles Synaptic_Cleft_PFC DA (in PFC) DA_Vesicle->Synaptic_Cleft_PFC Release (PFC) NE_Receptor Postsynaptic NE Receptors Synaptic_Cleft->NE_Receptor Binds NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake DA_Receptor Postsynaptic DA Receptors (PFC) Synaptic_Cleft_PFC->DA_Receptor Binds Synaptic_Cleft_PFC->NET Reuptake (PFC) NET->NE_Vesicle NET->DA_Vesicle This compound This compound This compound->NET Inhibits Atomoxetine Atomoxetine Atomoxetine->NET Inhibits

Mechanism of Action of this compound and Atomoxetine.

Behavioral Efficacy in Rodent Models

The five-choice serial reaction time task (5-CSRTT) is a widely used behavioral paradigm to assess attention and impulsivity in rodents, modeling key aspects of ADHD. The following tables summarize the comparative effects of this compound and atomoxetine in this task.

Effects on Attention (Accuracy)
DrugAnimal ModelDoses (mg/kg)Effect on AccuracyStudy
Atomoxetine Rats (Variable ITI)0.0 - 0.3 (i.p.)Dose-dependent improvement[4]
This compound Rats (Variable ITI)0.0 - 1.0 (i.p.)No significant improvement in the whole population; improvement in poor performers[4]
Atomoxetine Spontaneously Hypertensive Rat (SHR)Not specifiedNo significant effects[5]
Methylphenidate Spontaneously Hypertensive Rat (SHR)Not specifiedIncreased incorrect responding (decreased accuracy) at a single dose[5]
Effects on Impulsivity (Premature Responses)
DrugAnimal ModelDoses (mg/kg)Effect on Premature ResponsesStudy
Atomoxetine Rats (Fixed ITI)0.3 (i.p.)Significant reduction[4]
Atomoxetine Rats (Variable ITI)0.0 - 0.3 (i.p.)Dose-dependent reduction[4]
This compound Rats (Variable ITI)0.0 - 1.0 (i.p.)Significant reduction in poor performers[4]
Atomoxetine Rats (Prolonged ITI)0.5 - 2.0Decreased premature responding[6]
Atomoxetine Spontaneously Hypertensive Rat (SHR)Not specifiedNo significant effects[5]

Neurochemical Effects

Studies using in vivo microdialysis have investigated the impact of these drugs on extracellular neurotransmitter levels in the prefrontal cortex (PFC), a key brain region implicated in ADHD pathophysiology.

DrugAnimal ModelDose (mg/kg)Effect on Extracellular Neurotransmitters in PFCStudy
Atomoxetine Juvenile SHRs and WKY rats3 (systemic)Similar increases in norepinephrine and dopamine; no effect on serotonin[2]
This compound Rats10 (i.p.)112% increase in norepinephrine[7]

Experimental Protocols

Five-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a test of sustained and selective attention and impulsivity. The general protocol involves training rats to detect a brief visual stimulus presented in one of five apertures.

  • Apparatus: A modular operant chamber with five square apertures arranged in a horizontal arc on one wall. Each aperture can be illuminated. A food magazine is located on the opposite wall.

  • Training: Rats are typically food-restricted to maintain 85-90% of their free-feeding body weight. They undergo several stages of training, starting with simple tasks and progressing to the full 5-CSRTT.

  • Testing: A trial begins with the illumination of the magazine light. A nose poke into the magazine initiates the inter-trial interval (ITI). At the end of the ITI, a brief light stimulus is presented in one of the five apertures.

    • Correct Response: A nose poke into the illuminated aperture within a limited hold period results in the delivery of a food reward.

    • Incorrect Response: A nose poke into a non-illuminated aperture is recorded as an incorrect response and results in a time-out period.

    • Omission: Failure to respond within the limited hold period is recorded as an omission.

    • Premature Response: A nose poke into any aperture before the stimulus is presented is recorded as a premature response (a measure of impulsivity).

  • Drug Administration: Drugs are typically administered intraperitoneally (i.p.) or orally (p.o.) at specified times before the behavioral testing session.

start Start Session trial_start Trial Begins start->trial_start end End Session trial_start->end Session Time Ends magazine_light Magazine Light On trial_start->magazine_light nose_poke Rat Nose Pokes Magazine magazine_light->nose_poke iti Inter-Trial Interval (ITI) nose_poke->iti Yes stimulus Brief Light Stimulus in One of 5 Apertures iti->stimulus premature Premature Response Recorded iti->premature Response before stimulus response Rat Responds within Time Limit? stimulus->response correct_response Correct Aperture? response->correct_response Yes omission Omission Recorded response->omission No reward Food Reward Delivered correct_response->reward Yes incorrect Incorrect Response Recorded correct_response->incorrect No reward->trial_start timeout Time-Out Period incorrect->timeout timeout->trial_start omission->trial_start premature->timeout

Experimental Workflow for the 5-CSRTT.
In Vivo Microdialysis

This technique is used to measure extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

  • Surgical Procedure: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex).

  • Microdialysis Probe: A microdialysis probe is inserted into the guide cannula. The probe has a semi-permeable membrane at its tip.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular fluid diffuse across the membrane into the aCSF.

  • Sample Collection: The aCSF (dialysate) is collected at regular intervals.

  • Analysis: The concentration of neurotransmitters in the dialysate is quantified using techniques like high-performance liquid chromatography (HPLC).

Discussion and Conclusion

The preclinical data from animal models suggest that both this compound and atomoxetine can modulate behaviors relevant to ADHD, primarily through their action as norepinephrine reuptake inhibitors.

In tasks assessing attention and impulsivity, atomoxetine appears to have a more consistent and dose-dependent effect in improving both domains in standard rat models.[4] this compound's effects are less consistent across the general population of animals but show efficacy in subgroups with poorer baseline performance.[4] In the Spontaneously Hypertensive Rat (SHR) model of ADHD, the effects of both drugs on these measures were not significant, suggesting that the 5-CSRTT may not be the most sensitive task for detecting the therapeutic effects of these compounds in this specific animal model.[5]

Neurochemically, both drugs effectively increase norepinephrine levels in the prefrontal cortex.[2][7] Atomoxetine has also been shown to increase dopamine levels in this region, which is a critical aspect of its therapeutic effect.[2]

References

A Comparative Guide to Validating Reboxetine's Target Engagement in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies used to validate the central nervous system (CNS) target engagement of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI). By presenting supporting experimental data from preclinical and clinical studies, this document aims to offer a comprehensive resource for researchers in the field of neuropharmacology and drug development. We will explore key techniques, compare this compound's performance with other relevant compounds, and provide detailed experimental protocols.

Introduction to this compound and Target Engagement

This compound is an antidepressant that primarily functions by inhibiting the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1][2] By blocking this transporter, this compound increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. Validating that a drug like this compound effectively binds to and occupies its intended target in the CNS is a critical step in drug development. This process, known as target engagement, provides crucial evidence of the drug's mechanism of action and helps to establish a dose-response relationship.

Methods for Validating NET Engagement

Two primary in vivo techniques are widely used to validate the target engagement of norepinephrine reuptake inhibitors in the CNS:

  • In Vivo Microdialysis: This technique directly measures the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. It provides a functional readout of transporter inhibition.

  • Positron Emission Tomography (PET): A non-invasive imaging technique that allows for the visualization and quantification of transporter occupancy in the living human brain. This is achieved by using a radiolabeled ligand that binds to the target transporter.

Comparative Analysis of this compound and Alternatives

The following sections provide a comparative analysis of this compound with other selective NRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs) based on their binding affinities, effects on extracellular norepinephrine levels, and transporter occupancy.

Data Presentation: Binding Affinities and In Vivo Effects

The following tables summarize key quantitative data for this compound and a selection of comparator compounds.

Table 1: Comparative In Vitro Binding Affinities (Ki, nM) for Monoamine Transporters

CompoundNorepinephrine Transporter (NET)Serotonin (B10506) Transporter (SERT)Dopamine (B1211576) Transporter (DAT)
This compound 1.1 - 8.5[1][3]129 - 6900[1][3]>10,000 - 89000[1][3]
Atomoxetine 5[4]77[4]1451[4]
Desipramine 0.49 - 7.36[1]64 - 163[1]82,000 - >10,000[1]
Venlafaxine 248082-
Duloxetine 7.50.8240

A lower Ki value indicates a higher binding affinity.

Table 2: Comparative In Vivo Effects on Extracellular Norepinephrine (NE) Levels

CompoundSpeciesBrain RegionDoseMaximum Increase in Extracellular NE
This compound RatFrontal Cortex20 mg/kgPotentiated stress-induced increase[5]
Atomoxetine RatPrefrontal Cortex-3-fold increase[4]
Desipramine RatFrontal Cortex3-30 mg/kg, s.c.498%[3]
Venlafaxine RatFrontal Cortex3-30 mg/kg, s.c.403%[3]

Table 3: Comparative In Vivo Norepinephrine Transporter (NET) Occupancy

CompoundSpeciesMethodDose/Plasma ConcentrationNET Occupancy
This compound ---Data not readily available in reviewed literature
Atomoxetine Rhesus MonkeyPET with [11C]MRBIC50: 31 ± 10 ng/mL plasma[6]Dose-dependent[6]
Duloxetine HumanPET with (S,S)-[18F]FMeNER-D220-60 mg~30-40%[7]
Nortriptyline HumanPET with (S,S)-[18F]FMeNER-D275-200 mg~50-70%

Experimental Protocols

In Vivo Microdialysis for Extracellular Norepinephrine Measurement

This protocol outlines the general procedure for measuring extracellular norepinephrine levels in the rat brain.

Objective: To quantify changes in extracellular norepinephrine concentrations in a specific brain region following the administration of a test compound.

Materials:

  • Male Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, pH 7.4

  • Test compound (e.g., this compound) dissolved in vehicle

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow for a stabilization period of at least 60-90 minutes. Following stabilization, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

  • Drug Administration: Administer the test compound (e.g., this compound) via the desired route (e.g., intraperitoneal injection or through the dialysis probe).

  • Post-treatment Collection: Continue collecting dialysate samples at the same regular intervals for a predetermined period after drug administration.

  • Sample Analysis: Analyze the collected dialysate samples for norepinephrine content using HPLC-ECD.

  • Data Analysis: Express the norepinephrine concentrations in the post-treatment samples as a percentage of the average baseline concentration.

Positron Emission Tomography (PET) for NET Occupancy

This protocol provides a general overview of a PET study to determine NET occupancy in the human brain.

Objective: To quantify the percentage of norepinephrine transporters occupied by a drug at clinical doses.

Materials:

  • Human subjects (healthy volunteers or patients)

  • PET scanner

  • A suitable radioligand for NET (e.g., (S,S)-[18F]FMeNER-D2 or [11C]MRB)

  • Test drug (e.g., this compound)

  • Arterial line for blood sampling (for full kinetic modeling)

  • Equipment for plasma analysis

Procedure:

  • Subject Preparation: Subjects are typically required to fast before the scan. An intravenous line is inserted for radioligand injection, and an arterial line may be placed for blood sampling.

  • Baseline Scan: A baseline PET scan is performed following the injection of the radioligand to measure the baseline density of available norepinephrine transporters. Dynamic imaging is performed for a set duration (e.g., 90-120 minutes).

  • Drug Administration: The test drug is administered at a clinical dose. The timing of the second PET scan will depend on the pharmacokinetic profile of the drug.

  • Post-treatment Scan: A second PET scan is performed after drug administration to measure the binding of the radioligand to the remaining unoccupied transporters.

  • Blood Sampling and Analysis: Arterial blood samples are collected throughout the scans to measure the concentration of the radioligand in plasma, which is necessary for kinetic modeling.

  • Image Analysis: The PET images are reconstructed and analyzed. Brain regions of interest with high NET density (e.g., thalamus, locus coeruleus) and a reference region with low NET density (e.g., cerebellum or occipital cortex) are delineated.

  • Quantification of Occupancy: The binding potential (BP_ND) of the radioligand is calculated for both the baseline and post-treatment scans. The NET occupancy is then calculated as the percentage reduction in BP_ND after drug administration: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] x 100

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflows for its validation.

Experimental Workflow for In Vivo Microdialysis cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment surgery Surgical Implantation of Guide Cannula recovery Animal Recovery (Several Days) surgery->recovery probe_insertion Probe Insertion & Perfusion baseline Baseline Sample Collection probe_insertion->baseline drug_admin Drug Administration (e.g., this compound) baseline->drug_admin post_drug Post-Drug Sample Collection drug_admin->post_drug analysis HPLC-ECD Analysis of Norepinephrine data Data Analysis (% of Baseline) analysis->data

In Vivo Microdialysis Workflow

Logical Workflow for PET Occupancy Study cluster_scans PET Imaging Sessions cluster_analysis Data Analysis baseline_scan Baseline PET Scan (No Drug) drug_admin Drug Administration (e.g., this compound) baseline_scan->drug_admin bp_baseline Calculate Baseline Binding Potential (BP_ND) baseline_scan->bp_baseline post_drug_scan Post-Drug PET Scan drug_admin->post_drug_scan bp_postdrug Calculate Post-Drug Binding Potential (BP_ND) post_drug_scan->bp_postdrug occupancy Calculate NET Occupancy (% Reduction in BP_ND) bp_baseline->occupancy bp_postdrug->occupancy

PET Occupancy Study Workflow

This compound's Mechanism of Action and Downstream Signaling This compound This compound net Norepinephrine Transporter (NET) This compound->net Inhibits ne_synapse Increased Synaptic Norepinephrine net->ne_synapse Leads to adrenergic_receptors Adrenergic Receptors (e.g., β-adrenergic) ne_synapse->adrenergic_receptors Activates ac Adenylyl Cyclase adrenergic_receptors->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB (pCREB) pka->creb Phosphorylates gene_transcription Gene Transcription creb->gene_transcription Promotes bdnf BDNF (Brain-Derived Neurotrophic Factor) gene_transcription->bdnf Increases Expression of neuronal_plasticity Increased Neuronal Plasticity & Survival bdnf->neuronal_plasticity Promotes

This compound's Signaling Pathway

Conclusion

Validating the CNS target engagement of this compound relies on a combination of in vitro and in vivo techniques. While in vitro binding assays provide initial data on affinity and selectivity, in vivo methods like microdialysis and PET imaging are essential for confirming that the drug reaches its target in the brain and exerts its intended pharmacological effect at clinically relevant doses. The comparative data presented here highlight the selectivity of this compound for the norepinephrine transporter. Further PET imaging studies in humans would be beneficial to provide a more direct comparison of NET occupancy with other norepinephrine reuptake inhibitors. The elucidation of downstream signaling pathways provides a deeper understanding of the molecular mechanisms that may underlie the therapeutic effects of this compound. This comprehensive approach to target validation is crucial for the successful development of novel CNS therapeutics.

References

Comparative Analysis of Reboxetine and Venlafaxine on Social Interaction

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), and venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI), focusing on their effects on social interaction. The information presented herein is synthesized from preclinical and clinical studies to support research and development in psychopharmacology.

Introduction and Mechanisms of Action

This compound and venlafaxine are both antidepressant medications that modulate neurotransmitter activity in the brain, but they do so through distinct mechanisms which may influence their effects on social behavior.

  • This compound is a selective noradrenaline (norepinephrine) reuptake inhibitor (NRI).[1][2][3] It acts by binding to the norepinephrine transporter (NET) and blocking the reuptake of norepinephrine from the synaptic cleft.[1][2] This selectivity results in increased noradrenergic neurotransmission. This compound has a low affinity for other neurotransmitter transporters and receptors.[1]

  • Venlafaxine is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI).[4][5] Its mechanism involves the potent inhibition of both serotonin (B10506) and norepinephrine reuptake.[2][6] The action of venlafaxine is dose-dependent; at lower doses, it primarily inhibits serotonin reuptake, with norepinephrine reuptake inhibition becoming more significant at higher doses.[5][7] At very high doses, it may also weakly inhibit dopamine (B1211576) reuptake.[4][6] Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), have no significant affinity for muscarinic, histaminergic, or α-1 adrenergic receptors.[6][8]

The differential action on the serotonergic system is the key pharmacological distinction between the two compounds and may underlie variances in their clinical profiles concerning social anxiety and interaction.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 cluster_2 Postsynaptic Neuron presynaptic Presynaptic Neuron NE_Vesicle NE NE Norepinephrine (NE) NE_Vesicle->NE Release SER_Vesicle 5-HT SER Serotonin (5-HT) SER_Vesicle->SER Release NE_Receptor Adrenergic Receptor NE->NE_Receptor Binds NET NET NE->NET Reuptake SER_Receptor Serotonin Receptor SER->SER_Receptor Binds SERT SERT SER->SERT Reuptake postsynaptic Postsynaptic Neuron This compound This compound This compound->NET Blocks Venlafaxine Venlafaxine Venlafaxine->NET Blocks Venlafaxine->SERT Blocks

Caption: Comparative mechanism of this compound and Venlafaxine at the synapse.

Preclinical Evidence from Animal Models

Animal models provide a crucial framework for understanding the neurobiological basis of social behavior and the effects of pharmacological interventions. Studies often utilize paradigms such as the social interaction test, resident-intruder test, and chronic stress models.

Experimental Protocols:

A common preclinical model for assessing effects on social behavior is the chronic social stress paradigm.

Experimental_Workflow start Start: Select Male Rats acclimatization Acclimatization Period (e.g., 1 week) start->acclimatization baseline Baseline Behavioral Testing (e.g., Sucrose (B13894) Preference, Open Field) acclimatization->baseline randomization Randomization into Groups (Control, Stress+Vehicle, Stress+Drug) baseline->randomization stress_protocol Chronic Social Stress Protocol (e.g., Daily Social Defeat for 5 weeks) randomization->stress_protocol drug_admin Daily Drug Administration (e.g., this compound or Venlafaxine, 4 weeks) stress_protocol->drug_admin Parallel Treatment behavioral_tests Post-Treatment Behavioral Assays (e.g., Social Interaction, Forced Swim Test) drug_admin->behavioral_tests analysis Biochemical & Data Analysis (e.g., Hippocampal BDNF levels) behavioral_tests->analysis end End analysis->end

Caption: Workflow of a typical chronic social stress experiment in rats.

Comparative Preclinical Data:

Direct head-to-head preclinical studies on social interaction are limited. However, individual studies reveal drug-specific effects on behaviors relevant to social function.

ParameterThis compoundVenlafaxineAnimal ModelCitation
Social Stress Effects Ameliorated adverse effects of social stress; normalized motivation and reward sensitivity.Reversed depression-like behaviors (decreased locomotor activity and sucrose consumption) induced by stress.Chronic Social Stress (Rats)[9],[10]
Aggressive Behavior Not explicitly studied in available social interaction models.Acute treatment reduced aggression; chronic treatment increased aggression.Resident-Intruder Test (Rats)[11]
Depression-like Behavior Reduced immobility in forced swim test; reversed stress-induced decrease in sucrose intake.Improved depression-like behaviors in cuprizone-treated mice and CUMS rats.Olfactory Bulbectomy, Chronic Mild Stress (Rats), Cuprizone-induced (Mice)[12],[13],[14]
Cognitive Function Restored spatial learning and memory deficits in a depression model.Not explicitly studied in the context of social cognition in available literature.Neonatal Clomipramine Model (Rats)[15]
  • This compound: Studies show that chronic treatment with this compound can ameliorate the adverse behavioral effects of chronic social stress in rats, normalizing behaviors related to motivation and reward sensitivity.[9] In other models of depression, this compound has been shown to reduce depression-like behaviors and restore cognitive deficits.[12][15]

  • Venlafaxine: In the resident-intruder paradigm, the effects of venlafaxine on social interaction appear dependent on the duration of treatment.[11] Acute administration reduced aggressive behavior, while chronic treatment led to a marked increase in aggression.[11] In other stress-based models, venlafaxine has been shown to ameliorate depression-like behaviors.[10] Studies have also demonstrated its efficacy in treating behavioral disorders like fear and aggression in cats.[16]

Clinical Evidence in Humans

In humans, the effects on social interaction are often assessed in the context of treating Social Anxiety Disorder (SAD) or the anxiety features of Major Depressive Disorder (MDD).

Experimental Protocols:

Clinical trials typically involve randomized, controlled designs comparing the active drug to a placebo or another active medication over several weeks.

  • Participants: Patients diagnosed with MDD or SAD according to DSM criteria.

  • Intervention: Random allocation to receive either this compound (e.g., 4-8 mg/day) or venlafaxine XR (e.g., 75-225 mg/day).[17][18][19]

  • Assessments: Standardized rating scales are administered at baseline and at multiple time points throughout the study. Key scales include the Hamilton Depression Rating Scale (HAM-D), Hamilton Anxiety Scale (HAM-A), and the Liebowitz Social Anxiety Scale (LSAS).[17][18]

  • Primary Outcome: The primary efficacy measure is often the change from baseline in the total score of a relevant scale (e.g., HAM-D for depression, LSAS for social anxiety).[18]

Comparative Clinical Data:

Study TypePopulationKey FindingsOutcome MeasuresCitation
Open-Label, Randomized Major Depressive Disorder (MDD) with or without anxiety features (n=93)Venlafaxine XR showed significantly higher antidepressant response rates at week 10. For patients with anxious depression, this compound showed a significantly higher anxiety response rate at week 7 only.HAM-D, HAM-A[17]
Open-Label Comparison Major Depressive Disorder (MDD) (n=46)The antidepressant response to venlafaxine was reported to be better and appear earlier than the response to this compound.HAM-D, MADRS[20]
Double-Blind, Placebo-Controlled Social Anxiety Disorder (SAD) (n=434)Venlafaxine ER (75-225 mg/day) was significantly more effective than placebo and showed comparable efficacy and tolerability to paroxetine (B1678475) in treating SAD.Liebowitz Social Anxiety Scale (LSAS)[18][21]
  • Direct Comparison: An open-label study comparing this compound and venlafaxine XR for MDD with anxiety features found that while both were effective, venlafaxine had higher antidepressant response rates at the 10-week mark.[17] However, for the subgroup with anxious depression, this compound demonstrated a significantly higher response rate for anxiety symptoms specifically at week 7.[17] Another open-label study suggested that the antidepressant response to venlafaxine was better and emerged earlier than that of this compound.[20]

  • Social Anxiety Disorder: Venlafaxine is indicated for the treatment of social anxiety disorder.[4][8] Large-scale, double-blind, placebo-controlled trials have demonstrated that venlafaxine ER is an effective, safe, and well-tolerated treatment for SAD, with efficacy comparable to paroxetine, a selective serotonin reuptake inhibitor (SSRI).[18][21] this compound is not typically indicated for SAD, and clinical trial data for this specific indication is lacking.

Summary and Conclusion

The differential pharmacology of this compound (NRI) and venlafaxine (SNRI) likely contributes to different profiles regarding social interaction.

  • Preclinically, both drugs can reverse the behavioral deficits induced by chronic stress. However, venlafaxine's effects on agonistic behavior (aggression/flight) in rats appear complex and dependent on treatment duration.

  • Clinically, venlafaxine has a well-established evidence base for the treatment of Social Anxiety Disorder, a condition characterized by impaired social interaction.[18][21] Direct comparisons in patients with major depression and anxiety suggest that while both drugs are effective, venlafaxine may have a broader or faster antidepressant effect, though this compound might offer specific, time-limited advantages for anxiety symptoms.[17][20]

For researchers, the choice between these agents in preclinical models of social behavior should be guided by the specific hypothesis being tested. A focus on noradrenergic pathways in social deficit might favor this compound, whereas a model involving both serotonergic and noradrenergic dysfunction would be more suited for venlafaxine. For drug development professionals, the established efficacy of venlafaxine in SAD highlights the therapeutic potential of dual-action reuptake inhibitors for anxiety-related social dysfunction.

References

A Comparative Guide to the In Vivo Differential Effects of Reboxetine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), is clinically used as a racemic mixture of its two enantiomers: (S,S)-reboxetine and (R,R)-reboxetine. While structurally similar, these stereoisomers exhibit distinct pharmacological profiles that contribute differently to the overall therapeutic and adverse effects of the drug. This guide provides an objective comparison of the in vivo effects of this compound enantiomers, supported by experimental data, to aid in research and drug development.

Pharmacodynamic Profile: Stereoselective Inhibition of Norepinephrine Transporter

The primary mechanism of action of this compound is the blockade of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. In vivo and in vitro studies have consistently demonstrated that the (S,S)-enantiomer is significantly more potent in inhibiting norepinephrine reuptake than the (R,R)-enantiomer.[1][2]

While this compound is highly selective for the NET, it exhibits a weak affinity for the serotonin (B10506) transporter (SERT).[3] The differential effects of the enantiomers on serotonin reuptake in vivo have not been extensively characterized.

Pharmacokinetic Properties: A Tale of Two Enantiomers

The pharmacokinetic profiles of the (S,S)- and (R,R)-reboxetine enantiomers show notable differences in vivo, which can impact their therapeutic efficacy and tolerability. Following administration of the racemic mixture, the plasma concentrations of the (R,R)-enantiomer are typically higher than those of the more active (S,S)-enantiomer.[1]

Table 1: Comparative Pharmacokinetics of this compound Enantiomers in Humans

Parameter(S,S)-Reboxetine(R,R)-ReboxetineReference(s)
Potency (NET Inhibition) More PotentLess Potent[1][2]
Plasma Concentration Ratio ((S,S)/(R,R)) ~0.5-[1][4]
Metabolism Primarily CYP3A4Primarily CYP3A4[3]

In Vivo Behavioral and Neurochemical Effects

While most in vivo behavioral studies have been conducted using the racemic mixture of this compound, the differential potencies of the enantiomers suggest that (S,S)-reboxetine is the primary contributor to the observed antidepressant-like effects.

Antidepressant-Like Activity: Forced Swim Test

The forced swim test is a common behavioral paradigm used to assess antidepressant efficacy in rodents. Administration of racemic this compound has been shown to decrease immobility time and increase active behaviors, such as swimming and climbing, which is indicative of an antidepressant-like effect.[5][6] Although direct comparative studies with individual enantiomers are limited, the superior potency of (S,S)-reboxetine at the NET strongly suggests it is the key driver of these behavioral outcomes.

Neurochemical Effects: In Vivo Microdialysis

In vivo microdialysis studies in rats have demonstrated that systemic administration of racemic this compound increases extracellular levels of norepinephrine in various brain regions, including the frontal cortex and hippocampus.[7][8] This neurochemical change is the direct consequence of NET inhibition and is therefore predominantly mediated by the (S,S)-enantiomer. Some studies have also reported a modest increase in extracellular dopamine (B1211576) levels in the prefrontal cortex following this compound administration, while effects on serotonin levels are generally minimal.[9]

Experimental Protocols

Forced Swim Test in Rats

The forced swim test protocol typically involves two sessions.[10][11]

Pre-test Session (Day 1):

  • Rats are individually placed in a transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Rats are allowed to swim for 15 minutes.

  • Following the swim session, rats are removed, dried, and returned to their home cages.

Test Session (Day 2):

  • Twenty-four hours after the pre-test, rats are administered either vehicle or this compound (e.g., 10 mg/kg, intraperitoneally) 30-60 minutes before the test.

  • Rats are placed back into the swim cylinder for a 5-minute test session.

  • The duration of immobility, swimming, and climbing behaviors is recorded and analyzed.

In Vivo Microdialysis for Norepinephrine Measurement

This technique allows for the in vivo sampling of extracellular neurotransmitters in specific brain regions of freely moving animals.[12][13][14]

Surgical Procedure:

  • Rats are anesthetized and placed in a stereotaxic frame.

  • A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).

  • The cannula is secured to the skull with dental cement.

  • Animals are allowed to recover for several days.

Microdialysis Experiment:

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Following baseline sample collection, this compound or vehicle is administered.

  • Dialysate collection continues to monitor changes in norepinephrine levels.

  • Norepinephrine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[13]

Quantification of this compound Enantiomers in Plasma

The concentrations of (S,S)- and (R,R)-reboxetine in plasma samples can be determined using a stereoselective high-performance liquid chromatography (HPLC) method.[15][16][17]

Sample Preparation:

  • Plasma samples are subjected to liquid-liquid extraction to isolate the this compound enantiomers.

  • The extracted enantiomers may be derivatized to enhance their chromatographic separation and detection.

Chromatographic Analysis:

  • The prepared samples are injected into an HPLC system equipped with a chiral stationary phase column.

  • The enantiomers are separated based on their differential interactions with the chiral column.

  • Detection is typically achieved using fluorescence or mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the described experimental procedures.

Reboxetine_Mechanism cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Vesicular Storage Vesicular Storage Norepinephrine->Vesicular Storage Synaptic Cleft_Pre Norepinephrine Vesicular Storage->Synaptic Cleft_Pre Release NET Norepinephrine Transporter (NET) Synaptic Cleft_Pre->NET Reuptake Postsynaptic Receptors Adrenergic Receptors Synaptic Cleft_Pre->Postsynaptic Receptors Binding This compound This compound This compound->NET Inhibition ((S,S) > (R,R)) Signal Transduction Signal Transduction Postsynaptic Receptors->Signal Transduction Neuronal Response Neuronal Response Signal Transduction->Neuronal Response

Caption: Mechanism of action of this compound enantiomers.

FST_Workflow Start Start Day1_PreTest Day 1: Pre-Test (15 min swim) Start->Day1_PreTest Drug_Admin Day 2: Administer Vehicle or this compound Enantiomer Day1_PreTest->Drug_Admin Test Day 2: Test Session (5 min swim) Drug_Admin->Test Behavioral_Scoring Behavioral Scoring (Immobility, Swimming, Climbing) Test->Behavioral_Scoring Data_Analysis Data Analysis Behavioral_Scoring->Data_Analysis End End Data_Analysis->End

Caption: Forced swim test experimental workflow.

Microdialysis_Workflow Start Start Surgery Stereotaxic Surgery: Guide Cannula Implantation Start->Surgery Recovery Animal Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline_Collection Baseline Sample Collection Probe_Insertion->Baseline_Collection Drug_Administration Administer Vehicle or This compound Enantiomer Baseline_Collection->Drug_Administration PostDrug_Collection Post-Administration Sample Collection Drug_Administration->PostDrug_Collection HPLC_Analysis HPLC-ED Analysis of Norepinephrine Levels PostDrug_Collection->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: In vivo microdialysis experimental workflow.

References

A Comparative Analysis of Reboxetine and Duloxetine in Rodent Models of Nerve Injury Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of reboxetine and duloxetine (B1670986) in rodent models of neuropathic pain secondary to nerve injury. The information presented is collated from multiple studies to offer a comprehensive overview for researchers in the field of pain and analgesia.

Efficacy in Alleviating Neuropathic Pain Behaviors

Both this compound, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), and duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), have demonstrated efficacy in attenuating pain-related behaviors in various rodent models of nerve injury. The following table summarizes the quantitative data from several key studies. It is important to note that direct head-to-head comparative studies are limited, and thus, data is presented from separate experiments. Variations in experimental protocols, including the specific nerve injury model, species and strain of the rodent, drug dosage, and administration route, should be considered when interpreting these results.

DrugRodent ModelPain Behavior AssessedDosage and AdministrationEfficacy (% Reversal or Change in Threshold)
Duloxetine Spinal Nerve Ligation (SNL), RatMechanical Allodynia10 mg/kg, subcutaneousSignificant increase in paw withdrawal threshold.[1]
Oxaliplatin-induced Neuropathy, MouseMechanical Allodynia30 and 60 mg/kg, intraperitonealSignificantly reduced allodynia.[2]
Oxaliplatin-induced Neuropathy, MouseCold Allodynia30 and 60 mg/kg, intraperitonealMarkedly reduced cold allodynia.[2]
L5/L6 Spinal Nerve Ligation, RatMechanical Allodynia10-30 mg/kg, oralDose-dependently reversed mechanical allodynia.[3]
Cauda Equina Compression (CEC), RatTactile HypersensitivityNot specifiedHad analgesic effects.[4]
This compound Streptozotocin-induced Diabetic Neuropathy, RatMechanical Hyperalgesia8 and 16 mg/kg (2 weeks)Improved hyperalgesic responses.
Streptozotocin-induced Diabetic Neuropathy, RatMechanical Allodynia8 and 16 mg/kg (2 weeks)Improved allodynic responses.
Streptozotocin-induced Diabetic Neuropathy, RatThermal Hyperalgesia8 and 16 mg/kg (2 weeks)Improved hyperalgesic responses.
Streptozotocin-induced Diabetic Neuropathy, RatThermal Allodynia8 and 16 mg/kg (2 weeks)Improved allodynic responses.

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies. Below are detailed protocols for commonly used nerve injury models and behavioral assays.

Nerve Injury Models
  • Spinal Nerve Ligation (SNL) Model: This model is created by tightly ligating the L5 and L6 spinal nerves in rats.[5] An incision is made to expose the nerves, which are then ligated distal to the dorsal root ganglion.[5] This procedure results in long-lasting mechanical allodynia, heat hyperalgesia, and cold allodynia.[5]

  • Chronic Constriction Injury (CCI) Model: In this model, the sciatic nerve is exposed, and loose ligatures are placed around it. This leads to a partial nerve injury that mimics symptoms of human neuropathic pain.

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy Model: Diabetes is induced in rodents by a single injection of streptozotocin. Over time, the animals develop peripheral neuropathy characterized by hyperalgesia and allodynia.

Behavioral Assays for Pain Assessment
  • Mechanical Allodynia: This is typically measured using von Frey filaments. These are a series of calibrated plastic filaments that are applied to the plantar surface of the rodent's hind paw. The withdrawal threshold is determined as the filament to which the animal reliably responds.

  • Thermal Hyperalgesia: The Hargreaves test is commonly used to assess thermal hyperalgesia. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

  • Cold Allodynia: This can be assessed by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and observing the duration of paw lifting or licking.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the proposed signaling pathways involved in the analgesic effects of this compound and duloxetine, as well as a typical experimental workflow for preclinical studies in this area.

G cluster_0 Descending Inhibitory Pathway cluster_1 Drug Action Brainstem Nuclei Brainstem Nuclei Spinal Dorsal Horn Spinal Dorsal Horn Brainstem Nuclei->Spinal Dorsal Horn NE & 5-HT Release Pain Transmission Pain Transmission Spinal Dorsal Horn->Pain Transmission Inhibition Spinal Dorsal Horn->Pain Transmission Nociceptive Input Nociceptive Input Nociceptive Input->Spinal Dorsal Horn This compound This compound NE Reuptake NE Reuptake This compound->NE Reuptake Inhibits Duloxetine Duloxetine Duloxetine->NE Reuptake Inhibits 5-HT Reuptake 5-HT Reuptake Duloxetine->5-HT Reuptake Inhibits NE Reuptake->Brainstem Nuclei 5-HT Reuptake->Brainstem Nuclei

Caption: Proposed mechanism of action for this compound and duloxetine in modulating neuropathic pain.

G cluster_0 Experimental Phases Nerve Injury Surgery Nerve Injury Surgery Post-operative Recovery Post-operative Recovery Nerve Injury Surgery->Post-operative Recovery Baseline Behavioral Testing Baseline Behavioral Testing Post-operative Recovery->Baseline Behavioral Testing Drug Administration Drug Administration Baseline Behavioral Testing->Drug Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration->Post-treatment Behavioral Testing Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis

Caption: A typical experimental workflow for evaluating analgesics in rodent models of neuropathic pain.

References

A Head-to-Head Comparison of Reboxetine and Fluoxetine on Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery that antidepressant medications can stimulate the birth of new neurons, a process known as neurogenesis, has opened new avenues for understanding and treating depression and other neurological disorders. Among the various classes of antidepressants, the selective serotonin (B10506) reuptake inhibitors (SSRIs) and norepinephrine (B1679862) reuptake inhibitors (NRIs) have been subjects of intense research. This guide provides a detailed head-to-head comparison of the effects of fluoxetine (B1211875), a widely studied SSRI, and reboxetine, a selective NRI, on adult neurogenesis, supported by experimental data.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and fluoxetine on key markers of neurogenesis, compiled from various preclinical studies. It is important to note that direct comparative studies are limited, and thus, data are presented from individual studies with similar experimental designs to allow for a meaningful, albeit indirect, comparison.

DrugAnimal ModelDosageDurationEffect on Cell Proliferation (Ki-67+/BrdU+)Study
This compound Rat20 mg/kg (i.p., 2x/day)21 daysIncrease in BrdU+ cells in the dentate gyrusMalberg et al., 2000
Fluoxetine Rat5 mg/kg/day (i.p.)14 or 28 daysSignificant increase in BrdU+ cells in the hippocampus after 14 and 28 days, but not after 1 or 5 days.[1]Malberg et al., 2000
Fluoxetine Mouse18 mg/kg/day4 weeksNo significant increase in BrdU+ cells compared to control.Marlatt et al., 2010[2]
Fluoxetine Rat (in vitro)1 µM48 hoursSignificant increase in the percentage of BrdU-positive neural progenitor cells (from 56.4% to 70.4%).[3]Wang et al., 2015
DrugAnimal ModelDosageDurationEffect on Neuronal Differentiation & Survival (DCX+/NeuN+)Study
This compound N/AN/AN/AData not available in the reviewed studies for a direct quantitative comparison.
Fluoxetine Mouse18 mg/kg/day4 weeksSignificantly increased the percentage of BrdU/NeuN double-positive cells (88.6% vs. 67.15% in control).[2]Marlatt et al., 2010[2]
Fluoxetine Mouse10 mg/kg/day4 weeksSignificant increase in doublecortin-positive (DCX+) cells in the dentate gyrus of brain-injured animals.[4]Wu et al., 2011
DrugAnimal ModelDosageDurationEffect on Brain-Derived Neurotrophic Factor (BDNF)Study
This compound Rat40 mg/kg/day2 to 14 daysRapid and sustained increases in hippocampal BDNF mRNA expression.Russo-Neustadt et al., 2004
Fluoxetine Rat5 or 10 mg/kg/day21 daysIncreased BDNF mRNA levels in the hippocampus.De Foubert et al., 2004
Fluoxetine MouseN/AN/AChronic fluoxetine treatment upregulates BDNF expression.[2]Chen et al., 2017

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key studies cited in this guide.

Study: Malberg et al., 2000
  • Objective: To investigate the effect of chronic antidepressant treatment on hippocampal neurogenesis.

  • Animal Model: Adult male Sprague Dawley rats.

  • Drug Administration:

    • This compound: 20 mg/kg, administered intraperitoneally (i.p.) twice daily for 21 days.

    • Fluoxetine: 5 mg/kg, administered i.p. once daily for 1, 5, 14, or 28 days.

  • Neurogenesis Assessment:

    • Cell Proliferation: Bromodeoxyuridine (BrdU) (4 x 75 mg/kg every 2 hours) was injected 4 days after the last antidepressant treatment. Rats were sacrificed 24 hours after the last BrdU injection.

    • Immunohistochemistry: Brain sections were stained for BrdU-positive cells in the dentate gyrus and hilus of the hippocampus.

  • Key Findings: Chronic administration of both this compound and fluoxetine significantly increased the number of BrdU-labeled cells in the hippocampus, indicating an increase in cell proliferation.[1]

Study: Wang et al., 2015
  • Objective: To investigate the in vitro effects of fluoxetine on neural progenitor cell (NPC) proliferation and the underlying signaling pathway.

  • Cell Culture: Hippocampal NPCs were isolated from embryonic day 12.5 fetal Sprague-Dawley rats.

  • Drug Treatment: NPCs were treated with varying concentrations of fluoxetine (0.001–20 µM) for 48 hours.

  • Proliferation Assay: BrdU labeling was used to assess cell proliferation. The percentage of BrdU-positive cells was quantified.

  • Signaling Pathway Analysis: Western blotting was used to measure the levels of proteins involved in the GSK-3β/β-catenin signaling pathway.

  • Key Findings: Fluoxetine at a concentration of 1 µM significantly increased NPC proliferation.[3] The study also demonstrated that this effect was mediated through the GSK-3β/β-catenin signaling pathway.[4]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in DOT language.

G cluster_exp Experimental Workflow: In Vivo Neurogenesis Study animal Adult Rodent (Rat/Mouse) drug Drug Administration (this compound or Fluoxetine) Chronic Treatment animal->drug brdu BrdU Injection (Marker for DNA Synthesis) drug->brdu sacrifice Sacrifice & Brain Collection brdu->sacrifice immuno Immunohistochemistry (Staining for BrdU, Ki-67, DCX, NeuN) sacrifice->immuno analysis Quantification of Newborn Neurons immuno->analysis

Caption: A generalized workflow for in vivo studies assessing antidepressant effects on neurogenesis.

G cluster_fluoxetine_pathway Proposed Signaling Pathway for Fluoxetine-Induced Neurogenesis fluoxetine Fluoxetine serotonin Increased Serotonin fluoxetine->serotonin ht1a 5-HT1A Receptor Activation serotonin->ht1a gsk3b Inhibition of GSK-3β ht1a->gsk3b betacatenin β-catenin Stabilization & Nuclear Translocation gsk3b->betacatenin proliferation Increased Neural Progenitor Proliferation betacatenin->proliferation

Caption: Fluoxetine is thought to promote neurogenesis via the GSK-3β/β-catenin pathway.[4]

G cluster_reboxetine_pathway Proposed Signaling Pathway for this compound-Induced Neurogenesis This compound This compound norepinephrine Increased Norepinephrine This compound->norepinephrine bdnf Increased BDNF Expression norepinephrine->bdnf neurogenesis Enhanced Neurogenesis bdnf->neurogenesis

Caption: this compound's pro-neurogenic effects are linked to increased BDNF expression.

Discussion and Conclusion

Both this compound and fluoxetine have demonstrated the ability to promote adult hippocampal neurogenesis in preclinical models, a property that is increasingly recognized as a potential mechanism contributing to their therapeutic effects.

Fluoxetine , as a selective serotonin reuptake inhibitor, has been extensively studied, and its pro-neurogenic effects are well-documented across numerous studies. The available data suggest that fluoxetine increases the proliferation of neural progenitor cells and promotes their survival and differentiation into mature neurons.[1][2] The underlying mechanism is thought to involve the activation of the 5-HT1A receptor and subsequent modulation of the GSK-3β/β-catenin signaling pathway, as well as the upregulation of BDNF.[4]

This compound , a selective norepinephrine reuptake inhibitor, has also been shown to increase hippocampal cell proliferation and, notably, to rapidly and sustainably increase BDNF mRNA levels. While the volume of research on this compound's neurogenic effects is less extensive than that for fluoxetine, the existing evidence points towards a significant role for the noradrenergic system in regulating neurogenesis, likely through BDNF-mediated pathways.

References

Comparative Cardiovascular Safety of Reboxetine and Other Norepinephrine Reuptake Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cardiovascular safety profile of reboxetine versus other norepinephrine (B1679862) reuptake inhibitors (NRIs), including atomoxetine (B1665822), bupropion (B1668061), viloxazine (B1201356), and mazindol. The information is compiled from clinical trial data and pharmacovigilance studies to support informed decision-making in drug development and research.

The inhibition of norepinephrine reuptake is a key mechanism for treating a variety of central nervous system disorders. However, this mechanism can also lead to cardiovascular adverse events due to the role of norepinephrine in regulating heart rate, blood pressure, and cardiac contractility. This guide offers a detailed comparison of the cardiovascular safety profiles of several NRIs.

Quantitative Cardiovascular Safety Data

The following tables summarize the key quantitative findings on the cardiovascular effects of this compound and other selected NRIs. Data are derived from a combination of clinical trials and pharmacovigilance reporting.

Table 1: Effects on Heart Rate and Blood Pressure

DrugChange in Heart Rate (beats per minute)Change in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)
This compound Increase of ~8-11 bpm at doses ≥8 mg/day[1]Generally neutral in long-term studies, though both hypotension and hypertension have been reported[2]Small increases observed in some studies[3]
Atomoxetine Mean increase of <10 bpm; 6-12% of patients experience increases ≥20 bpm.[4][5] In children, mean increase of 5.58 bpm.[6]Mean increase of <5 mmHg; 6-12% of patients experience increases ≥15-20 mmHg.[4][5] In adults, mean increase of 2.25 mmHg.[6]Mean increase of <5 mmHg; 6-12% of patients experience increases ≥15-20 mmHg.[4][5] In children, mean increase of 1.93-2.42 mmHg.[6]
Bupropion In adults, mean increase of 2.95 bpm[7]No clinically significant changes in clinical trials for smoking cessation in patients with CVD[8][9]No clinically significant changes in clinical trials for smoking cessation in patients with CVD[8][9]
Viloxazine In adults, mean increase of 5.8 bpm.[7] In children, mean increase of 2.79 bpm.[6]Small increases observed[10]In children, raised DBP by a mean of 1.93 to 2.42 mmHg[6]
Mazindol Increases heart rate[11]Increases blood pressure[11]Data not specified

Table 2: Effects on ECG Parameters and Reporting Odds Ratios for Adverse Events

DrugEffect on QTc IntervalReporting Odds Ratio (ROR) for Palpitations (95% CI)Reporting Odds Ratio (ROR) for Myocardial Infarction (95% CI)Reporting Odds Ratio (ROR) for Hypertension (95% CI)Reporting Odds Ratio (ROR) for Syncope (95% CI)
This compound No statistically significant prolongation at doses up to twice the recommended dose[1]3.0 (2.8-3.2)[12]2.7 (2.5-2.9)[12]Not specifiedNot specified
Atomoxetine No significant difference in QTcD interval compared to placebo.[13] Modest increase in adults with very low certainty.[6]Not specifiedNot specified2.9 (2.7-3.1)[12]2.5 (2.3-2.7)[12]
Bupropion No clinically significant effect at therapeutic doses; risk of prolongation in overdose.[14][15][16]Not specifiedNot specified3.5 (3.3-3.7)[12]Not specified
Viloxazine No effect on cardiac repolarization or other ECG parameters in a thorough QT study.[4][5][14]Not specifiedNot specifiedNot specifiedNot specified
Mazindol Data not availableNot specifiedNot specifiedOne case of hypertension reported in a study of adverse events in young people[17]Not specified

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to allow for critical evaluation and replication.

Pharmacovigilance Study of NDRIs

A retrospective pharmacovigilance study analyzed cardiovascular adverse events associated with norepinephrine-dopamine reuptake inhibitors (NDRIs), including bupropion, atomoxetine, and this compound, using data from the FDA Adverse Event Reporting System (FAERS) from January 2004 to December 2021. The study employed disproportionality analysis to assess cardiovascular risks. The Reporting Odds Ratio (ROR) and its 95% confidence interval were calculated to identify potential safety signals.[18][19][20]

Viloxazine Thorough QT Study

This was a Phase 1, double-blind, randomized, 3-period, 6-sequence crossover study in healthy adult subjects. Participants received a sequence of three treatments: placebo, 400 mg moxifloxacin (B1663623) (positive control), and a supratherapeutic dose of 1800 mg viloxazine extended-release (SPN-812) for two consecutive days, separated by a washout period of at least 4 days. The primary endpoint was the effect on the QTc interval.[4][5][14]

Bupropion Smoking Cessation Trials in Patients with Cardiovascular Disease (EAGLES Trial Sub-study)

The EAGLES trial was a double-blind, randomized, triple-dummy, placebo- and active-controlled trial conducted at 140 multinational centers.[21][22] A sub-study investigated the safety and efficacy of sustained-release bupropion (150 mg twice daily) for 7 weeks with a 52-week follow-up in 629 subjects with a history of cardiovascular disease who smoked 10 or more cigarettes per day.[8][9][23] All participants received brief motivational support, and safety, including blood pressure and heart rate, was evaluated throughout the study.[8][9] Another trial, ZESCA, was a multicenter, double-blind, randomized, placebo-controlled trial where 392 patients hospitalized for acute myocardial infarction received bupropion or placebo for 9 weeks and were followed for 12 months.[24]

Atomoxetine Cardiovascular Safety Assessment

The cardiovascular safety of atomoxetine was assessed in five randomized, double-blind trials of up to 10 weeks in children, adolescents, and adults (n=612 on atomoxetine, n=474 on placebo). Long-term safety was evaluated in an open-label extension. Data on adverse events, blood pressure, sitting pulse, and electrocardiograms (ECGs) were collected.[12][25]

Visualizing Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

NRI_Cardiovascular_Effects cluster_drug_action NRI Administration cluster_physiological_effect Physiological Effect cluster_cardiovascular_outcomes Cardiovascular Outcomes NRI Norepinephrine Reuptake Inhibitor NE_Increase Increased Synaptic Norepinephrine NRI->NE_Increase Inhibits Reuptake Adrenergic_Stimulation Increased Adrenergic Receptor Stimulation NE_Increase->Adrenergic_Stimulation HR_BP_Increase Increased Heart Rate & Blood Pressure Adrenergic_Stimulation->HR_BP_Increase ECG_Changes Potential ECG Changes (e.g., QTc interval) Adrenergic_Stimulation->ECG_Changes Adverse_Events Increased Risk of Adverse Events (Palpitations, MI, etc.) HR_BP_Increase->Adverse_Events ECG_Changes->Adverse_Events

Mechanism of NRI-induced cardiovascular effects.

Experimental_Workflow cluster_planning Study Planning & Design cluster_execution Study Execution cluster_analysis Data Analysis & Reporting Protocol Develop Study Protocol (e.g., Randomized, Double-Blind, Placebo-Controlled) Population Define Patient Population (e.g., Healthy Volunteers, Patients with CVD) Protocol->Population Recruitment Patient Recruitment & Informed Consent Population->Recruitment Randomization Randomization to Treatment Arms (NRI vs. Comparator/Placebo) Recruitment->Randomization Data_Collection Data Collection: - Vital Signs (HR, BP) - ECGs - Adverse Event Reporting Randomization->Data_Collection Statistical_Analysis Statistical Analysis of Cardiovascular Parameters Data_Collection->Statistical_Analysis Safety_Profile Characterize Cardiovascular Safety Profile Statistical_Analysis->Safety_Profile Publication Publication of Findings Safety_Profile->Publication

General workflow for a cardiovascular safety trial.

Conclusion

The cardiovascular safety profiles of NRIs vary, with some demonstrating a higher propensity for effects on heart rate and blood pressure. This compound and atomoxetine appear to have a more pronounced effect on increasing heart rate and blood pressure in a subset of patients compared to bupropion, which has shown a favorable cardiovascular safety profile in large-scale trials, even in patients with pre-existing cardiovascular disease. Viloxazine, a newer agent, has not shown significant effects on cardiac repolarization in thorough QT studies, which is a positive safety indicator. Data for mazindol is more limited but suggests a stimulant-like cardiovascular profile.

This comparative guide highlights the importance of careful cardiovascular monitoring for patients initiated on NRIs and underscores the need for further head-to-head clinical trials to delineate the relative cardiovascular risks of these agents more definitively. Researchers and clinicians should consider the specific cardiovascular risk profile of each NRI in the context of the individual patient's baseline cardiovascular health.

References

Comparative Analysis of Reboxetine and Amitriptyline on Psychomotor Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antidepressants reboxetine and amitriptyline (B1667244) reveals distinct differences in their effects on psychomotor performance. Clinical data indicates that this compound, a selective noradrenaline reuptake inhibitor (NRI), has a minimal impact on cognitive and psychomotor skills. In contrast, amitriptyline, a tricyclic antidepressant (TCA), demonstrates significant impairment across a range of psychomotor tasks. This guide provides a detailed comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Data Summary

The following table summarizes the quantitative data from a double-blind, 10-way crossover study comparing the effects of this compound and amitriptyline on various psychomotor performance tests in healthy male volunteers. The data presented reflects measurements taken at 3.5 hours post-dose.

Psychomotor TestPlaceboThis compound (4 mg)Amitriptyline (25 mg)p-value (Amitriptyline vs. Placebo/Reboxetine)
Critical Flicker Fusion Threshold (Hz) 30.33~30.3328.51< 0.05
Reaction Time (ms) 540~540619< 0.05
Tracking Error (RMS units) 8.54~8.5416.34< 0.05
Short-term Memory Scanning (ms) 590~590742< 0.05

Note: this compound at doses of 0.5 mg, 1 mg, and 4 mg showed little to no effect on performance compared with placebo[1][2]. The values for this compound in the table are therefore represented as approximately equal to placebo.

Experimental Protocols

The primary study providing the comparative data utilized a robust experimental design to assess the psychomotor effects of this compound and amitriptyline.

Study Design

A double-blind, 10-way crossover study was conducted with ten healthy male volunteers[1][2]. Each participant received single oral doses of this compound (0.5 mg, 1 mg, or 4 mg), amitriptyline (25 mg), or a matched placebo, both with and without the co-administration of alcohol (0.6 mg/kg)[1][2].

Psychometric Assessments

A battery of psychometric tests was administered at baseline and at 1, 2.25, 3.5, 6, and 9 hours post-dose to evaluate cognitive and psychomotor performance[1][2]. The key tests included:

  • Critical Flicker Fusion (CFF) Threshold: This test measures the frequency at which a flickering light is perceived as a continuous, steady light. A lower threshold indicates a decrease in central nervous system arousal.

  • Reaction Time: This test assesses the time taken to respond to a stimulus, providing a measure of processing speed and motor responsiveness.

  • Tracking Task: This test evaluates fine motor control and coordination by requiring the participant to follow a moving target.

  • Short-term Memory Scanning: This task assesses the speed and accuracy of retrieving information from short-term memory.

Visualizations

Comparative Pharmacological Mechanisms

The differing effects of this compound and amitriptyline on psychomotor performance can be attributed to their distinct pharmacological profiles. This compound is a selective noradrenaline reuptake inhibitor, while amitriptyline has a broader mechanism of action, affecting multiple neurotransmitter systems.

cluster_this compound This compound cluster_amitriptyline Amitriptyline cluster_effects Primary Effects on Psychomotor Performance This compound This compound NET Noradrenaline Transporter This compound->NET Selectively Inhibits Minimal_Effect Minimal to No Impairment NET->Minimal_Effect Amitriptyline Amitriptyline Amitriptyline->NET Inhibits SERT Serotonin Transporter Amitriptyline->SERT Inhibits H1_receptor Histamine H1 Receptor Amitriptyline->H1_receptor Blocks M1_receptor Muscarinic M1 Receptor Amitriptyline->M1_receptor Blocks Alpha1_receptor α1-Adrenergic Receptor Amitriptyline->Alpha1_receptor Blocks Significant_Impairment Significant Impairment (Sedation, Anticholinergic Effects) SERT->Significant_Impairment H1_receptor->Significant_Impairment M1_receptor->Significant_Impairment Alpha1_receptor->Significant_Impairment

Caption: Comparative pharmacological pathways of this compound and amitriptyline.

Experimental Workflow

The following diagram illustrates the workflow of the clinical trial that compared the psychomotor effects of this compound and amitriptyline.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcomes Outcome Measures cluster_analysis Data Analysis Participants 10 Healthy Male Volunteers Design Double-Blind, 10-Way Crossover Participants->Design Treatments This compound (0.5, 1, 4 mg) Amitriptyline (25 mg) Placebo (with/without Alcohol) Design->Treatments Dosing Drug Administration Treatments->Dosing Baseline Baseline Psychometric Testing Baseline->Dosing Post_Dosing Psychometric Testing at: 1, 2.25, 3.5, 6, 9 hours Dosing->Post_Dosing CFF Critical Flicker Fusion Post_Dosing->CFF RT Reaction Time Post_Dosing->RT TE Tracking Error Post_Dosing->TE STM Short-term Memory Scanning Post_Dosing->STM Comparison Comparison of Drug Effects vs. Placebo CFF->Comparison RT->Comparison TE->Comparison STM->Comparison

Caption: Experimental workflow for comparing psychomotor effects.

Conclusion

The available evidence strongly indicates that this compound, at therapeutic doses, does not produce the disruptive effects on psychomotor performance that are characteristic of amitriptyline. Amitriptyline significantly impairs several aspects of psychomotor function, including central nervous system arousal, reaction time, motor coordination, and short-term memory. These findings are consistent with the more selective pharmacological profile of this compound compared to the broad-spectrum activity of amitriptyline. For researchers and clinicians, this distinction is critical when considering the impact of antidepressant therapy on a patient's daily functioning and safety, particularly in tasks requiring optimal psychomotor skills.

References

A Comparative Analysis of the Anti-inflammatory Effects of Reboxetine and Other Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The role of inflammation in the pathophysiology of depression is a rapidly evolving area of research. Consequently, the anti-inflammatory properties of antidepressants are of significant interest. This guide provides a comparative evaluation of the anti-inflammatory effects of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (SNRI), against other classes of antidepressants, supported by experimental data.

Summary of Quantitative Data

The following table summarizes the quantitative findings from key comparative studies on the anti-inflammatory effects of this compound versus other antidepressants. The data highlights the varying impact of these drugs on the production of key inflammatory mediators.

Antidepressant(s)Model SystemInflammatory StimulusKey Inflammatory Markers MeasuredResultsReference
This compound vs. Escitalopram (B1671245)Male ICR miceLipopolysaccharide (LPS)TNF-α, IL-10 (serum)This compound (10 mg/kg): No significant effect on LPS-induced TNF-α or IL-10 levels. Escitalopram (10 mg/kg): Significantly blocked the increase in TNF-α and significantly increased IL-10 levels.Dong et al., 2016[1]
This compound vs. Fluvoxamine, ImipramineMurine microglial cell line (6-3)Interferon-gamma (IFN-γ)Interleukin-6 (IL-6), Nitric Oxide (NO)This compound (50 µM): ~60% inhibition of IL-6, ~70% inhibition of NO. Fluvoxamine (50 µM): ~70% inhibition of IL-6, ~80% inhibition of NO. Imipramine (50 µM): ~50% inhibition of IL-6, ~60% inhibition of NO.Hashioka et al., 2007[2]
Fluoxetine, Sertraline, Paroxetine, Fluvoxamine, Citalopram (SSRIs) vs. Venlafaxine (SNRI)BV-2 microglial cellsLipopolysaccharide (LPS)TNF-α, Nitric Oxide (NO)SSRIs: Potently inhibited TNF-α and NO production. Venlafaxine: Did not significantly inhibit TNF-α or NO production.Tynan et al., 2012[3]
VenlafaxineAstroglia-microglia co-cultureIncreased microglial fractionIL-6, IFN-γ, TGF-βReduced secretion of IL-6 and IFN-γ, and augmented TGF-β release.Vollmar et al., 2008[4]
FluoxetineBV-2 microglial cellsOxygen-glucose deprivation/reoxygenation (OGD/R)TNF-α, IL-1β, IL-6Decreased the levels of TNF-α, IL-1β, and IL-6.Liu et al., 2019[5]

Detailed Experimental Protocols

Dong et al. (2016): LPS-Induced Inflammation in Mice[1]
  • Objective: To examine the anti-inflammatory effects of escitalopram and this compound in a mouse model of depression induced by inflammation.

  • Animals: Male ICR mice.

  • Procedure:

    • Mice were pretreated with either vehicle, escitalopram (1, 3, or 10 mg/kg, intraperitoneally), or this compound (10 mg/kg, intraperitoneally).

    • 30 minutes after pretreatment, mice were administered lipopolysaccharide (LPS) from E. coli (0.5 mg/kg, intraperitoneally) to induce an inflammatory response.

    • Blood samples were collected 2 hours after the LPS injection.

  • Cytokine Measurement: Serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10) were quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

Hashioka et al. (2007): IFN-γ-Induced Microglial Activation[2]
  • Objective: To investigate the effects of various antidepressants on the production of pro-inflammatory mediators by IFN-γ-activated microglia.

  • Cell Line: Murine microglial cell line 6-3.

  • Procedure:

    • Microglial cells were seeded in 96-well plates.

    • Cells were pretreated with various concentrations of antidepressants (this compound, fluvoxamine, imipramine) for 1 hour.

    • Following pretreatment, cells were stimulated with 100 U/ml of murine recombinant Interferon-gamma (IFN-γ).

    • After 24 hours of incubation, the culture supernatant was collected.

  • Mediator Measurement:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant was measured using the Griess reagent.

    • Interleukin-6 (IL-6): The level of IL-6 in the supernatant was quantified by ELISA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows described in the cited literature.

LPS_Signaling_Pathway LPS-Induced Pro-inflammatory Signaling in Microglia LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Signal Transduction Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Gene Transcription Experimental_Workflow_Dong2016 Experimental Workflow of Dong et al. (2016) cluster_0 In Vivo Mouse Model A Pretreatment with Antidepressant (this compound or Escitalopram) B LPS Injection (0.5 mg/kg) A->B C Blood Collection (2h post-LPS) B->C D Cytokine Measurement (ELISA) (TNF-α, IL-10) C->D Experimental_Workflow_Hashioka2007 Experimental Workflow of Hashioka et al. (2007) cluster_1 In Vitro Microglia Model E Pretreatment with Antidepressant (this compound, Fluvoxamine, etc.) F IFN-γ Stimulation (100 U/ml) E->F G Supernatant Collection (24h) F->G H Mediator Measurement (Griess Assay for NO, ELISA for IL-6) G->H

References

A Cross-Study Analysis of Reboxetine's Behavioral Effects in Different Rodent Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the behavioral effects of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor, across various rodent strains. The data presented is compiled from multiple studies to offer insights into how genetic background may influence the behavioral outcomes of this compound administration.

This guide summarizes quantitative data in structured tables for ease of comparison, details the experimental protocols for key behavioral assays, and includes visualizations of experimental workflows. The findings highlight the importance of strain selection in preclinical antidepressant research.

Antidepressant-Like Effects: Forced Swim Test (FST)

The Forced Swim Test (FST) is a widely used behavioral paradigm to assess antidepressant efficacy. The test measures the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.

Studies in Sprague-Dawley rats have demonstrated that this compound can produce a dose-dependent decrease in immobility in the FST. For instance, treatment with 10 and 30 mg/kg of this compound significantly reduced immobility time.[1] In another study on Sprague-Dawley rats, chronic administration of this compound (10 and 60 mg/kg/day for 14 days) also led to a significant decrease in immobility and an increase in climbing behavior.[2] Sub-acute administration (2 days) of this compound (2.5, 5, and 10 mg/kg, i.p.) has also been shown to reduce immobility time in this strain.

While direct comparative studies are limited, research on different mouse strains with other antidepressants suggests that genetic background significantly influences behavioral responses in the FST. For example, Swiss mice have been shown to be sensitive to a range of antidepressants, while DBA/2 mice show a lack of response to several antidepressants in the FST.[3] C57BL/6J and BALB/c mice also exhibit different baseline behaviors and responses to stress and antidepressants in the FST.[4][5][6] Although not specific to this compound, these findings underscore the potential for strain-dependent effects.

Rodent StrainThis compound DoseAdministrationKey Findings in Forced Swim Test
Sprague-Dawley Rat10, 30 mg/kgi.p.Dose-dependent decrease in immobility.[1]
Sprague-Dawley Rat10, 60 mg/kg/dayChronic (14 days) via osmotic minipumpSignificant decrease in immobility and increase in climbing behavior.[2]
Sprague-Dawley Rat2.5, 5, 10 mg/kgSub-acute (2 days) i.p.Reduced immobility time.

Antidepressant-Like Effects: Tail Suspension Test (TST)

The Tail Suspension Test (TST) is another common behavioral assay for screening potential antidepressant drugs in mice. The test measures the time a mouse remains immobile when suspended by its tail. Similar to the FST, a reduction in immobility is interpreted as an antidepressant-like effect.

A study investigating the influence of genetic factors on antidepressant response in the TST in various mouse strains (Swiss, NMRI, DBA/2, and C57BL/6J Rj) did not include this compound but highlighted significant strain differences in response to other antidepressants.[7] For example, Swiss and C57BL/6J Rj strains responded to all tested antidepressants, while NMRI and DBA/2 mice only responded to serotonin (B10506) reuptake inhibitors.[7] This suggests that the antidepressant-like effects of this compound in the TST are also likely to be strain-dependent.

Locomotor Activity

Spontaneous locomotor activity is a crucial behavioral parameter to assess alongside antidepressant-like effects to rule out confounding psychostimulant effects.

In one study, the effect of various antidepressants on locomotor activity was examined in four mouse strains, though this compound was not among the tested compounds.[8] Another study investigating the interaction of this compound with another compound in mice noted that the observed antidepressant-like effects in the FST and TST were not related to changes in spontaneous locomotor activity.[9] In olfactory bulbectomized Sprague-Dawley rats , repeated (14 days) treatment with this compound (10 mg/kg) attenuated hyperactivity in the open-field test.

Experimental Protocols

Forced Swim Test (FST) Protocol (Rat)
  • Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.

  • Procedure: Rats are individually placed into the cylinder for a 15-minute pre-test session. Twenty-four hours later, they are placed in the cylinder again for a 5-minute test session. The duration of immobility (making only movements necessary to keep the head above water) is recorded during the 5-minute test session.

  • Drug Administration: this compound is typically administered intraperitoneally (i.p.) at specified doses and time points before the test session.[1] For chronic studies, osmotic minipumps can be used for continuous delivery.[2]

Tail Suspension Test (TST) Protocol (Mouse)
  • Apparatus: A horizontal bar is placed at a height from which a mouse can be suspended by its tail without its body touching any surface. The area is often enclosed to minimize environmental disturbances.

  • Procedure: A piece of adhesive tape is attached to the tail of the mouse, and the other end of the tape is fixed to the horizontal bar. The duration of immobility is typically recorded over a 6-minute period.

  • Drug Administration: Antidepressants are usually administered i.p. at a specific time before the test.

Open Field Test (for Locomotor Activity)
  • Apparatus: A square arena (e.g., 100 x 100 cm) with walls to prevent escape. The floor is typically divided into a grid of equal squares.

  • Procedure: A rat is placed in the center of the open field, and its activity is recorded for a set period (e.g., 5 minutes). Parameters measured include the number of squares crossed (horizontal activity) and the number of rearings (vertical activity).

  • Drug Administration: The drug is administered at a predetermined time before placing the animal in the open field.

Visualizing Experimental Workflows

FST_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Pre_Test Day 1: 15-min Pre-Test Swim Animal_Acclimation->Pre_Test Drug_Preparation This compound Preparation Drug_Administration Drug Administration (i.p.) Drug_Preparation->Drug_Administration Pre_Test->Drug_Administration Test Day 2: 5-min Test Swim Drug_Administration->Test Video_Recording Video Recording Test->Video_Recording Scoring Scoring Immobility Time Video_Recording->Scoring Statistical_Analysis Statistical Analysis Scoring->Statistical_Analysis

TST_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Mouse_Acclimation Mouse Acclimation Drug_Administration Drug Administration (i.p.) Mouse_Acclimation->Drug_Administration Drug_Preparation This compound Preparation Drug_Preparation->Drug_Administration Tail_Suspension 6-min Tail Suspension Drug_Administration->Tail_Suspension Video_Recording Video Recording Tail_Suspension->Video_Recording Scoring Scoring Immobility Time Video_Recording->Scoring Statistical_Analysis Statistical Analysis Scoring->Statistical_Analysis

Conclusion

The available evidence indicates that this compound exhibits antidepressant-like properties in rodent behavioral models, primarily demonstrated by a reduction in immobility in the forced swim test in Sprague-Dawley rats. However, the behavioral effects of this compound are likely influenced by the genetic background of the animals. The lack of direct comparative studies of this compound across multiple, well-defined rodent strains is a significant gap in the literature. Future research should focus on systematic comparisons of this compound's behavioral profile in different inbred and outbred strains to better understand the genetic determinants of treatment response and to improve the predictive validity of preclinical antidepressant studies. The detailed protocols provided in this guide can serve as a foundation for designing such comparative investigations.

References

Validating Biomarkers for Reboxetine's Therapeutic Action: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of reboxetine's performance against alternative antidepressants in preclinical studies, with a focus on key biomarkers of therapeutic action. The data presented is supported by experimental evidence to aid in the evaluation and design of future research.

This compound, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), has been a valuable tool in preclinical research to understand the role of the noradrenergic system in depression. Validating biomarkers associated with its therapeutic action is crucial for predicting efficacy and understanding its mechanism of action. This guide compares this compound to the tricyclic antidepressant and NRI, desipramine (B1205290), and the selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875), across several preclinical biomarkers.

Comparative Analysis of Biomarker Modulation

The following tables summarize quantitative data from preclinical studies, offering a direct comparison of this compound with desipramine and fluoxetine on various biomarkers.

Norepinephrine and Serotonin Transporter Occupancy

A primary biomarker for antidepressants is their affinity for their target transporters. The inhibitory concentration (IC50) indicates the drug concentration required to inhibit 50% of transporter activity. A lower IC50 value signifies higher potency.

AntidepressantNorepinephrine Transporter (NET) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)
This compound 1.1129
Desipramine 0.836
Fluoxetine 2153.5
Extracellular Norepinephrine Levels

An increase in extracellular norepinephrine (NE) in key brain regions is a direct downstream effect of NET inhibition and a crucial biomarker for NRI efficacy. Microdialysis studies in rats have quantified these changes.

AntidepressantBrain RegionAcute % Increase in Basal NEChronic % Increase in Basal NE
This compound Frontal Cortex~242%~599% (after 14 days)
Hippocampus~240%Not specified in comparative studies
Desipramine HippocampusPreferential increase over frontal cortexFacilitated increase after 14 days
Behavioral Efficacy in the Forced Swim Test

The Forced Swim Test (FST) is a widely used preclinical model to assess antidepressant-like activity. A decrease in immobility time is indicative of an antidepressant effect. Different patterns of active behaviors (climbing vs. swimming) can suggest underlying neurochemical mechanisms (noradrenergic vs. serotonergic).

Antidepressant (14-day treatment)% Decrease in ImmobilityChange in Climbing BehaviorChange in Swimming Behavior
This compound (10 mg/kg/day)Significant DecreaseSignificant IncreaseNo Significant Change
Fluoxetine (2.5 mg/kg/day)Significant DecreaseNo Significant ChangeSignificant Increase
Desipramine (various doses)Significant DecreaseIncreaseVariable
Modulation of Hippocampal Synaptic Plasticity

Long-term potentiation (LTP) in the hippocampus is a cellular model for learning and memory, processes often impaired in depression. The ability of an antidepressant to restore or modulate LTP is a significant biomarker of its potential to alleviate cognitive symptoms.

AntidepressantEffect on Hippocampal LTPExperimental Context
This compound Restored impaired LTPIn a neonatal clomipramine-induced rat model of depression[1].
Desipramine No significant effect on LTPIn healthy, non-depressed animal models[2].
Fluoxetine Can enhance or impair LTP depending on dose and durationAcute high doses may enhance LTP[3][4], while chronic treatment has been shown to impair it at certain synapses[5][6].
Influence on Acetylcholinesterase Activity

Acetylcholinesterase (AChE) is an enzyme that degrades acetylcholine. Altered cholinergic activity has been implicated in depression. Some antidepressants can modulate AChE activity, suggesting a potential secondary mechanism of action.

AntidepressantEffect on Hippocampal AChE Activity
This compound Restored increased AChE activity to normal levels in a depression model[1].
Desipramine Not specifically reported in direct comparative preclinical studies.
Fluoxetine Reversed increased AChE activity in a depression model[7]. Also shown to directly inhibit AChE activity[8].

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is essential for understanding the validation of these biomarkers.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine NE_Vesicle NE_Vesicle Norepinephrine->NE_Vesicle VMAT2 NE_Synapse NE_Vesicle->NE_Synapse Release Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binds to NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Downstream_Signaling Downstream_Signaling Adrenergic_Receptor->Downstream_Signaling Activates Presynaptic_Neuron_Internal Presynaptic_Neuron_Internal This compound This compound This compound->NET Inhibits cluster_biomarkers Biomarkers Animal_Model Animal Model of Depression (e.g., Olfactory Bulbectomy, Chronic Stress) Treatment Chronic Antidepressant Administration (this compound, Desipramine, Fluoxetine, or Vehicle) Animal_Model->Treatment Biomarker_Assessment Biomarker Assessment Treatment->Biomarker_Assessment Behavioral Behavioral Tests (e.g., Forced Swim Test) Biomarker_Assessment->Behavioral Neurochemical Neurochemical Analysis (e.g., Microdialysis for NE levels) Biomarker_Assessment->Neurochemical Electrophysiological Electrophysiology (e.g., Hippocampal LTP) Biomarker_Assessment->Electrophysiological Biochemical Biochemical Assays (e.g., AChE Activity) Biomarker_Assessment->Biochemical Data_Analysis Data Analysis and Comparison Behavioral->Data_Analysis Neurochemical->Data_Analysis Electrophysiological->Data_Analysis Biochemical->Data_Analysis

References

Safety Operating Guide

Personal protective equipment for handling Reboxetine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Reboxetine

This document provides immediate safety, handling, and disposal protocols for laboratory professionals working with this compound. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with potential reproductive toxicity.[1][2] It may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-grade nitrile gloves meeting ASTM D6978 standard.Prevents skin contact with the hazardous drug.[3][4][5] The use of double gloves provides an additional layer of protection.
Gown Disposable, polyethylene-coated polypropylene (B1209903) gown.Offers resistance to chemical permeation, protecting the body from contamination.[3][4]
Eye Protection Safety goggles and a face shield.Protects against splashes and airborne particles entering the eyes and face.[3][6]
Respiratory Protection N95 or N100 respirator.Necessary when handling the powder form to prevent inhalation of dust particles.[6]
Additional PPE Disposable head, hair, and shoe covers.Minimizes the risk of contaminating the work area and personal clothing.[3]
Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Storage Conditions:

ParameterValueSource
Long-term Storage -20°C[7]
Short-term Storage (working solution) 2-8°C
Aqueous Solution Stability Not recommended for more than one day.[7]

Solubility Data:

SolventSolubilitySource
Ethanol~5 mg/mL[7]
DMSO~20 mg/mL[7]
Dimethyl Formamide (DMF)~20 mg/mL[7]
PBS (pH 7.2)~10 mg/mL[7]
Water20 mg/mL

Procedural Guidance for Handling:

  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2]

  • Weighing: When weighing the solid form, use a containment balance or a powder handling enclosure.

  • Solution Preparation: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as ethanol, DMSO, or DMF.[7] For aqueous solutions, the crystalline solid can be directly dissolved in aqueous buffers.[7]

  • General Precautions: Avoid generating dust.[2] Do not eat, drink, or smoke in areas where this compound is handled.[8] Wash hands thoroughly after handling.[7][8]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Step-by-Step Disposal Procedure:

  • Deactivation: Due to its hazardous nature, chemical deactivation is recommended where feasible and safe. Consult with your institution's environmental health and safety (EHS) office for approved deactivation procedures.

  • Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be segregated as hazardous chemical waste.

  • Solid Waste:

    • Collect all solid waste, such as used gloves, gowns, and bench paper, in a designated, clearly labeled, and sealed hazardous waste container.

    • For unused or expired solid this compound, it is recommended to mix it with an inert and undesirable substance like kitty litter or sand before placing it in the hazardous waste container.[9][10]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not pour this compound solutions down the drain.[10][11]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's EHS office, following all local, state, and federal regulations.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][8]

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Notify: Inform your supervisor and the institutional EHS office.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Clean-up: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning agent, as recommended by your EHS office.

  • Disposal: Dispose of all clean-up materials as hazardous waste.

Visual Workflow for Handling this compound

Reboxetine_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling in Containment cluster_cleanup Cleanup & Disposal Start Start Review_SDS Review Safety Data Sheet (SDS) Start->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Compound Weigh this compound in Containment Balance/Hood Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution in Chemical Fume Hood Weigh_Compound->Prepare_Solution Experiment Conduct Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Work Surfaces and Equipment Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste (Solid & Liquid) Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reboxetine
Reactant of Route 2
Reboxetine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.